Ammonium tetraphenylborate
Description
Structure
2D Structure
Properties
IUPAC Name |
azanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYDLYRTYMBIL-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561024 | |
| Record name | Ammonium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14637-34-4 | |
| Record name | Ammonium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ammonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ammonium (B1175870) tetraphenylborate (B1193919). It includes detailed experimental protocols, tabulated quantitative data for key analytical techniques, and visualizations to illustrate the synthesis workflow and the ionic nature of the compound.
Introduction
Ammonium tetraphenylborate, with the chemical formula (NH₄)B(C₆H₅)₄, is an organic salt that is notably insoluble in water. This property makes its synthesis via precipitation straightforward and efficient. It serves as a useful reagent in various chemical applications, including as a precipitating agent for certain metal ions and in the preparation of other tetraphenylborate salts. This document outlines the synthesis from readily available starting materials and details the analytical methods used for its characterization.
Synthesis of this compound
The synthesis of this compound is primarily achieved through a precipitation reaction in an aqueous medium. The process leverages the low solubility of the target compound.
Experimental Protocol: Precipitation Reaction
This protocol details the synthesis of this compound from sodium tetraphenylborate and ammonium chloride.
Materials:
-
Sodium tetraphenylborate (NaB(C₆H₅)₄)
-
Ammonium chloride (NH₄Cl)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of sodium tetraphenylborate by dissolving a specific molar amount (e.g., 0.1 mol, 34.22 g) in a suitable volume of deionized water (e.g., 500 mL) in a beaker with stirring.
-
In a separate beaker, prepare a solution of an equimolar amount of ammonium chloride (e.g., 0.1 mol, 5.35 g) in deionized water (e.g., 250 mL).
-
-
Precipitation:
-
While stirring the sodium tetraphenylborate solution, slowly add the ammonium chloride solution.
-
An immediate formation of a thick, white, granular precipitate of this compound will be observed.
-
For optimal precipitation, the pH of the aqueous solution can be adjusted to a slightly acidic range, ideally between 3 and 7.
-
-
Isolation of the Product:
-
Continue stirring the mixture for a short period (e.g., 15-30 minutes) to ensure complete precipitation.
-
Isolate the white precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate with several portions of cold deionized water to remove any unreacted starting materials and the sodium chloride byproduct.
-
-
Purification by Recrystallization:
-
While this compound is insoluble in water, it is soluble in organic solvents like acetone and acetonitrile.
-
Transfer the crude, moist product to a beaker and add a minimal amount of acetone to dissolve it, gently warming if necessary.
-
Once dissolved, slowly add deionized water to the acetone solution until the solution becomes turbid, indicating the onset of precipitation.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone-water mixture, and then with a small amount of cold deionized water.
-
-
Drying:
-
Dry the purified crystals of this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved. The crystals are reported to be stable indefinitely.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
A combination of spectroscopic and physical methods is used to confirm the identity and purity of the synthesized this compound.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₂₄BN |
| Molecular Weight | 337.27 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 220 °C (decomposes) |
| Solubility in Water | Very insoluble |
| Solubility in Organic Solvents | Soluble in acetone and acetonitrile |
Spectroscopic Data
IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum shows characteristic absorption bands for the ammonium cation and the phenyl groups of the tetraphenylborate anion.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3200-3000 | N-H stretching vibrations of the ammonium ion (NH₄⁺) | |
| ~1405 | N-H deformation vibration of the ammonium ion | |
| ~3100-3000 | Aromatic C-H stretching | |
| ~1600-1450 | Aromatic C=C ring stretching |
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the tetraphenylborate anion. The spectra are typically recorded in a deuterated solvent where the compound is soluble, such as deuterated acetone or acetonitrile.
¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl groups. The protons of the ammonium ion may appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the phenyl rings.
Note: Specific chemical shift values can be found in spectral databases such as ChemicalBook.
Mass spectrometry can be used to confirm the molecular weight of the constituent ions.
| Ion | Calculated Exact Mass (Da) |
| [B(C₆H₅)₄]⁻ | 319.1658 |
| [NH₄]⁺ | 18.0338 |
| This compound | 337.2002 |
Ionic Structure Diagram
Caption: Ionic components of this compound.
Conclusion
This guide has provided a detailed protocol for the synthesis of this compound via a straightforward precipitation reaction. The characterization data presented, including physical properties and spectroscopic information, can be used to verify the identity and purity of the synthesized compound. The provided workflows and diagrams offer a clear visual representation of the synthesis process and the compound's structure. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
An In-depth Technical Guide to Ammonium Tetraphenylborate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) tetraphenylborate (B1193919), a salt composed of the ammonium cation ([NH₄]⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻), is a compound of significant interest in various chemical and analytical applications. Its utility primarily stems from its low solubility in aqueous solutions, a property exploited for the gravimetric and potentiometric determination of ammonium and potassium ions. This technical guide provides a comprehensive overview of the core chemical properties and structural features of ammonium tetraphenylborate, supplemented with experimental protocols and data presented for clarity and practical use.
Core Chemical and Physical Properties
This compound is a white, crystalline solid.[1] The compound is stable under normal laboratory conditions. Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₄BN | [1][2] |
| Molecular Weight | 337.27 g/mol | [1][3] |
| Appearance | White powder | [1] |
| Melting Point | 220 °C (decomposes) | [1] |
| Solubility in Water | Very slightly soluble. Reported values at 298 K vary, including 1.07 x 10⁻⁴ mol dm⁻³ and 2.88 x 10⁻⁴ mol dm⁻³.[4] | [4] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) and acetonitrile. Can be recrystallized from acetone/water mixtures. | |
| CAS Number | 14637-34-4 | [1][2][3] |
Structural Characteristics
The structural integrity and properties of this compound are dictated by the ionic interaction between the ammonium cation and the large, sterically hindered tetraphenylborate anion.
Crystal Structure
The crystal structure of this compound has been determined by neutron diffraction.[2][5][6] The compound crystallizes in the tetragonal space group I-42m.[2] The ammonium ion is situated at a site of D₂d symmetry and is surrounded by four phenyl rings from neighboring tetraphenylborate anions.[5][6] This arrangement facilitates the formation of short N⁺—H···π hydrogen bonds between the ammonium protons and the aromatic rings.[2][5]
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference(s) |
| Tetragonal | I -4 2 m | 11.1208 | 11.1208 | 8.0033 | 90.00 | 90.00 | 90.00 | [2] |
Spectroscopic Properties
Infrared (IR) Spectroscopy: The infrared spectrum of this compound is a key tool for its characterization. A notable feature is the N-H deformation vibration band which appears around 1405 cm⁻¹.[7] This band is utilized for the quantitative determination of ammonium ions, as alkali metal tetraphenylborates do not absorb at this frequency.[7] The N-H stretching vibrations are observed in the region of 3200 cm⁻¹.[8] Studies at low temperatures have provided detailed insights into the vibrational modes of the ammonium ion within the crystal lattice.[5][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data in the search results is for other tetraphenylborate salts, the principles can be extended. ¹H NMR would show signals corresponding to the ammonium protons and the phenyl protons of the tetraphenylborate anion. ¹³C NMR would show signals for the aromatic carbons. ¹¹B NMR spectroscopy can be used to confirm the boron environment.[10][11][12]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a precipitation reaction by mixing aqueous solutions of an ammonium salt and sodium tetraphenylborate.[13][14]
Methodology:
-
Solution Preparation: Prepare a slightly acidic aqueous solution of an ammonium salt (e.g., ammonium chloride). Separately, prepare an aqueous solution of sodium tetraphenylborate.
-
Precipitation: Add the sodium tetraphenylborate solution to the ammonium salt solution with stirring. An immediate, thick, white precipitate of this compound will form. To ensure complete precipitation, a slight excess of the sodium tetraphenylborate solution can be added.
-
Isolation: The precipitate, which is non-gelatinous and granular, can be easily collected by filtration.[13]
-
Purification: The collected solid can be washed with cold water to remove any soluble impurities. For higher purity, the this compound can be recrystallized from an acetone-water mixture or acetonitrile.[13]
-
Drying: The purified crystals should be dried under vacuum to remove residual solvent.
Gravimetric Determination of Ammonium
The low solubility of this compound in water forms the basis for a quantitative analytical method to determine the concentration of ammonium ions in a sample.
Methodology:
-
Sample Preparation: An aqueous sample containing an unknown concentration of ammonium ions is prepared. The pH of the solution should be adjusted to be slightly acidic (pH 4-6).[13]
-
Precipitation: A solution of sodium tetraphenylborate of known concentration is added in excess to the sample solution to ensure complete precipitation of the ammonium ions as this compound.[13]
-
Digestion: The mixture is allowed to stand to allow the precipitate to fully form and settle.[13]
-
Filtration and Washing: The precipitate is collected on a pre-weighed filter paper and washed with small portions of cold water to remove any co-precipitated impurities.
-
Drying and Weighing: The filter paper with the precipitate is dried to a constant weight in an oven at a suitable temperature.
-
Calculation: The mass of the dried this compound precipitate is used to calculate the original concentration of ammonium ions in the sample.
Applications in Research and Development
The primary application of this compound in research and drug development lies in its utility as a precipitating agent.[14][15] This property is valuable for:
-
Quantitative Analysis: As detailed above, it is used for the precise determination of ammonium and potassium ions, which can be critical in various biological and pharmaceutical samples.
-
Ion-Selective Electrodes: Tetraphenylborate salts are used in the construction of ion-selective electrodes, which are important tools in drug analysis and formulation development.
-
Synthesis: It can serve as a source of the tetraphenylborate anion for the synthesis of other tetraphenylborate salts with different cations, which may have specific solubilities or other properties desired in organic and organometallic synthesis.[14]
References
- 1. Ammonium TetraphenylborateCAS #: 14637-34-4 [eforu-chemical.com]
- 2. This compound | C24H24BN | CID 14496924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Investigation of alkali metal and ammonium tetraphenylborates by infrared spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. This compound(14637-34-4) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]
- 14. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 15. Tetraphenylborate | C24H20B- | CID 8934 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ammonium Tetraphenylborate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Historical Context
Ammonium (B1175870) tetraphenylborate (B1193919), with the chemical formula NH₄B(C₆H₅)₄, is a salt composed of an ammonium cation (NH₄⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻). The tetraphenylborate anion is a bulky, non-coordinating anion that imparts unique properties to its salts, most notably their low solubility in aqueous solutions.
The history of tetraphenylborate salts begins with the pioneering work of German chemist Georg Wittig . In 1949, Wittig and his colleagues first synthesized sodium tetraphenylborate (NaB(C₆H₅)₄)[1]. His research quickly identified the utility of this reagent for the quantitative determination of various monovalent cations, including potassium, rubidium, cesium, and ammonium ions, due to the formation of sparingly soluble precipitates in water[2]. This discovery marked a significant advancement in analytical chemistry, providing a reliable gravimetric and titrimetric method for the analysis of these ions[1][2].
The formation of ammonium tetraphenylborate is based on the reaction between an ammonium salt and a soluble tetraphenylborate salt, typically sodium tetraphenylborate, in an aqueous solution. The resulting precipitate is a stable, white, crystalline solid[3]. This precipitation reaction has since been widely employed for the quantitative analysis of ammonium ions in various samples and for the removal of ammonia (B1221849) and amines from aqueous solutions[3].
Physical and Chemical Properties
This compound is a white, crystalline powder. Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄BN | [4][5] |
| Molecular Weight | 337.27 g/mol | [5] |
| CAS Number | 14637-34-4 | [5] |
| Melting Point | 220 °C (decomposes) | |
| Appearance | White crystalline powder | [3] |
| Solubility in Water | Very insoluble | [3] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972) and acetonitrile | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes the preparation of solid this compound via precipitation from aqueous solutions of ammonium chloride and sodium tetraphenylborate.
Materials:
-
Ammonium chloride (NH₄Cl)
-
Sodium tetraphenylborate (NaB(C₆H₅)₄)
-
Deionized water
-
Acetone (for recrystallization, optional)
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M aqueous solution of ammonium chloride.
-
Prepare a 0.1 M aqueous solution of sodium tetraphenylborate.
-
-
Precipitation:
-
Slowly add the sodium tetraphenylborate solution to the ammonium chloride solution with constant stirring. A white precipitate of this compound will form immediately[3].
-
-
Digestion:
-
Allow the precipitate to "digest" by stirring the mixture gently for 30-60 minutes at room temperature. This process encourages the formation of larger, more easily filterable crystals.
-
-
Filtration:
-
Filter the precipitate using a Buchner funnel and filter paper.
-
-
Washing:
-
Wash the precipitate several times with small portions of cold deionized water to remove any soluble impurities.
-
-
Drying:
-
Dry the precipitate in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) or in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
-
Recrystallization (Optional):
-
For higher purity, the this compound can be recrystallized from an acetone/water mixture. Dissolve the crude product in a minimal amount of hot acetone and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to form crystals, which can then be filtered and dried as described above[3].
-
Gravimetric Determination of Ammonium
This protocol outlines the use of sodium tetraphenylborate for the quantitative analysis of ammonium ions in an aqueous sample.
Materials:
-
Aqueous sample containing an unknown concentration of ammonium ions.
-
Sodium tetraphenylborate solution (typically 0.1 M).
-
Dilute acetic acid.
-
Deionized water.
-
Sintered glass crucible (pre-weighed).
Procedure:
-
Sample Preparation:
-
Take a known volume of the sample solution and place it in a beaker.
-
Acidify the solution slightly by adding a few drops of dilute acetic acid to a pH of approximately 4-5.
-
-
Precipitation:
-
Slowly add an excess of the sodium tetraphenylborate solution to the sample with constant stirring to ensure complete precipitation of the ammonium ions as this compound.
-
-
Digestion:
-
Heat the mixture to about 60-70 °C and allow it to stand for at least 30 minutes to aid in the coagulation of the precipitate.
-
-
Filtration:
-
Filter the hot solution through a pre-weighed sintered glass crucible.
-
-
Washing:
-
Wash the precipitate with several small portions of cold deionized water.
-
-
Drying:
-
Dry the crucible containing the precipitate in an oven at 105-110 °C to a constant weight.
-
-
Calculation:
-
The weight of the ammonium in the original sample can be calculated from the weight of the dried this compound precipitate using the following formula: Weight of NH₄⁺ = (Weight of precipitate × Molecular weight of NH₄⁺) / Molecular weight of NH₄B(C₆H₅)₄
-
Quantitative Data for Analytical Applications
The precipitation of this compound is highly efficient, making it a reliable method for ammonium quantification and removal.
| Parameter | Condition | Result | Reference |
| pH Range for Precipitation | Aqueous solution | 4.0 - 6.0 | [6] |
| Residual [NH₄⁺] | Initial [NH₄⁺] = 100 ppm, pH 4.0-6.0 | ~3 ppm | [6] |
| Residual [NH₄⁺] | Initial [NH₄⁺] = 200 ppm, pH 4.1-5.2 | 2-3 ppm | [6] |
| Temperature Stability | 30-40 °C for 2-5 days | Residual [NH₄⁺] remains 2-4 ppm | [6] |
| Long-term Stability | 1 week at room temperature | No significant change in residual [NH₄⁺] | [6] |
Experimental Workflow: Ammonium Ion Removal
The following diagram illustrates the workflow for the removal of ammonium ions from an aqueous solution using sodium tetraphenylborate.
Applications in Drug Development and Research
The primary application of this compound in the context of drug development and research is in analytical chemistry. The selective precipitation of quaternary ammonium compounds is a valuable tool for their quantification in pharmaceutical preparations[2]. Many active pharmaceutical ingredients (APIs) are amines that are formulated as salts. The tetraphenylborate precipitation method can be adapted for the assay of these compounds.
Furthermore, the ability to selectively remove ammonium ions can be crucial in various stages of drug manufacturing and formulation where the presence of ammonia or ammonium salts can be detrimental to the stability or efficacy of the final product.
While less common for the simple ammonium salt, substituted ammonium tetraphenylborates, particularly those with fluorinated phenyl groups, have found applications as co-catalysts in olefin polymerization[7][8][9]. These compounds can act as activators for metallocene catalysts, leading to the production of polyolefins with specific properties. This area of research is more relevant to materials science but can have implications for the development of new drug delivery systems based on polymeric materials.
Conclusion
This compound, a compound stemming from the foundational work of Georg Wittig, remains a significant reagent in analytical chemistry. Its low solubility in water provides a reliable and straightforward method for the quantitative determination and removal of ammonium ions from aqueous solutions. The protocols and data presented in this guide offer a comprehensive overview for researchers, scientists, and drug development professionals who may utilize this compound in their work. From its historical discovery to its practical applications, this compound continues to be a valuable tool in the chemical sciences.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. sites.utoronto.ca [sites.utoronto.ca]
- 3. DE69908322T2 - USE OF TETRAPHENYLBORATE TO EXTRACT AMMONIUM IONS AND AMINES FROM WATER - Google Patents [patents.google.com]
- 4. This compound | C24H24BN | CID 14496924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]
- 7. TETRA-N-BUTYLthis compound | 15522-59-5 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Ammonium Tetraphenylborate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) tetraphenylborate (B1193919) in aqueous and organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.
Quantitative Solubility Data
The solubility of ammonium tetraphenylborate can vary significantly depending on the solvent and temperature. The following table summarizes the available quantitative data to facilitate comparison.
| Solvent | Temperature (K) | Solubility | Units |
| Water | 298 | 1.07 x 10⁻⁴[1] | mol dm⁻³ |
| Water | 298 | 2.88 x 10⁻⁴[1] | mol dm⁻³ |
| Water-t-butyl alcohol mixtures | 283.15 - 308.15 | Data available in cited literature[2] | Varies |
Note: A significant discrepancy exists in the reported solubility of this compound in water at 298 K.[1] Researchers should be aware of this variability.
Due to a lack of readily available quantitative data for the solubility of this compound in common organic solvents such as methanol, ethanol, acetone, and acetonitrile, further experimental determination is recommended for applications requiring this information. However, qualitative reports suggest that tetraphenylborate salts, in general, exhibit good solubility in polar organic solvents like acetone.[3][4][5][6]
Experimental Protocols for Solubility Determination
The determination of the solubility of a sparingly soluble salt like this compound requires precise and carefully executed experimental procedures. The most commonly cited method for this compound is UV-Vis spectrophotometry.
General Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound.
Detailed Protocol for UV-Vis Spectrophotometric Solubility Determination
This protocol is based on the principles of spectrophotometric analysis of the tetraphenylborate anion. The tetraphenylborate ion exhibits strong UV absorbance, making this a sensitive method for determining its concentration.[7]
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or smaller)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostatically controlled shaker or water bath
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.[8][9][10][11]
-
Place the container in a thermostatically controlled shaker or water bath to maintain a constant temperature (e.g., 298.15 K).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.[9]
-
After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[9]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of serial dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
-
Spectrophotometric Analysis:
-
The tetraphenylborate anion has characteristic absorption maxima at approximately 266 nm and 274 nm.[7] Set the spectrophotometer to measure absorbance at one of these wavelengths.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the standard solutions.
-
Measure the absorbance of the filtered saturated solution. If the absorbance is too high, dilute the saturated solution with a known volume of the solvent and measure the absorbance of the diluted solution.
-
-
Data Analysis and Solubility Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Use the absorbance of the (diluted) saturated solution to determine its concentration from the calibration curve.
-
If the saturated solution was diluted, multiply the determined concentration by the dilution factor to obtain the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the experimental temperature.
-
Signaling Pathways and Logical Relationships
The experimental process for determining solubility follows a logical progression from sample preparation to data analysis. The Graphviz diagram presented in section 2.1 visually outlines these key relationships and the overall workflow. The core of this process is the establishment of an equilibrium state in the saturated solution, followed by the accurate measurement of the dissolved solute's concentration. The Beer-Lambert law forms the fundamental principle behind the spectrophotometric analysis, establishing a linear relationship between absorbance and concentration, which is visualized in the calibration curve.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 3. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 4. chembk.com [chembk.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Page loading... [guidechem.com]
- 7. datapdf.com [datapdf.com]
- 8. embibe.com [embibe.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. sciencebuddies.org [sciencebuddies.org]
An In-depth Technical Guide to the Thermal Decomposition of Ammonium Tetraphenylborate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, in-depth experimental studies on the thermal decomposition of ammonium (B1175870) tetraphenylborate (B1193919) are limited in publicly available literature. This guide synthesizes information from studies on related ammonium salts and tetraphenylborate compounds to provide a comprehensive overview and a proposed decomposition pathway.
Introduction
Ammonium tetraphenylborate ((NH₄)B(C₆H₅)₄) is a salt composed of an ammonium cation (NH₄⁺) and a tetraphenylborate anion (B(C₆H₅)₄⁻). The thermal stability and decomposition characteristics of this compound are of interest in various fields, including analytical chemistry and materials science. Understanding its behavior upon heating is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This guide provides a technical overview of the expected thermal decomposition of this compound, drawing upon data from related compounds and established principles of thermal analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄BN | [1] |
| Molecular Weight | 337.27 g/mol | |
| Melting Point | 220 °C (decomposes) | [2] |
| Appearance | White crystalline solid | |
| Solubility | Sparingly soluble in water |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed through the breakdown of its constituent ions: the ammonium cation and the tetraphenylborate anion.
Decomposition of the Ammonium Cation
Ammonium salts exhibit varied decomposition behaviors depending on the nature of the anion.[3] For non-oxidizing anions, the primary decomposition products are typically ammonia (B1221849) (NH₃) and the corresponding acid. However, in the case of this compound, the anion is complex. The initial step is the dissociation of the ammonium ion.
NH₄⁺ → NH₃ + H⁺
Decomposition of the Tetraphenylborate Anion
The tetraphenylborate anion is known to decompose at elevated temperatures. Studies on the pyrolysis of alkali metal tetraphenylborates suggest that the decomposition involves the cleavage of the boron-carbon bonds.[4] The decomposition of sodium tetraphenylborate has been studied in the context of radioactive waste processing, where its radiolysis and hydrolysis lead to the formation of benzene, phenol, and various phenylated compounds.[5][6]
A plausible thermal decomposition pathway for the tetraphenylborate anion involves the formation of triphenylborane (B1294497) and a phenyl radical.
B(C₆H₅)₄⁻ → B(C₆H₅)₃ + C₆H₅⁻
The highly reactive phenyl anion would readily abstract a proton, likely from the ammonium cation's decomposition, to form benzene.
C₆H₅⁻ + H⁺ → C₆H₆
Further decomposition of triphenylborane and subsequent reactions of phenyl radicals can lead to a complex mixture of products, including biphenyl (B1667301) and other polyphenylated species.
The overall proposed decomposition can be summarized as:
(NH₄)B(C₆H₅)₄(s) → NH₃(g) + C₆H₆(g) + B(C₆H₅)₃(s)
Further heating would lead to the decomposition of triphenylborane.
Visual Representation of the Proposed Decomposition Pathway
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[7] This technique is used to determine the decomposition temperatures and the mass loss associated with each decomposition step.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) or platinum crucible.[8][9]
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[10][11]
-
Temperature Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.[10][12]
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass lost at each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.[13]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It is used to determine the temperatures and enthalpies of phase transitions and chemical reactions.[15][16]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.
-
Reference: An empty, sealed aluminum pan.
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 250 °C) at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate melting and decomposition events, while exothermic peaks would suggest other transformations like crystallization or oxidative reactions.
Evolved Gas Analysis (EGA)
To identify the gaseous products of decomposition, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved during the heating process.
Experimental Workflow Visualization
Caption: Experimental workflow for the thermal analysis of this compound.
Expected Quantitative Data
Based on the literature for related compounds, the following is a projection of the expected quantitative data from the thermal analysis of this compound.
Table 2: Projected TGA/DSC Data for this compound
| Parameter | Expected Value/Range | Comments |
| DSC Onset of Decomposition | ~220 °C | Corresponds to the reported melting/decomposition point.[2] |
| TGA Onset of Decomposition | ~220 °C | Decomposition is expected to begin around the melting point. |
| Major Mass Loss Step (TGA) | 220 - 400 °C | This would correspond to the loss of ammonia and benzene. |
| Theoretical Mass Loss (NH₃ + C₆H₆) | ~28% | Calculated based on the proposed initial decomposition products. |
| Residual Mass at 600 °C | Variable | Depends on the extent of decomposition of the boron-containing intermediate. |
Conclusion
The thermal decomposition of this compound is a complex process that likely involves the simultaneous breakdown of the ammonium and tetraphenylborate ions. While specific experimental data for this compound is scarce, a plausible decomposition pathway can be proposed based on the known chemistry of its constituent parts. The primary initial decomposition products are expected to be ammonia and benzene, with further decomposition at higher temperatures yielding a mixture of polyphenylated compounds and a boron-containing residue. Definitive characterization of the thermal decomposition of this compound requires detailed experimental investigation using techniques such as TGA, DSC, and EGA, following the protocols outlined in this guide. Such studies would provide valuable data for the safe handling and application of this compound in various scientific and industrial settings.
References
- 1. This compound | C24H24BN | CID 14496924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 四苯基硼酸铵 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. Identification of tetraphenylborate radiolysis products in a simulated feedstock for radioactive waste processing (Technical Report) | OSTI.GOV [osti.gov]
- 7. etamu.edu [etamu.edu]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. epfl.ch [epfl.ch]
- 10. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. particletechlabs.com [particletechlabs.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. web.williams.edu [web.williams.edu]
- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of Ammonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the core physicochemical properties of ammonium (B1175870) tetraphenylborate (B1193919), a compound relevant in various chemical and analytical applications.
Core Chemical Identifiers
Ammonium tetraphenylborate is an ionic salt consisting of a central boron atom coordinated to four phenyl groups, forming the tetraphenylborate anion, and a corresponding ammonium cation.
Quantitative Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical standard preparation, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄BN | PubChem[1] |
| Linear Formula | NH₄B(C₆H₅)₄ | Sigma-Aldrich[2] |
| Molecular Weight | 337.27 g/mol | Sigma-Aldrich[2] |
| Computed Molecular Weight | 337.3 g/mol | PubChem[1] |
| Monoisotopic Mass | 337.20018 Da | American Elements[3] |
| CAS Number | 14637-34-4 | Sigma-Aldrich[2] |
Structural and Ionic Composition
As a salt, this compound does not participate in biological signaling pathways. Its chemical utility stems from its ionic nature. The compound dissociates in solution into its constituent ions: the ammonium cation ([NH₄]⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻).
The diagram below illustrates the relationship between the parent compound and its dissociated ionic components.
Caption: Ionic dissociation of this compound.
Experimental Protocols for Characterization
The determination of the molecular weight and formula of a pure chemical substance like this compound relies on standard, well-established analytical chemistry protocols rather than complex biological assays.
Workflow for Physicochemical Characterization:
Caption: Standard workflow for chemical formula confirmation.
-
Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry can determine the exact mass of the ionic components, which confirms the elemental composition and monoisotopic mass.[3]
-
Elemental Analysis: This method determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, boron) in a pure sample. The experimental percentages are compared against the theoretical percentages calculated from the proposed chemical formula to verify its accuracy.
References
An In-depth Technical Guide to the Synthesis of Tetraphenylborate Salts from Sodium Tetraphenylborate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sodium tetraphenylborate (B1193919) (NaB(C₆H₅)₄) is a versatile and widely utilized salt that serves as a primary starting material for the synthesis of a broad range of other tetraphenylborate salts.[1][2] The tetraphenylborate anion, [B(C₆H₅)₄]⁻, is a large, weakly coordinating anion that imparts lipophilicity and crystallinity to its salts, making them highly soluble in many organic solvents.[1] These properties are particularly valuable in organometallic chemistry, coordination chemistry, and increasingly, in pharmaceutical sciences for the preparation of active pharmaceutical ingredient (API) salts with modified physicochemical properties.[1][3]
The predominant method for synthesizing tetraphenylborate salts from the sodium precursor is salt metathesis, also known as ion exchange.[4][5] This straightforward reaction involves the exchange of ions between two soluble salts in a solution, which is driven to completion by the formation and precipitation of a product with low solubility in the reaction medium. This guide provides a comprehensive overview of the principles, detailed experimental protocols for key tetraphenylborate salts, and quantitative data to support researchers in this field.
Core Principle: Salt Metathesis
The synthesis of tetraphenylborate salts from sodium tetraphenylborate is typically achieved through a salt metathesis reaction. The general transformation can be represented as:
NaB(C₆H₅)₄ (aq) + MX (aq) → MB(C₆H₅)₄ (s)↓ + NaX (aq)
Where:
-
NaB(C₆H₅)₄ is the water-soluble sodium tetraphenylborate starting material.
-
MX is a soluble salt of the desired cation (M⁺), where M can be an inorganic cation (e.g., K⁺, Ag⁺, Cs⁺) or an organic cation (e.g., ammonium (B1175870), imidazolium, or a protonated API).[6][7][8] X⁻ is the corresponding anion (e.g., Cl⁻, NO₃⁻, Br⁻).
-
MB(C₆H₅)₄ is the target tetraphenylborate salt, which is often sparingly soluble in the reaction solvent (typically water) and precipitates out.[8]
-
NaX is the sodium salt byproduct, which usually remains in solution.
The reaction's driving force is the precipitation of the least soluble component in the reaction mixture. For many inorganic and larger organic cations, the resulting tetraphenylborate salt is significantly less soluble in aqueous media than sodium tetraphenylborate, leading to high yields of the desired product upon simple mixing and filtration.[8][9] In some cases, particularly in the synthesis of N-acylammonium salts in organic solvents like acetonitrile (B52724), the byproduct (e.g., NaCl) is the species that precipitates, driving the reaction forward.[1][10]
Experimental Protocols and Data
The following sections provide detailed methodologies for the synthesis of representative inorganic and organic tetraphenylborate salts.
Synthesis of Potassium Tetraphenylborate (KB(C₆H₅)₄)
Potassium tetraphenylborate is a classic example of this synthesis method, precipitating readily from aqueous solutions due to its very low water solubility.[6][8]
Experimental Protocol: [6]
-
Prepare a solution of sodium tetraphenylborate (10.27 g, 0.030 mol) by dissolving it in 250 mL of distilled water.
-
In a separate beaker, prepare a solution of potassium chloride (2.36 g, 0.032 mol) by dissolving it in 100 mL of distilled water.
-
While stirring the sodium tetraphenylborate solution, slowly add the potassium chloride solution. A white precipitate will form immediately.
-
Continue stirring the mixture for 10 minutes to ensure complete precipitation.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with several portions of distilled water to remove any remaining soluble salts.
-
Dry the product at 60°C under vacuum for 24 hours.
Synthesis of Silver Tetraphenylborate (AgB(C₆H₅)₄)
Silver tetraphenylborate is another common salt, useful as an intermediate and in coordination chemistry.
Experimental Protocol: [7]
-
Prepare a solution of sodium tetraphenylborate (182 mg, 0.53 mmol) in 2.7 mL of distilled water.
-
In a separate vial, prepare a solution of silver(I) nitrate (B79036) (181 mg, 1.06 mmol) in 1.1 mL of distilled water.
-
Mix the two solutions and stir the resulting mixture for 1 hour at room temperature.
-
Collect the resulting precipitate of silver(I) tetraphenylborate by filtration.
Synthesis of Ammonium and Organic Cation Tetraphenylborates
The tetraphenylborate anion is an effective precipitating agent for large organic cations, a technique frequently used in pharmaceutical analysis and for the creation of novel salt forms of APIs.[3][9][11]
General Protocol for Procainamide (B1213733) Tetraphenylborate: [11]
-
Prepare a solution of procainamide hydrochloride (0.272 g, 1 mmol) in 20 mL of deionized water.
-
Prepare a separate solution of sodium tetraphenylborate (0.342 g, 1 mmol) in 20 mL of deionized water.
-
Add the sodium tetraphenylborate solution to the procainamide hydrochloride solution with stirring.
-
A white precipitate forms immediately.
-
Filter the precipitate, wash with cold deionized water, and dry over anhydrous CaCl₂.
General Protocol for N-Acylammonium Tetraphenylborates: [1][10]
-
In a suitable flask, dissolve a tertiary amine (R'₃N) and an acid chloride (RC(O)Cl) in acetonitrile.
-
Add a solution of sodium tetraphenylborate in acetonitrile to the mixture.
-
The precipitation of sodium chloride (NaCl) occurs, driving the formation of the soluble N-acylammonium tetraphenylborate salt, [RC(O)NR'₃][B(C₆H₅)₄].
-
The precipitated NaCl is removed by filtration or centrifugation to yield a solution of the desired product.
Quantitative Data Summary
The following tables summarize the reaction parameters for the syntheses described.
Table 1: Synthesis of Inorganic Tetraphenylborate Salts
| Target Salt | NaBPh₄ (mol) | Cation Salt | Cation Salt (mol) | Solvent | Reaction Time | Yield | Reference |
| KB(C₆H₅)₄ | 0.030 | KCl | 0.032 | Water | 10 min | 93% (0.028 mol) | [6] |
| AgB(C₆H₅)₄ | 0.53 mmol | AgNO₃ | 1.06 mmol | Water | 1 hr | Not specified | [7] |
Table 2: Synthesis of Organic Cation Tetraphenylborate Salts
| Target Salt | NaBPh₄ (mol) | Cation Salt | Cation Salt (mol) | Solvent | Yield | Reference |
| Procainamide-TPB | 1 mmol | Procainamide HCl | 1 mmol | Water | >85% | [11] |
| Cyclobenzaprine-TPB | Not specified | Cyclobenzaprine HCl | Not specified | Acetonitrile | 78% | [12] |
| [Bmim][BPh₄]¹ | Not specified | [Bmim]Br | Not specified | Methanol/Water | 84.2% | [13] |
| [(Bn)mim][BPh₄]² | Not specified | [(Bn)mim]Cl | Not specified | Methanol/Water | Not specified | [13] |
¹ 1-Butyl-3-methylimidazolium tetraphenylborate ² 1-Benzyl-3-methylimidazolium tetraphenylborate
Visualized Workflows and Relationships
General Synthesis Workflow
The diagram below illustrates the typical experimental workflow for the synthesis of a tetraphenylborate salt via aqueous precipitation.
Caption: General workflow for salt metathesis synthesis.
Role of NaB(C₆H₅)₄ as a Versatile Precursor
This diagram illustrates the central role of sodium tetraphenylborate as a starting material for a wide variety of other tetraphenylborate salts.
Caption: NaB(C₆H₅)₄ as a central precursor for various salts.
Characterization of Tetraphenylborate Salts
Confirming the identity and purity of the synthesized salts is critical. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the tetraphenylborate anion typically appear as a complex multiplet in the range of 7.45–6.77 ppm.[12][13] Signals from the specific cation will also be present.
-
¹³C NMR: Aromatic carbons of the anion show characteristic signals, often including a peak for the carbon directly bonded to boron around 164 ppm.[13]
-
¹¹B NMR: A single resonance is expected, typically around -6.5 ppm, confirming the tetracoordinate boron center.[13]
-
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated theoretical values for the proposed salt structure.[12][13]
-
Mass Spectrometry (MS): Can be used to confirm the mass of the cation and, in some cases, the anion.
-
Infrared (IR) Spectroscopy: Shows characteristic vibrational bands for both the cation and the tetraphenylborate anion.
Applications in Research and Drug Development
Tetraphenylborate salts are not merely synthetic curiosities; they have significant practical applications:
-
Analytical Chemistry: Sodium tetraphenylborate is a well-established precipitating agent for the gravimetric or titrimetric determination of K⁺, NH₄⁺, Rb⁺, and Cs⁺ ions.[1][4][10] This application extends to the quantification of nitrogen-containing basic drugs in pharmaceutical formulations.[3]
-
Organometallic and Coordination Chemistry: The tetraphenylborate anion is large and non-coordinating, which is useful for stabilizing and isolating reactive cationic metal complexes.[1][4] Its solubility in non-polar organic solvents facilitates reactions in these media.[1][2]
-
Drug Development: The formation of tetraphenylborate salts of APIs can significantly alter their physicochemical properties, such as solubility, stability, and lipophilicity.[1] This strategy, known as salt engineering, is a key tool in drug formulation to improve bioavailability and create novel delivery systems. The synthesis of boronic acid-containing drugs like Bortezomib (Velcade®) has also spurred broader interest in the application of boron chemistry in medicine.[14][15]
Conclusion
The synthesis of tetraphenylborate salts from sodium tetraphenylborate is a robust and versatile process, primarily relying on the principles of salt metathesis. The simplicity of the reaction, often involving the mixing of aqueous solutions and subsequent filtration, makes it accessible for a wide range of applications. For professionals in research and drug development, understanding and utilizing these synthetic methods provides a powerful tool for creating novel materials, isolating complex molecules, and engineering the properties of pharmacologically active compounds.
References
- 1. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis routes of Tetraphenylborate [benchchem.com]
- 7. Ethidium tetraphenylborate acetonitrile disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 9. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]
- 10. Page loading... [guidechem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ammonium Tetraphenylborate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (Infrared and Nuclear Magnetic Resonance) for ammonium (B1175870) tetraphenylborate (B1193919). It includes a detailed presentation of spectral data, experimental protocols for data acquisition, and a visual representation of the analytical workflow.
Introduction
Ammonium tetraphenylborate ((NH₄)B(C₆H₅)₄) is an ionic compound consisting of an ammonium cation (NH₄⁺) and a tetraphenylborate anion (B(C₆H₅)₄⁻). Spectroscopic analysis is crucial for confirming the identity and purity of this compound, as well as for studying the interactions between the cation and the anion. This guide focuses on two primary spectroscopic techniques: Infrared (IR) spectroscopy, which probes the vibrational modes of the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the chemical environment of the nuclei.
Infrared (IR) Spectroscopic Data
Infrared spectroscopy of this compound reveals characteristic absorption bands for both the ammonium and tetraphenylborate ions. The N-H stretching and deformation vibrations of the ammonium ion are of particular interest.
Table 1: Summary of Key IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H Stretching | ~3206 - 3217 | Multiple bands observed due to the interaction of the ammonium ion with the surrounding phenyl rings.[1] |
| N-H Deformation (Bending) | ~1405 | A characteristic absorption for the ammonium ion. This band is utilized for the quantitative evaluation of ammonium ions.[2] |
| Aromatic C-H Stretching | ~3000 - 3100 | Typical for the phenyl groups of the tetraphenylborate anion. |
| Aromatic C=C Bending | ~1400 - 1600 | Characteristic in-plane and out-of-plane bending vibrations of the phenyl rings. |
The infrared spectra indicate that the ammonium ion in this compound is hydrogen-bonded.[3][4] The interaction with the four phenyl rings of the tetraphenylborate anion, however, offers little resistance to the bending and librational motion of the ammonium ion.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy in solution provides distinct signals for the ammonium cation and the tetraphenylborate anion. The choice of solvent is critical, with deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) being a common choice.
¹H NMR Spectroscopy
The proton NMR spectrum shows signals for the protons of the ammonium ion and the phenyl groups of the tetraphenylborate anion.
Table 2: ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Description |
| NH₄⁺ | ~7.0 - 7.5 | Triplet | The triplet arises from the coupling of the protons with the ¹⁴N nucleus (spin I=1). The exact chemical shift is sensitive to solvent and concentration. |
| Aromatic (ortho, meta, para) | ~6.8 - 7.5 | Multiplet | These signals correspond to the protons on the four phenyl rings of the tetraphenylborate anion. |
¹³C NMR Spectroscopy
The carbon NMR spectrum displays signals corresponding to the carbon atoms of the phenyl rings in the tetraphenylborate anion. Due to the symmetry of the anion, fewer signals than the total number of carbon atoms are typically observed.
Table 3: Predicted ¹³C NMR Chemical Shifts for the Tetraphenylborate Anion
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-ipso (C attached to B) | ~163 |
| C-ortho | ~136 |
| C-meta | ~125 |
| C-para | ~121 |
Experimental Protocols
The following are detailed methodologies for obtaining the IR and NMR spectra of this compound.
Infrared (IR) Spectroscopy
Sample Preparation (Solid State):
Two common methods for preparing solid samples for IR analysis are the KBr pellet method and the Nujol mull method.
-
KBr Pellet Method:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
-
-
Nujol Mull Method:
-
Grind a few milligrams of this compound to a fine powder in an agate mortar.
-
Add one to two drops of Nujol (mineral oil) and continue to grind until a smooth, uniform paste (mull) is formed.
-
Spread a thin, even layer of the mull onto a KBr or NaCl salt plate.
-
Place a second salt plate on top and gently press to create a thin film of the mull between the plates.
-
Mount the plates in the spectrometer's sample holder.
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a spectrum with a good signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the KBr pellet/salt plates with Nujol) should be recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation (Solution):
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher.
-
Solvent: DMSO-d₆.
-
Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H) can be used as an internal reference.
-
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Crystal Structure of Ammonium Tetraphenylborate
This guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) tetraphenylborate (B1193919) (NH₄B(C₆H₅)₄), a compound of significant interest in chemical and pharmaceutical research due to its role in precipitation reactions and as a bulky, non-coordinating anion. This document details the crystallographic data obtained from X-ray and neutron diffraction studies, outlines the experimental protocols for its synthesis and structural analysis, and presents a visual representation of the crystallographic workflow.
Quantitative Crystallographic Data
The crystal structure of ammonium tetraphenylborate has been determined at various temperatures using single-crystal X-ray and neutron diffraction. The key crystallographic parameters are summarized in the table below. The use of neutron diffraction is particularly noteworthy as it allows for the precise localization of the hydrogen atoms of the ammonium cation, providing a deeper understanding of the hydrogen bonding interactions within the crystal lattice.[1]
| Parameter | X-ray Diffraction (295 K) | Neutron Diffraction (293 K) | Neutron Diffraction (120 K) | Neutron Diffraction (20 K) |
| Formula | C₂₄H₂₄BN | C₂₄H₂₄BN | C₂₄H₂₄BN | C₂₄H₂₄BN |
| Molecular Weight | 337.27 g/mol | 337.27 g/mol | 337.27 g/mol | 337.27 g/mol |
| Crystal System | Tetragonal | Tetragonal | Tetragonal | Tetragonal |
| Space Group | I-42m (No. 121) | I-42m (No. 121) | I-42m (No. 121) | I-42m (No. 121) |
| a, b (Å) | 11.218(2) | 11.221(2) | 11.163(2) | 11.1208(6) |
| c (Å) | 7.931(1) | 7.935(2) | 7.876(2) | 8.0033(5) |
| α, β, γ (°) | 90 | 90 | 90 | 90 |
| Volume (ų) | 998.1(3) | 999.5(4) | 981.8(4) | 990.5(1) |
| Z | 2 | 2 | 2 | 2 |
| Calculated Density (g/cm³) | 1.122 | 1.120 | 1.139 | 1.129 |
| Radiation Type | Mo Kα (λ = 0.71073 Å) | Neutrons (λ = 1.238 Å) | Neutrons (λ = 1.238 Å) | Neutrons (λ = 1.238 Å) |
| R-factor | 0.038 | 0.057 | 0.049 | 0.0516 |
Experimental Protocols
2.1. Synthesis and Crystallization
The synthesis of this compound is typically achieved through a precipitation reaction.
Materials:
-
Ammonium chloride (NH₄Cl)
-
Sodium tetraphenylborate (NaB(C₆H₅)₄)
-
Deionized water
-
Acetone
-
Diethyl ether
Procedure:
-
Prepare a saturated aqueous solution of ammonium chloride.
-
Prepare a saturated aqueous solution of sodium tetraphenylborate.
-
Slowly add the sodium tetraphenylborate solution to the ammonium chloride solution with constant stirring.
-
A white, granular precipitate of this compound will form immediately.
-
Continue stirring for 10-15 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it with deionized water.
-
Wash the precipitate with diethyl ether to remove any organic impurities.
-
For single crystals suitable for X-ray or neutron diffraction, recrystallization is necessary. Dissolve the crude product in a minimal amount of a hot acetone/water (9:1 v/v) mixture.
-
Allow the solution to cool slowly to room temperature.
-
Colorless, well-formed crystals will deposit over a period of several hours to days.
-
Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
2.2. Single-Crystal X-ray Diffraction (SCXRD)
The following is a representative protocol for the determination of the crystal structure of this compound by SCXRD.
Instrumentation:
-
Bruker AXS SMART APEX CCD diffractometer
-
Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)
-
Cryogenic system for low-temperature data collection
Data Collection:
-
A suitable single crystal of this compound is selected and mounted on a glass fiber or a loop.
-
The crystal is placed on the goniometer head of the diffractometer.
-
The temperature is lowered to the desired value (e.g., 295 K or 120 K) using a stream of cold nitrogen gas.
-
A series of ω and φ scans are performed to collect a full sphere of diffraction data.
-
The diffraction intensities are integrated and corrected for Lorentz and polarization effects.
Structure Solution and Refinement:
-
The space group is determined from the systematic absences in the diffraction data.
-
The structure is solved using direct methods (e.g., with the SHELXS software package).
-
The atomic positions and anisotropic displacement parameters are refined by full-matrix least-squares on F².
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
2.3. Neutron Diffraction
Neutron diffraction experiments are crucial for accurately determining the positions of hydrogen atoms.
Instrumentation:
-
A four-circle neutron diffractometer at a research reactor (e.g., the D9 instrument at the Institut Laue-Langevin).
-
A monochromatic neutron beam.
-
A closed-cycle helium cryostat for low-temperature measurements.
Data Collection:
-
A large, high-quality single crystal of this compound is mounted on an aluminum pin.
-
The crystal is cooled to the target temperature (e.g., 293 K, 120 K, or 20 K).[1]
-
The unit cell parameters are determined by centering a set of reflections.
-
The intensities of a unique set of reflections are measured. Data collection can take several days due to the lower flux of neutron sources compared to X-ray sources.
Structure Solution and Refinement:
-
The structure is refined starting from the atomic coordinates obtained from the X-ray diffraction study.
-
The refinement is carried out against F² using a least-squares program.
-
All atoms, including hydrogen, are refined with anisotropic displacement parameters.
Visualized Experimental and Logical Workflow
The following diagrams illustrate the key workflows in determining the crystal structure of this compound.
Caption: Experimental workflow for the synthesis, crystallization, and structure determination of this compound.
Caption: Logical relationship of crystallographic data for structure determination.
References
Methodological & Application
Application Notes and Protocols for the Determination of Potassium Using Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of potassium (K⁺) is a critical analytical task in numerous fields, including pharmaceutical development, environmental analysis, and materials science. One of the established chemical methods for potassium quantification involves the use of the tetraphenylborate (B1193919) anion (B(C₆H₅)₄⁻). This anion selectively precipitates with potassium ions, forming a stable, insoluble salt, potassium tetraphenylborate (K[B(C₆H₅)₄]).
It is important to clarify a common point of confusion regarding the reagent used in this method. The precipitating agent is sodium tetraphenylborate (Na[B(C₆H₅)₄]) , a water-soluble salt that provides the tetraphenylborate anion in solution. Ammonium (B1175870) tetraphenylborate ((NH₄)[B(C₆H₅)₄]) , like its potassium counterpart, is also an insoluble precipitate.[1] Consequently, ammonium ions (NH₄⁺) are a significant interference in this method and must be removed or masked prior to the addition of the sodium tetraphenylborate reagent.[2][3] This document will detail the established methods for potassium determination using sodium tetraphenylborate and will include protocols for mitigating ammonium ion interference.
The tetraphenylborate method can be adapted into several analytical techniques, including gravimetric, titrimetric, and turbidimetric analysis, offering flexibility in terms of equipment, sample throughput, and required precision.[1][4]
Principle of the Method
The fundamental reaction involves the displacement of the soluble sodium ion by the potassium ion, leading to the formation of a white, crystalline precipitate of potassium tetraphenylborate.[3]
Reaction: K⁺(aq) + Na--INVALID-LINK-- → K--INVALID-LINK-- + Na⁺(aq)
The low solubility of potassium tetraphenylborate in aqueous solutions forms the basis for its quantitative determination.[1] The amount of precipitate formed is directly proportional to the concentration of potassium ions in the sample.
Data Presentation
The following tables summarize key quantitative data related to the performance of different potassium determination methods using sodium tetraphenylborate.
Table 1: Method Performance Characteristics
| Parameter | Gravimetric Method | Titrimetric Method | Turbidimetric Method |
| Applicability | Higher concentrations of K⁺ (>1%)[5] | Moderate to high concentrations of K⁺ | Low concentrations of K⁺ (<20 mg/L)[6] |
| Gravimetric Factor (K) | 0.1091[2] | N/A | N/A |
| Precision | High | High, error within 0.4% reported[7] | Good, 95% confidence interval of 4.7–5.3 mg/L for a 5.0 mg/L standard[8] |
| Common Interferences | NH₄⁺, Rb⁺, Cs⁺, Ag⁺, Tl⁺[1] | NH₄⁺, Rb⁺, Cs⁺, Quaternary ammonium salts[4][9] | NH₄⁺, Ca²⁺, Mg²⁺, Sample turbidity[3] |
Table 2: Interfering Substances and Mitigation
| Interferent | Method of Interference | Mitigation Strategy | Reference |
| Ammonium (NH₄⁺) | Forms insoluble ammonium tetraphenylborate. | Addition of formaldehyde (B43269) in an alkaline medium to form hexamethylenetetramine. Boiling in alkaline solution to expel ammonia (B1221849) gas. | [2][5] |
| Rubidium (Rb⁺), Cesium (Cs⁺) | Co-precipitation due to similar ionic radii and charge. | Generally requires prior separation if present in significant amounts. Method is not selective for K⁺ over these ions. | [1] |
| Calcium (Ca²⁺), Magnesium (Mg²⁺) | Can interfere with turbidimetric measurements. | Addition of a masking agent like EDTA. | [3][5] |
| Organic Bases/Quaternary Salts | Can precipitate with tetraphenylborate. | Important consideration in pharmaceutical analysis; may require sample-specific cleanup. | [4] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Potassium
This protocol is adapted from standard methods for the analysis of fertilizers and is suitable for samples with a relatively high potassium concentration.[5]
1. Reagent Preparation:
-
Sodium Tetraphenylborate Solution (3% w/v): Dissolve 15.0 g of sodium tetraphenylborate in 500 ml of deionized water. Adjust the pH to between 6 and 7 if necessary. Add a drop of saturated aluminum chloride solution to flocculate any cloudiness, stir, and filter. Store in a polyethylene (B3416737) bottle.[10]
-
EDTA Solution (4% w/v): Dissolve 4 g of disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) in 100 ml of deionized water.
-
Sodium Hydroxide (NaOH) Solution (5 N): Dissolve 20 g of NaOH pellets in water and dilute to 100 ml.
-
Wash Solution: Prepare a saturated solution of potassium tetraphenylborate by precipitating K⁺ from a KCl solution with the sodium tetraphenylborate reagent. Wash the precipitate with water, then disperse it in 1 liter of deionized water, stir for at least an hour, and filter.[10]
2. Sample Preparation and Interference Removal:
-
Accurately weigh a quantity of the sample expected to contain 25-50 mg of potassium.
-
Dissolve the sample in deionized water. If organic matter is present, appropriate ashing and acid digestion steps are required.[1]
-
To an aliquot of the sample solution, add 10 ml of the 4% EDTA solution.
-
Add a few drops of phenolphthalein (B1677637) indicator and make the solution alkaline by adding 5 N NaOH solution.
-
Gently boil the solution for 10-15 minutes to eliminate any ammonium compounds.[1] Cool the solution to room temperature.
3. Precipitation:
-
While stirring, slowly add the 3% sodium tetraphenylborate solution to the cooled sample solution. A 10-20 ml excess should be used.
-
Continue stirring for approximately 5 minutes to ensure complete precipitation.
-
Allow the precipitate to settle for at least 1 hour, or preferably overnight.
4. Filtration and Drying:
-
Filter the precipitate through a pre-weighed, sintered glass crucible (Gooch crucible, porosity G4).
-
Wash the precipitate 3-4 times with small portions of the potassium tetraphenylborate wash solution.
-
Finally, wash the precipitate with a small amount of ice-cold deionized water.
-
Dry the crucible containing the precipitate in an oven at 110-120°C for 1 hour, or until a constant weight is achieved.[2]
-
Cool the crucible in a desiccator and weigh.
5. Calculation:
-
Weight of K (g) = Weight of precipitate (g) × 0.1091
Protocol 2: Titrimetric (Back-Titration) Determination of Potassium
This method involves precipitating potassium with a known excess of sodium tetraphenylborate and then titrating the unreacted reagent.[9]
1. Reagent Preparation:
-
Standard Sodium Tetraphenylborate (STPB) Solution (e.g., 0.05 M): Prepare accurately.
-
Standard Quaternary Ammonium Salt (QAS) Solution (e.g., 0.025 M Hexadecyltrimethylammonium bromide): Prepare accurately.
-
Bromophenol Blue Indicator Solution.
-
Sodium Hydroxide (NaOH) Solution (20%).
2. Procedure:
-
Pipette a specific volume of the sample filtrate into a flask.
-
Add NaOH solution to make the sample alkaline.
-
Add a precise, known excess volume of the standard STPB solution to precipitate the potassium.
-
Allow the reaction to complete (approx. 10 minutes).
-
Filter the solution to remove the K[B(C₆H₅)₄] precipitate.
-
Transfer a known volume of the clear filtrate to a titration dish.
-
Add several drops of bromophenol blue indicator.
-
Titrate the excess STPB in the filtrate with the standard QAS solution until the color changes from purple-blue to a stable light blue.[9]
3. Calculation:
-
Calculate the amount of STPB that reacted with the potassium by subtracting the amount of excess STPB (determined by the QAS titration) from the initial amount of STPB added.
-
From this, calculate the concentration of potassium in the original sample.
Protocol 3: Turbidimetric Determination of Potassium
This rapid method is suitable for determining low concentrations of potassium in water samples.[2][6]
1. Reagent Preparation:
-
Potassium Standard Solution (e.g., 100 mg/L K).
-
Sodium Tetraphenylborate Reagent: Often available in pre-packaged powder pillows for convenience and stability. These formulations typically include masking agents for common interferences like calcium and magnesium.[3]
2. Calibration Curve:
-
Prepare a series of potassium standards (e.g., 0, 1, 2, 4, 6, 8 mg/L) by diluting the stock standard solution.[8]
-
Process each standard through the analytical procedure below.
-
Measure the turbidity (or absorbance at a specified wavelength, e.g., 650 nm) of each standard.
-
Plot a calibration curve of turbidity vs. potassium concentration.
3. Procedure:
-
Measure a specific volume of the sample (e.g., 25 mL) into a mixing cylinder.
-
If using reagent pillows, add the contents of the pillows designed to mask interferences and mix until dissolved.[3]
-
Add the sodium tetraphenylborate reagent pillow.
-
Stopper and shake the cylinder vigorously for a defined period (e.g., 30 seconds). A white turbidity will develop if potassium is present.
-
Allow a fixed reaction time (e.g., 3 minutes) for the turbidity to develop consistently.[2]
-
Transfer the solution to a cuvette and measure the turbidity using a spectrophotometer or colorimeter at the appropriate wavelength (e.g., 650 nm).
-
Use a sample blank (sample without the tetraphenylborate reagent) to zero the instrument.
4. Calculation:
-
Determine the potassium concentration of the sample by comparing its turbidity reading to the calibration curve.
Visualizations
Caption: Gravimetric workflow for potassium determination.
Caption: Reagent and interference relationships.
References
- 1. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.hach.com [cdn.hach.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Potassium tetraphenylborate | 3244-41-5 | Benchchem [benchchem.com]
- 7. Sigma Aldrich this compound | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 8. ie.hach.com [ie.hach.com]
- 9. Determination of potassium by an automatic ultraviolet absorptiometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eusalt.com [eusalt.com]
Application Notes and Protocols for Cesium Removal Using Ammonium Tetraphenylborate Precipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the removal of cesium from aqueous solutions using the ammonium (B1175870) tetraphenylborate (B1193919) (ATPB) precipitation method. This method is highly effective for the separation of cesium, including radioactive isotopes such as Cesium-137, from various matrices.
The fundamental principle of this method lies in the reaction of cesium ions (Cs⁺) with ammonium tetraphenylborate ((NH₄)B(C₆H₅)₄). This reaction forms the highly insoluble precipitate, cesium tetraphenylborate (CsB(C₆H₅)₄), which can then be easily separated from the liquid phase by filtration or centrifugation. The low solubility of cesium tetraphenylborate ensures a high decontamination factor.[1]
Quantitative Data Summary
The efficiency of cesium removal using the tetraphenylborate precipitation method is influenced by several factors, including pH, the presence of other ions, and the molar ratio of the precipitating agent to cesium. The following table summarizes key quantitative data from relevant studies. While many studies utilize sodium tetraphenylborate (NaTPB), the underlying precipitation chemistry and efficiencies are directly applicable to ATPB.
| Parameter | Value/Range | Condition/Observation | Reference |
| Cesium Removal Efficiency | >99% | Can be quantitative under optimal conditions. | [2][3] |
| Decontamination Factor | 10,000 - 1,000,000 | Dependent on initial cesium concentration and process conditions. | [1] |
| pH Range | 2.5 - 11.5 | The precipitation reaction is stable across a broad pH range. | [4] |
| Solubility Product (Ksp) of CsTPB | 7.84 x 10⁻¹⁰ at 25 °C | Indicates the low solubility of the cesium tetraphenylborate precipitate. | [1] |
| Reaction Time | < 24 hours | For stoichiometric additions of tetraphenylborate at 25 °C in solutions with <1.5 M sodium ion concentration. | [5] |
| Effect of Potassium Ions | Co-precipitation | Potassium ions can also be precipitated by tetraphenylborate, potentially affecting the efficiency of cesium removal. | [6] |
| Effect of High Sodium Ion Concentration | Can increase reaction time | At sodium ion concentrations >1.5 M, the precipitation reaction time can extend up to 160 hours. | [5] |
Chemical Reaction Pathway
The core of the cesium removal process is the precipitation reaction between the cesium ion and the tetraphenylborate anion.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. An isotope dilution-precipitation process for removing radioactive cesium from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Co-precipitation and solubility studies of cesium, potassium and sodium tetraphenylborate [inis.iaea.org]
Application of Ammonium Tetraphenylborate in Ion-Selective Electrodes: A Detailed Guide for Researchers
For Immediate Release
This document provides comprehensive application notes and detailed protocols on the use of ammonium (B1175870) tetraphenylborate (B1193919) and its derivatives in the fabrication and function of ion-selective electrodes (ISEs). Primarily targeting researchers, scientists, and professionals in drug development, this guide outlines the principles, construction, and application of these electrodes, with a focus on the determination of quaternary ammonium compounds and other organic cations.
Principle of Operation
Ion-selective electrodes are analytical tools that measure the activity of a specific ion in a solution. The core of a polymer membrane ISE is a selective membrane that typically consists of a polymer matrix (e.g., PVC), a plasticizer, and an ionophore—an electroactive material responsible for the selective binding of the target ion.
In the context of this application note, tetraphenylborate (TPB⁻) and its derivatives play a crucial role. The large, lipophilic nature of the tetraphenylborate anion allows it to be incorporated into a PVC membrane. When used for the determination of quaternary ammonium cations (QACs), the principle relies on the formation of a stable ion-pair between the QAC and the tetraphenylborate within the membrane. This selective interaction at the membrane-solution interface generates a potential difference that is proportional to the concentration of the target quaternary ammonium ion in the sample. This potential is measured against a reference electrode, and the resulting electromotive force (EMF) is used to quantify the analyte concentration.
Alternatively, the tetraphenylborate anion itself can be the target analyte, where a suitable ionophore in the membrane selectively binds with TPB⁻ from the sample solution. Furthermore, sodium tetraphenylborate (NaTPB) is often employed as an anion excluder in the membrane cocktail to enhance the selectivity of cation-selective electrodes by repelling interfering anions.[1]
Caption: Principle of a tetraphenylborate-based ion-selective electrode for quaternary ammonium cation detection.
Applications
The primary application of tetraphenylborate-based ISEs is in the potentiometric determination of various water-soluble organic cations, particularly those containing a quaternary ammonium group.[2] This has significant implications in the pharmaceutical industry for the quality control of drugs and formulations containing these moieties.
Key Applications Include:
-
Pharmaceutical Analysis: Determination of quaternary ammonium compounds like Septonex in pharmaceutical preparations.[3]
-
Organic Microanalysis: Potentiometric precipitation titration of a wide range of organic cations, including alkaloids and dyes.[2]
-
Surfactant Analysis: Used as an indicator electrode in the direct potentiometric titration of cationic surfactants.[4]
Performance Characteristics
The performance of an ISE is defined by several key parameters, including its linear range, detection limit, response time, and selectivity. The following table summarizes the performance data for a screen-printed ISE based on Septonex-tetraphenylborate for the determination of Septonex.
| Parameter | Value | Reference |
| Electroactive Material | Septonex-tetraphenylborate | [3] |
| Plasticizer | o-Nitrophenyloctylether (o-NPOE) | [3] |
| Nernstian Slope | 59.33 ± 0.85 mV/decade | [3] |
| Lower Detection Limit | 9 x 10⁻⁷ M | [3] |
| pH Range | 2 to 9 | [3] |
| Response Time | ~5 seconds | [3] |
| Shelf-Life | 6 months | [3] |
| Recovery | 99.88% (RSD = 1.24%) | [3] |
Experimental Protocols
This section provides a detailed protocol for the fabrication and characterization of a tetraphenylborate-based ion-selective electrode.
Materials and Reagents
-
High molecular weight Poly(vinyl chloride) (PVC)
-
Plasticizer (e.g., o-nitrophenyloctylether - o-NPOE)
-
Ionophore (e.g., Septonex-tetraphenylborate or another suitable tetraphenylborate salt of the target cation)
-
Anion excluder (optional, e.g., Sodium tetraphenylborate - NaTPB)
-
Tetrahydrofuran (THF), analytical grade
-
Internal reference electrode (Ag/AgCl)
-
Internal filling solution (e.g., 0.01 M of the target cation chloride)
-
Standard solutions of the target analyte
-
Ionic Strength Adjustment Buffer (ISAB)
Preparation of the Ion-Selective Membrane
-
Ion-Pair Formation: Prepare the electroactive material by reacting an aqueous solution of the target quaternary ammonium salt with a stoichiometric amount of sodium tetraphenylborate. The resulting precipitate is the ion-pair, which should be filtered, washed with deionized water, and dried.
-
Membrane Cocktail Preparation: In a glass vial, dissolve the PVC, plasticizer, and the prepared ion-pair in THF. A typical composition might be 33% PVC, 66% plasticizer, and 1% ion-pair by weight. If using an anion excluder, it can be added at a low concentration (e.g., 0.5%).
-
Membrane Casting: Pour the homogenous membrane cocktail into a glass ring placed on a clean glass plate. Cover the ring loosely to allow for the slow evaporation of THF over 24-48 hours.
-
Membrane Sectioning: Once the solvent has fully evaporated, a transparent, flexible membrane is formed. Cut a small disc (5-10 mm diameter) from the master membrane using a cork borer.
Electrode Assembly and Conditioning
-
Assembly: Mount the cut membrane disc into the tip of an ISE body.
-
Filling: Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.
-
Internal Reference: Insert the Ag/AgCl internal reference electrode into the filling solution.
-
Conditioning: Before use, condition the newly assembled ISE by soaking it in a 10⁻³ M solution of the target analyte for at least 2 hours. For long-term storage, the electrode should be stored dry.[5]
Calibration and Measurement
-
Standard Preparation: Prepare a series of standard solutions of the target analyte by serial dilution of a stock solution.
-
ISAB Addition: To maintain a constant ionic strength, add a fixed volume of ISAB to all standard and sample solutions (e.g., 2 mL of ISAB per 100 mL of solution).[6]
-
Calibration: Immerse the conditioned ISE and a suitable external reference electrode in the standard solutions, starting from the lowest concentration.[6] Record the stable potential reading for each standard. Plot the potential (mV) versus the logarithm of the analyte concentration. The slope of the linear portion of the graph should be close to the theoretical Nernstian value (59.2 mV/decade for a monovalent cation at 25°C).
-
Sample Measurement: Rinse the electrodes with deionized water and blot dry. Immerse them in the sample solution (containing ISAB) and record the stable potential. Determine the concentration of the analyte in the sample using the calibration curve.
Caption: Experimental workflow for the preparation and use of a tetraphenylborate-based ion-selective electrode.
Selectivity
The selectivity of an ISE refers to its ability to distinguish the target ion from other interfering ions present in the sample. The selectivity is determined by the potentiometric selectivity coefficient. For the Septonex-tetraphenylborate based electrode, it was found to be highly selective for Septonex over many common ions, although significant interference was observed from cetyltrimethylammonium bromide and iodide ions.[3] The use of sodium tetraphenylborate as an additive can reduce interference from lipophilic anions and improve the selectivity of cation-selective membranes.[1]
Conclusion
Ion-selective electrodes based on ammonium tetraphenylborate and its derivatives offer a rapid, cost-effective, and reliable method for the determination of quaternary ammonium compounds and other organic cations. Their application is particularly valuable in pharmaceutical analysis and quality control. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and utilize these powerful analytical tools in their work.
References
- 1. journals.uob.edu.ly [journals.uob.edu.ly]
- 2. Applications of ion-selective electrodes in organic microanalysis: potentiometric determination of organic cations precipitated by tetraphenylborate (Journal Article) | ETDEWEB [osti.gov]
- 3. Septonex-tetraphenylborate screen-printed ion selective electrode for the potentiometric determination of Septonex in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Intellical ISENH4181 Ammonium (NH₄⁺) Ion Selective Electrode (ISE), 1 m cable | Hach UK [uk.hach.com]
- 6. bante-china.com [bante-china.com]
Quantitative Precipitation of Ammonium Ions: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative precipitation of ammonium (B1175870) ions (NH₄⁺), a critical procedure in various fields including pharmaceutical analysis, environmental monitoring, and materials science. The methods outlined below are designed for researchers, scientists, and drug development professionals seeking accurate and reliable quantification of ammonium ions through gravimetric analysis. Two primary methods are detailed: precipitation with sodium tetraphenylborate (B1193919) and precipitation as magnesium ammonium phosphate (B84403) (struvite).
Introduction
Gravimetric analysis is a highly precise and accurate method for quantitative analysis.[1] It involves the selective precipitation of the analyte from a solution, followed by filtration, washing, drying, and weighing of the precipitate. The mass of the precipitate is then used to calculate the concentration of the analyte in the original sample. This application note focuses on two robust methods for the quantitative precipitation of ammonium ions.
Method 1: Precipitation with Sodium Tetraphenylborate
This method relies on the reaction of ammonium ions with sodium tetraphenylborate (Na[B(C₆H₅)₄]) in a slightly acidic solution to form a dense, white, and easily filterable precipitate of ammonium tetraphenylborate (NH₄[B(C₆H₅)₄]).
Principle:
NH₄⁺(aq) + Na--INVALID-LINK-- → NH₄--INVALID-LINK-- + Na⁺(aq)
The low solubility of this compound in water allows for the quantitative separation of ammonium ions from the sample matrix.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a sample containing ammonium ions and dissolve it in deionized water.
-
Adjust the pH of the solution to a range of 3-7 with dilute acetic acid or hydrochloric acid.[2]
2. Precipitation:
-
Slowly add a freshly prepared and filtered solution of sodium tetraphenylborate (approximately 0.1 M) to the sample solution while stirring continuously. An excess of the precipitating agent should be used to ensure complete precipitation.
-
Continue stirring for 1-2 minutes to encourage the formation of a granular precipitate.
-
Allow the precipitate to digest for at least one hour at room temperature to ensure complete precipitation and improve filterability.
3. Filtration and Washing:
-
Filter the precipitate through a pre-weighed, fine-porosity sintered glass crucible.
-
Wash the precipitate with several small portions of a wash solution. A suitable wash solution can be prepared by dissolving a small amount of the precipitate in deionized water to create a saturated solution, which minimizes solubility losses. Alternatively, a dilute solution of acetic acid can be used.
4. Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 105°C to a constant weight.
-
Cool the crucible in a desiccator before each weighing.
-
The mass of the this compound precipitate is determined by difference.
Calculation:
Mass of NH₄⁺ = (Mass of NH₄[B(C₆H₅)₄] precipitate × Molar Mass of NH₄⁺) / Molar Mass of NH₄[B(C₆H₅)₄]
Signaling Pathway and Workflow
Caption: Workflow for the gravimetric determination of ammonium ions using sodium tetraphenylborate.
Method 2: Precipitation as Magnesium Ammonium Phosphate (Struvite)
This classical gravimetric method involves the precipitation of ammonium ions in the presence of magnesium and phosphate ions in an alkaline solution to form magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O), commonly known as struvite. The precipitate can be weighed as such after drying, or more accurately, ignited to magnesium pyrophosphate (Mg₂P₂O₇).
Principle:
Mg²⁺(aq) + NH₄⁺(aq) + HPO₄²⁻(aq) + 6H₂O(l) ⇌ MgNH₄PO₄·6H₂O(s) + H⁺(aq)
Upon ignition, the struvite decomposes to magnesium pyrophosphate:
2MgNH₄PO₄·6H₂O(s) → Mg₂P₂O₇(s) + 2NH₃(g) + 13H₂O(g)
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a sample containing ammonium ions and dissolve it in deionized water.
-
Acidify the solution slightly with dilute hydrochloric acid.
2. Precipitation:
-
Add a clear solution of a magnesium salt (e.g., MgCl₂ or MgSO₄) and a phosphate salt (e.g., (NH₄)₂HPO₄ or Na₂HPO₄) in excess. A 1:1:1 molar ratio of Mg²⁺:NH₄⁺:PO₄³⁻ is optimal.[3]
-
While stirring, slowly add dilute ammonia (B1221849) solution (e.g., 2 M NH₄OH) dropwise until the solution is alkaline (pH 8-10) to precipitate the struvite.[4]
-
Continue stirring for a few minutes and then allow the precipitate to stand for several hours, or preferably overnight, to ensure complete precipitation.
3. Filtration and Washing:
-
Filter the crystalline precipitate through a pre-weighed ashless filter paper or a sintered glass crucible.
-
Wash the precipitate with several small portions of a cold, dilute ammonia solution (e.g., 5% v/v) to remove any co-precipitated impurities and minimize solubility losses.
4. Drying and Ignition:
-
Method A (Weighing as MgNH₄PO₄·6H₂O): Dry the precipitate at a low temperature (e.g., 40-50°C) to a constant weight. This method is less common due to the potential for decomposition.
-
Method B (Weighing as Mg₂P₂O₇): Transfer the filter paper and precipitate to a pre-weighed porcelain crucible. Carefully char the filter paper and then ignite the precipitate in a muffle furnace at a high temperature (e.g., 900-1000°C) to a constant weight.
-
Cool the crucible in a desiccator before each weighing.
Calculation (for Method B):
Mass of NH₄⁺ = (Mass of Mg₂P₂O₇ precipitate × 2 × Molar Mass of NH₄⁺) / Molar Mass of Mg₂P₂O₇
Signaling Pathway and Workflow
Caption: Workflow for the gravimetric determination of ammonium ions as magnesium pyrophosphate.
Data Presentation
The following table summarizes key quantitative parameters for the two precipitation methods.
| Parameter | Method 1: Sodium Tetraphenylborate | Method 2: Magnesium Ammonium Phosphate (Struvite) |
| Precipitating Agent | Sodium Tetraphenylborate | Magnesium and Phosphate salts (e.g., MgCl₂ and (NH₄)₂HPO₄) |
| Precipitate Formed | This compound (NH₄[B(C₆H₅)₄]) | Magnesium Ammonium Phosphate Hexahydrate (MgNH₄PO₄·6H₂O) |
| Weighing Form | NH₄[B(C₆H₅)₄] | Magnesium Pyrophosphate (Mg₂P₂O₇) |
| Optimal pH | 3 - 7 | 8 - 10 |
| Drying/Ignition Temp. | 105°C | 900 - 1000°C |
| Potential Interferences | K⁺, Rb⁺, Cs⁺ | Ca²⁺ and other metal ions that form insoluble phosphates |
| Precipitate Nature | Granular, non-gelatinous | Crystalline |
| Accuracy | High, typically better than ±0.1%[5] | High, dependent on careful control of conditions |
| Ammonium Removal Efficiency | Quantitative | 98-99% for phosphate, 15-17% for ammonium in some studies[6] |
Discussion
Both methods, when performed with care, provide excellent accuracy and precision for the quantitative determination of ammonium ions.[1] The choice of method may depend on the sample matrix and the presence of potential interfering ions.
The sodium tetraphenylborate method is advantageous for its rapid precipitation and the formation of a precipitate that is easy to handle. However, the presence of other large monovalent cations like potassium can interfere with the analysis.
The magnesium ammonium phosphate method is a well-established and reliable technique. The ignition of the precipitate to magnesium pyrophosphate provides a stable and well-defined weighing form. Careful control of pH is crucial to prevent the co-precipitation of other metal phosphates.
For both methods, it is recommended to perform the analysis in triplicate to ensure the reliability of the results. Proper laboratory technique, including the use of calibrated analytical balances and appropriate handling of precipitates, is essential for achieving accurate quantitative data.
References
- 1. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. Struvite Precipitation for Ammonia Nitrogen Removal in 7-Aminocephalosporanic Acid Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. asdlib.org [asdlib.org]
- 5. Laboratory and pilot-scale phosphate and ammonium removal by controlled struvite precipitation following coagulation and flocculation of swine wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uomosul.edu.iq [uomosul.edu.iq]
Application Notes and Protocols for Ammonium Tetraphenylborate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) tetraphenylborate (B1193919) [(NH₄)B(C₆H₅)₄] is a versatile and valuable reagent in organic synthesis. Its utility stems from the unique properties of the tetraphenylborate anion, which can serve as a phenylating agent, a bulky, non-coordinating anion, or a component of a phase-transfer catalyst system. This document provides detailed application notes and experimental protocols for the use of ammonium tetraphenylborate in several key synthetic transformations.
Phenylation Agent in Palladium-Catalyzed Cross-Coupling Reactions
The tetraphenylborate anion can serve as a convenient and efficient source of phenyl groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach offers an alternative to the use of phenylboronic acids. While sodium tetraphenylborate is more commonly cited, this compound can be expected to exhibit similar reactivity in these transformations.
Application Note: Suzuki-Miyaura Cross-Coupling of Aryl Dihalides
This compound can be used as a phenylating agent in the Suzuki-Miyaura cross-coupling reaction with aryl dihalides to synthesize biphenyl (B1667301) compounds. The reaction is catalyzed by a palladium complex and typically requires a base. The tetraphenylborate anion transfers its phenyl groups to the palladium catalytic cycle, which then couples with the aryl halide.
Logical Relationship: Suzuki-Miyaura Coupling with Tetraphenylborate
Caption: Suzuki-Miyaura coupling using this compound as a phenyl source.
Quantitative Data Summary
The following table summarizes the yields for the Suzuki-Miyaura cross-coupling of various aryl dihalides with sodium tetraphenylborate, which serves as a good indicator for the expected reactivity of this compound.
| Entry | Aryl Dihalide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diiodobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 85 |
| 2 | 1,4-Dibromobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 78 |
| 3 | 1,3-Diiodobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 82 |
| 4 | 1,3-Dibromobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl dihalide (1.0 mmol)
-
This compound (0.25 mmol, for transfer of one phenyl group)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl dihalide, this compound, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add toluene and deionized water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biphenyl product.
Synthesis of Heterocyclic Compounds
This compound, in the form of a diazonium salt, serves as a versatile reagent for the synthesis of various nitrogen-containing heterocycles. The reaction of 4-methylbenzenediazonium (B1208422) tetraphenylborate with β-enaminoamides can lead to the formation of oxazaborines, diazaborinones, triazaborines, and triazaborinones, depending on the reaction conditions.
Application Note: Reaction with β-Enaminoamides
The reaction of 4-methylbenzenediazonium tetraphenylborate with β-enaminoamides is a powerful method for constructing complex heterocyclic scaffolds. The tetraphenylborate anion acts as a base in the initial azocoupling step, leading to the formation of triphenylborane, which then participates in the subsequent cyclization. The reaction outcome is highly dependent on the solvent, temperature, and the presence of additives.
Experimental Workflow: Heterocycle Synthesis
Caption: Workflow for heterocycle synthesis with varying conditions.
Quantitative Data Summary
The following table summarizes the yields of different heterocyclic products from the reaction of a β-enaminoamide with 4-methylbenzenediazonium tetraphenylborate under various conditions.[1]
| Entry | Method | Product Type | Yield (%) |
| 1 | A (CH₂Cl₂, rt) | Triazaborinone | 45 |
| 2 | A (CH₂Cl₂, rt) | Oxazaborine | 15 |
| 3 | B (CH₂Cl₂, CH₃COONa, rt) | Triazaborinone | 55 |
| 4 | C (CH₂Cl₂/Toluene, reflux) | Diazaborinone | 69 |
Experimental Protocols: Heterocycle Synthesis
Materials:
-
β-Enaminoamide (1.0 mmol)
-
4-Methylbenzenediazonium tetraphenylborate (1.0 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Toluene (5 mL, for Method C)
-
Sodium acetate (CH₃COONa) (1.2 mmol, for Method B)
Protocol for Method A:
-
Dissolve the β-enaminoamide in dichloromethane in a round-bottom flask.
-
Add 4-methylbenzenediazonium tetraphenylborate to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the products.
Protocol for Method B:
-
Suspend the β-enaminoamide and sodium acetate in dichloromethane in a round-bottom flask.
-
Add 4-methylbenzenediazonium tetraphenylborate to the suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Work-up and purify the products as described in Method A.
Protocol for Method C:
-
Dissolve the β-enaminoamide in a mixture of dichloromethane and toluene in a round-bottom flask equipped with a reflux condenser.
-
Add 4-methylbenzenediazonium tetraphenylborate to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Potential Application as a Phase-Transfer Catalyst
Application Note:
This compound possesses the structural features of a phase-transfer catalyst (PTC). The lipophilic tetraphenylborate anion and the hydrophilic ammonium cation can facilitate the transfer of ionic reagents between immiscible phases (e.g., aqueous and organic).[2][3] This can be particularly useful in nucleophilic substitution, oxidation, and reduction reactions where the nucleophile or oxidant is soluble in water while the organic substrate is soluble in an organic solvent. Although specific, detailed protocols for this compound as a PTC are not abundant in the literature, its application can be inferred from the general principles of phase-transfer catalysis.
Mechanism: Phase-Transfer Catalysis
Caption: General mechanism of phase-transfer catalysis using an ammonium salt.
General Protocol Outline for Phase-Transfer Catalysis:
Materials:
-
Organic substrate (in a water-immiscible organic solvent)
-
Aqueous solution of the inorganic reagent (e.g., NaCN, KMnO₄)
-
This compound (1-10 mol%)
Procedure:
-
Combine the organic substrate solution and the aqueous reagent solution in a reaction flask.
-
Add the catalytic amount of this compound.
-
Stir the biphasic mixture vigorously at the desired temperature.
-
Monitor the reaction progress by an appropriate analytical technique (TLC, GC, etc.).
-
Upon completion, separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, remove the solvent, and purify the product.
Cocatalyst in Olefin Polymerization
This compound derivatives, particularly those with bulky organic cations, are effective cocatalysts in metallocene-catalyzed olefin polymerization.[4] They act as activators for the metallocene catalyst, generating the active cationic species responsible for polymerization.
Application Note:
In this application, the tetraphenylborate anion serves as a weakly coordinating anion that stabilizes the cationic metallocene complex. The choice of the ammonium cation can influence the solubility of the cocatalyst in the polymerization medium and the overall catalytic activity.
Activation of Metallocene Catalyst
Caption: Activation of a metallocene catalyst by an this compound cocatalyst.
Due to the specialized nature of polymerization catalysis, detailed protocols are highly dependent on the specific metallocene, olefin, and desired polymer properties and are beyond the scope of this general guide. Researchers interested in this application are encouraged to consult the specialized literature on polymerization catalysis.
References
Application Notes and Protocols for the Determination of Organic Bases using Ammonium Tetraphenylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of organic bases, a class of compounds prevalent in pharmaceuticals, natural products, and various industrial chemicals, is crucial for quality control, drug development, and research. One effective and versatile method for this determination involves the use of tetraphenylborate (B1193919) salts, such as ammonium (B1175870) or sodium tetraphenylborate. The underlying principle of this analytical method is the stoichiometric precipitation of the protonated organic base (BH⁺) with the tetraphenylborate anion (B(C₆H₅)₄⁻) to form a sparingly soluble, stable ion-pair complex. This reaction can be exploited for quantitative analysis through gravimetric, titrimetric (direct and back-titration), and potentiometric methods.
The tetraphenylborate anion is a large, sterically hindered ion that forms stable precipitates with a wide range of organic bases, including alkaloids, amines, and quaternary ammonium compounds.[1] The low solubility of these precipitates allows for accurate determination even at low concentrations.
This document provides detailed application notes and experimental protocols for the determination of organic bases using tetraphenylborate, focusing on titrimetric and gravimetric approaches.
Principle of the Method
The fundamental reaction involves the protonation of the organic base (B) in an acidic medium to form its conjugate acid (BH⁺). Subsequently, the addition of a solution containing the tetraphenylborate anion results in the formation of an insoluble precipitate, the organic base tetraphenylborate (BH⁺B(C₆H₅)₄⁻).
Reaction Scheme:
-
Protonation of the Organic Base: B + H⁺ ⇌ BH⁺
-
Precipitation with Tetraphenylborate: BH⁺ + B(C₆H₅)₄⁻ → BH⁺B(C₆H₅)₄⁻ (s)
The quantitative determination can be achieved by:
-
Gravimetric Analysis: Isolating, drying, and weighing the precipitate.
-
Direct Titration: Titrating the organic base solution directly with a standardized solution of sodium tetraphenylborate.[2]
-
Back Titration: Adding a known excess of sodium tetraphenylborate to the organic base solution, followed by the titration of the unreacted tetraphenylborate with a standardized solution of a quaternary ammonium salt.[3]
Data Presentation
The following table summarizes the quantitative results obtained for the potentiometric titration of various organic cations with sodium tetraphenylborate, demonstrating the method's accuracy and precision.[2]
| Compound | Amount Taken (μmol) | Amount Found (μmol) | Relative Standard Deviation (%) |
| Tetrapentylammonium bromide | 25.00 | 25.08 | 0.3 |
| Cetylpyridinium (B1207926) chloride | 25.00 | 25.15 | 0.6 |
| Atropine sulfate | 25.00 | 24.85 | 0.6 |
| Quinine sulfate | 12.50 | 12.58 | 0.8 |
| Papaverine hydrochloride | 25.00 | 24.80 | 0.8 |
| Thiamine hydrochloride | 12.50 | 12.60 | 0.8 |
| Acetylcholine chloride | 25.00 | 24.80 | 0.8 |
| Amphetamine sulfate | 2.00 | 2.02 | 1.0 |
| Mephentermine sulfate | 25.00 | 24.75 | 1.0 |
Experimental Protocols
Protocol 1: Gravimetric Determination of an Organic Base
This protocol outlines the procedure for the quantitative determination of an organic base by precipitating it with sodium tetraphenylborate and weighing the resulting precipitate.
Materials and Reagents:
-
Sodium tetraphenylborate solution (0.1 M): Dissolve 34.22 g of sodium tetraphenylborate in 1 L of distilled water. Adjust the pH to approximately 9 with 0.1 M NaOH.
-
Wash solution: Dilute 10 mL of the 0.1 M sodium tetraphenylborate solution to 100 mL with distilled water.
-
Hydrochloric acid (0.1 M)
-
Distilled water
-
Sintered glass crucible (porosity 4)
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a sample of the organic base (containing approximately 100-200 mg of the active substance) and dissolve it in 50 mL of distilled water.
-
pH Adjustment: Add 0.1 M hydrochloric acid dropwise to the sample solution until the pH is between 4 and 5. This ensures the complete protonation of the organic base.
-
Precipitation: Slowly add 20 mL of the 0.1 M sodium tetraphenylborate solution to the sample solution while stirring continuously with a magnetic stirrer. A white precipitate will form.
-
Digestion: Continue stirring for 10-15 minutes to allow the precipitate to fully form and coagulate.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.
-
Washing: Wash the precipitate in the crucible with several small portions of the wash solution to remove any excess precipitating agent. Finally, wash with two small portions of cold distilled water to remove the excess sodium tetraphenylborate.
-
Drying: Dry the crucible containing the precipitate in a drying oven at 105 °C to a constant weight.
-
Cooling and Weighing: Cool the crucible in a desiccator and weigh it on an analytical balance.
-
Calculation: Calculate the amount of the organic base in the sample based on the weight of the precipitate and the stoichiometric factor.
Protocol 2: Potentiometric Titration of an Organic Base
This protocol describes the direct potentiometric titration of an organic base with a standardized solution of sodium tetraphenylborate using an ion-selective electrode.
Materials and Reagents:
-
Standardized sodium tetraphenylborate solution (0.01 M)
-
Buffer solution (e.g., acetate (B1210297) buffer pH 4.5)
-
Potentiometric autotitrator
-
Tetraphenylborate ion-selective electrode
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the organic base and dissolve it in a suitable volume of distilled water to obtain a concentration of approximately 10⁻³ M.
-
Buffering: Add an appropriate buffer solution to adjust the pH to a level where the organic base is fully protonated. For many alkaloids and amines, a pH between 3 and 5 is suitable.[2]
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the tetraphenylborate ion-selective electrode and the reference electrode into the solution.
-
Titration: Titrate the sample solution with the standardized 0.01 M sodium tetraphenylborate solution. Record the potential (mV) as a function of the titrant volume.
-
Endpoint Determination: The endpoint of the titration is determined from the point of maximum potential change in the titration curve.
-
Calculation: Calculate the concentration of the organic base in the sample based on the volume of titrant consumed at the endpoint and the stoichiometry of the reaction.
Protocol 3: Back-Titration for the Determination of an Organic Base
This protocol is useful when the precipitation reaction is slow or when a clear endpoint is not obtained in a direct titration.
Materials and Reagents:
-
Standardized sodium tetraphenylborate solution (0.02 M)
-
Standardized quaternary ammonium salt solution (e.g., 0.01 M cetylpyridinium chloride)
-
Buffer solution (pH 3.7)[3]
-
Indicator solution (e.g., bromophenol blue)
-
Filtration apparatus
Procedure:
-
Sample Preparation: Accurately prepare a solution of the organic base in a suitable solvent.
-
pH Adjustment: Adjust the pH of the sample solution to 3.7 using the buffer solution.[3]
-
Precipitation: Add a precisely measured excess volume of the standardized 0.02 M sodium tetraphenylborate solution to the sample solution.
-
Precipitate Removal: Allow the precipitate to fully form and then remove it by filtration.
-
Titration of Excess Reagent: Transfer a known volume of the filtrate to a clean flask. Add a few drops of the indicator solution.
-
Titration: Titrate the excess sodium tetraphenylborate in the filtrate with the standardized 0.01 M quaternary ammonium salt solution until the endpoint is reached (indicated by a color change).
-
Calculation: Calculate the amount of sodium tetraphenylborate that reacted with the organic base by subtracting the amount of excess tetraphenylborate from the initial amount added. From this, determine the concentration of the organic base in the original sample.
Visualizations
Caption: Workflow for the gravimetric determination of organic bases.
Caption: Logical workflow for the back-titration method.
Caption: Core chemical reaction for the determination of organic bases.
References
Application Note: Quantitative Analysis of Ammonium Tetraphenylborate using Infrared Spectrophotometry
[AN-20251220-01]
Abstract
This application note details a robust method for the quantitative determination of ammonium (B1175870) tetraphenylborate (B1193919) (ATPB) using Fourier Transform Infrared (FTIR) spectrophotometry. The protocol leverages the characteristic N-H deformation vibration of the ammonium ion, which provides a distinct and reliable analytical signal. This method is particularly useful for quality control in pharmaceutical manufacturing and for purity assessment in research settings, offering a selective and efficient alternative to traditional analytical techniques.
Introduction
Ammonium tetraphenylborate is a salt used in various chemical and pharmaceutical applications. Accurate quantification is crucial for ensuring product quality and efficacy. Infrared spectrophotometry offers a rapid, non-destructive, and cost-effective analytical tool. The principle of this method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a specific vibrational band and the concentration of the analyte. For this compound, the N-H deformation band of the ammonium (NH₄⁺) ion at approximately 1405 cm⁻¹ serves as a unique spectroscopic marker for quantification.[1] This is because the tetraphenylborate anion and corresponding alkali metal salts do not exhibit significant absorption at this frequency, allowing for selective determination of the ammonium cation.[1]
Principle of Method
The quantitative analysis of this compound is achieved by measuring the absorbance of its characteristic infrared absorption bands. The intensity of the absorption is directly proportional to the concentration of the compound in the sample. A calibration curve is constructed by measuring the absorbance of a series of standards of known concentrations. The concentration of an unknown sample can then be determined by interpolating its absorbance value on the calibration curve.[2]
The key analytical band for the quantification of the ammonium ion in this compound is the N-H deformation vibration, which appears around 1405 cm⁻¹.[1] Other characteristic bands, such as the N-H stretching vibrations, can also be used for qualitative identification.
Experimental
Instrumentation
-
Fourier Transform Infrared (FTIR) Spectrometer (e.g., Agilent Cary 600 series or equivalent)
-
Analytical Balance (4-decimal places)
-
Agate Mortar and Pestle
-
Hydraulic Press with a die for preparing 13 mm pellets
-
Vacuum pump
-
Oven
-
Desiccator
Reagents and Materials
-
This compound (ATPB), analytical standard grade
-
Potassium Bromide (KBr), spectroscopic grade
-
Ethanol, for cleaning
Sample Preparation: KBr Pellet Method
The KBr pellet method is a common technique for preparing solid samples for transmission FTIR analysis.[3]
-
Drying: Dry the spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture.[4] Store the dried KBr in a desiccator.
-
Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr powder.[3][4]
-
Grinding: First, grind the this compound sample in an agate mortar to a very fine powder.[5] Then, add the dried KBr to the mortar and mix gently but thoroughly with the ground sample until a homogenous mixture is obtained.[5]
-
Pellet Formation: Transfer the homogenous powder into a 13 mm pellet die.[5]
-
Pressing: Place the die into a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[5] Using a vacuum during pressing is recommended to remove trapped air and improve the transparency of the pellet.[5]
-
Inspection: The resulting KBr pellet should be thin and transparent.
Instrumental Parameters
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64
-
Apodization: Happ-Genzel
-
Detector: DTGS
Data Analysis
A calibration curve is constructed by plotting the absorbance of the N-H deformation band at ~1405 cm⁻¹ against the known concentrations of the prepared standards. The concentration of the unknown sample is then calculated using the linear regression equation derived from the calibration curve.
Data Presentation
Characteristic Infrared Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |
| ~3217 | N-H Stretching (ν₃) | Strong | [6] |
| ~3206 | N-H Stretching (ν₃) | Strong | [6] |
| ~1405 | N-H Deformation (ν₄) | Strong | [1] |
Note: The N-H stretching region can present as a series of overlapping bands between 2750 and 3400 cm⁻¹.[7]
Representative Calibration Data for this compound
| Standard | Concentration (% w/w in KBr) | Absorbance at ~1405 cm⁻¹ (a.u.) |
| 1 | 0.2 | 0.15 |
| 2 | 0.4 | 0.31 |
| 3 | 0.6 | 0.44 |
| 4 | 0.8 | 0.60 |
| 5 | 1.0 | 0.76 |
Note: This is a representative dataset. A valid calibration curve must be generated for each instrument and batch of reagents.
Protocols
Protocol 1: Preparation of Standard Solutions for Calibration Curve
-
Prepare five standard mixtures of this compound in KBr with concentrations ranging from 0.2% to 1.0% (w/w).
-
For each standard, accurately weigh the required amount of this compound and dried KBr.
-
Follow the KBr pellet preparation procedure (as described in the "Sample Preparation" section) for each standard.
-
Record the FTIR spectrum for each standard pellet.
-
Measure the absorbance of the N-H deformation peak at ~1405 cm⁻¹ for each standard.
-
Plot a graph of absorbance versus concentration and determine the linear regression equation.
Protocol 2: Analysis of an Unknown Sample
-
Prepare a KBr pellet of the unknown this compound sample following the same procedure used for the standards.
-
Record the FTIR spectrum of the unknown sample.
-
Measure the absorbance of the N-H deformation peak at ~1405 cm⁻¹.
-
Calculate the concentration of this compound in the unknown sample using the linear regression equation obtained from the calibration curve.
Visualization
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. Investigation of alkali metal and ammonium tetraphenylborates by infrared spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. richmondscientific.com [richmondscientific.com]
- 3. shimadzu.com [shimadzu.com]
- 4. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. researchgate.net [researchgate.net]
- 7. ipgp.fr [ipgp.fr]
The Role of Ammonium Tetraphenylborate in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ammonium (B1175870) tetraphenylborate (B1193919), [NH₄]⁺[B(C₆H₅)₄]⁻, is a salt that has found niche applications in the realm of catalysis. While often overshadowed by its more reactive and widely used fluorinated analog, ammonium tetrakis(pentafluorophenyl)borate (B1229283), the non-fluorinated parent compound serves as a foundational concept in the development of borate-based cocatalysts. Its primary role has been explored in olefin polymerization, with potential applications in phase transfer catalysis and cross-coupling reactions. This document provides a detailed overview of its catalytic functions, supported by experimental protocols and quantitative data where available.
Cocatalyst in Olefin Polymerization
Ammonium tetraphenylborate has been investigated as a cocatalyst in metallocene-catalyzed olefin polymerization. Its primary function is to act as an activator for the metallocene precatalyst, generating a catalytically active cationic metallocene species.
Mechanism of Activation
The activation process involves the abstraction of an alkyl or halide ligand from the metallocene precatalyst by the tetraphenylborate anion. This creates a coordinatively unsaturated, cationic metallocene complex, which is the active species for olefin polymerization. The ammonium cation's role is primarily as a counterion to the bulky tetraphenylborate anion.
Application and Limitations
Early studies in the 1990s explored the use of tetraphenylborate anions, including in the form of ammonium salts, as cocatalysts for propylene (B89431) polymerization. However, the catalytic efficiency was found to be less than ideal.[1] This limitation is attributed to the stronger coordination of the tetraphenylborate anion to the active cationic metallocene center compared to its perfluorinated counterpart. This stronger coordination hinders the access of olefin monomers to the catalytic site, thereby reducing polymerization activity.
The development of ammonium tetrakis(pentafluorophenyl)borate, with its more weakly coordinating anion, represented a significant breakthrough, leading to substantially higher catalytic activities.[1] For instance, in the polymerization of ethylene (B1197577) using a Zirconium-based catalyst, the catalytic activity with dimethylanilinium tetrakis(pentafluorophenyl)borate (DMAB) reached 11,500 kg mol⁻¹ h⁻¹, a significant improvement over systems using traditional cocatalysts like methylaluminoxane (B55162) (MAO).[1]
| Cocatalyst | Polymerization | Catalyst System | Catalytic Activity (kg mol⁻¹ h⁻¹) | Reference |
| [B(C₆H₅)₄]⁻ based | Propylene | Metallocene | Not Ideal | [1] |
| Dimethylanilinium tetrakis(pentafluorophenyl)borate (DMAB) | Ethylene | Zr-based | 11,500 | [1] |
Table 1: Comparison of catalytic activity between tetraphenylborate and tetrakis(pentafluorophenyl)borate based cocatalysts.
Experimental Protocol: Propylene Polymerization (Illustrative)
This protocol is illustrative and based on general procedures for metallocene-catalyzed polymerization.
Materials:
-
Metallocene precatalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
This compound
-
Triisobutylaluminum (TIBA) (as a scavenger)
-
Toluene (B28343) (anhydrous)
-
Propylene gas (polymerization grade)
-
High-pressure reactor equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
The reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous toluene is added to the reactor.
-
TIBA is introduced to scavenge impurities.
-
A solution of the metallocene precatalyst in toluene is added.
-
A solution or slurry of this compound in toluene is injected into the reactor.
-
The reactor is pressurized with propylene gas to the desired pressure.
-
The polymerization is carried out at a constant temperature with vigorous stirring.
-
After the desired reaction time, the polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified methanol).
-
The polymer is collected by filtration, washed, and dried.
Phase Transfer Catalyst
Quaternary ammonium salts are well-established phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases.[2][3] The ammonium cation in this compound can function as a phase transfer agent, transporting an anion from an aqueous phase to an organic phase where the reaction with an organic substrate occurs.
Mechanism of Phase Transfer Catalysis
Potential Applications
This compound could potentially be used in various nucleophilic substitution, oxidation, and reduction reactions that benefit from phase transfer catalysis. However, specific, well-documented examples and protocols for this compound in this role are scarce in the literature. Its application would be analogous to other quaternary ammonium salts like tetrabutylammonium (B224687) bromide.
Illustrative Experimental Protocol: Nucleophilic Substitution
This is a general protocol for a nucleophilic substitution reaction using a phase transfer catalyst, which could be adapted for this compound.
Reaction: R-X (organic phase) + NaY (aqueous phase) → R-Y + NaX
Materials:
-
Organic substrate (R-X)
-
Inorganic salt (NaY)
-
This compound
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water
Procedure:
-
Dissolve the organic substrate (R-X) and a catalytic amount of this compound in the organic solvent.
-
Dissolve the inorganic salt (NaY) in water.
-
Combine the organic and aqueous solutions in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Heat the biphasic mixture to the desired temperature with vigorous stirring to ensure efficient mixing of the phases.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, cool the reaction mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method (e.g., crystallization, chromatography).
Role in Cross-Coupling Reactions
Tetraphenylborate salts, such as sodium tetraphenylborate, have been utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where they can serve as a source of phenyl groups.[4] The role of this compound in this context is less defined, but it could potentially participate in similar transformations.
Potential Mechanism in Suzuki-Miyaura Coupling
In a Suzuki-Miyaura-type reaction, the tetraphenylborate anion can transfer a phenyl group to the palladium center during the transmetalation step of the catalytic cycle. The ammonium cation would act as a simple counterion.
References
Detecting Cesium-137: A Guide to Precipitation with Ammonium Tetraphenylborate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the detection of the radioactive isotope Cesium-137 (Cs-137) in aqueous samples utilizing a precipitation method with ammonium (B1175870) tetraphenylborate (B1193919). This method is based on the selective precipitation of cesium ions by tetraphenylborate, offering a reliable technique for the concentration and isolation of Cs-137 for subsequent radiometric analysis. Detailed experimental protocols, quantitative performance data, and visual workflows are presented to facilitate the application of this method in a laboratory setting.
Introduction
Cesium-137 is a significant fission product with a long half-life, making its detection and quantification crucial for environmental monitoring, nuclear waste management, and ensuring the safety of pharmaceutical and other biological products. The precipitation of Cesium-137 with sodium or ammonium tetraphenylborate provides an effective method for its separation and concentration from various aqueous matrices. The underlying principle of this method is the reaction of cesium ions (Cs⁺) with the tetraphenylborate anion ([B(C₆H₅)₄]⁻) to form the highly insoluble cesium tetraphenylborate (CsTPB) precipitate.[1] This low solubility, with a solubility product (Ksp) of 7.84 × 10⁻¹⁰ at 25 °C, allows for high decontamination factors.[1] This application note details the necessary protocols and performance characteristics of this detection methodology.
Data Presentation
The efficiency of Cesium-137 precipitation using tetraphenylborate is influenced by various factors, including pH and the presence of interfering ions. The following table summarizes the quantitative data on the recovery of Cesium-137 under different conditions.
| Parameter | Condition | Recovery Efficiency (%) | Reference |
| pH | 2.5 - 11.5 | Stable and rapid reaction | [2] |
| General Recovery | Not specified | > 95% | [3] |
| Cation Recovery | Not specified | 90% for Cesium | [4] |
| Interfering Ion | High concentration of Na⁺ | Efficient and selective extraction at pH 2 | [3] |
| Interfering Ion | Presence of K⁺ | Co-precipitation can occur | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the detection of Cesium-137 using this compound precipitation.
Materials and Reagents
-
This compound solution (e.g., 0.1 M)
-
Cesium-137 containing aqueous sample
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Deionized water
-
Centrifuge tubes (e.g., 50 mL)
-
Micropipettes
-
Centrifuge
-
Gamma spectrometer or other suitable radiation detector
-
Filtration apparatus (optional)
Protocol 1: Direct Precipitation of Cesium-137
This protocol is suitable for samples where the concentration of interfering ions is low.
-
Sample Preparation: Take a known volume of the aqueous sample containing Cesium-137 in a centrifuge tube.
-
pH Adjustment: Adjust the pH of the sample to a range of 2.5 to 11.5 using HCl or NaOH.[2] The reaction is reported to be stable within this broad pH range.[2] For optimal selectivity, especially in the presence of high sodium concentrations, a pH of 2 can be used.[3]
-
Precipitation: Add a stoichiometric excess of the this compound solution to the sample. Mix the solution thoroughly by vortexing or gentle inversion. A white precipitate of cesium tetraphenylborate should form.
-
Incubation: Allow the precipitate to form completely. The reaction is generally rapid, but an incubation period of 30 minutes at room temperature is recommended to ensure complete precipitation.
-
Centrifugation: Centrifuge the sample at a sufficient speed and duration to pellet the precipitate (e.g., 3000 x g for 15 minutes).
-
Supernatant Removal: Carefully decant or pipette the supernatant without disturbing the precipitate.
-
Washing (Optional): The precipitate can be washed with deionized water to remove any soluble impurities. Resuspend the pellet in deionized water, centrifuge again, and discard the supernatant.
-
Measurement: The radioactivity of the Cesium-137 in the precipitate can be measured directly using a gamma spectrometer.
Protocol 2: Isotope Dilution Precipitation for Low-Level Samples
This protocol is adapted for samples with very low concentrations of Cesium-137.[2]
-
Sample Preparation: Take a known volume of the aqueous sample in a centrifuge tube.
-
Stable Cesium Addition: Add a known amount of stable cesium chloride (CsCl) to the sample. This increases the total cesium concentration, facilitating more efficient precipitation.[2]
-
Mixing: Mix the solution thoroughly to ensure uniform distribution of the stable and radioactive cesium.
-
pH Adjustment: Adjust the pH of the sample to a range of 2.5 to 11.5.[2]
-
Precipitation: Add an excess of the this compound solution and mix well.
-
Incubation, Centrifugation, and Supernatant Removal: Follow steps 4-6 from Protocol 1.
-
Measurement: Measure the radioactivity of the precipitate. The initial concentration of Cesium-137 in the sample can be calculated based on the known amount of stable cesium added and the measured radioactivity.
Mandatory Visualizations
Experimental Workflow for Cesium-137 Detection
Caption: Workflow for the detection of Cesium-137 using this compound.
Chemical Reaction Pathway
Caption: Precipitation of Cesium-137 with the tetraphenylborate anion.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. An isotope dilution-precipitation process for removing radioactive cesium from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Recovery of ammonium and cesium ions from aqueous waste streams by sodium tetraphenylborate | Semantic Scholar [semanticscholar.org]
- 5. Co-precipitation and solubility studies of cesium, potassium and sodium tetraphenylborate [inis.iaea.org]
- 6. Co-precipitation and solubility studies of cesium, potassium and sodium tetraphenylborate [inis.iaea.org]
Troubleshooting & Optimization
Technical Support Center: Ammonium Tetraphenylborate Precipitation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and quality of ammonium (B1175870) tetraphenylborate (B1193919) precipitates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of ammonium tetraphenylborate precipitation? A1: This precipitation reaction is a key technique in analytical chemistry for the gravimetric determination of ammonium ions.[1] It is also used to remove or isolate ammonium from complex aqueous solutions, such as preparing natural groundwater samples for nitrogen isotope (δ¹⁵N) analysis or removing ammonia (B1221849) from urine prior to amino acid analysis.[2][3]
Q2: What is the fundamental chemical reaction? A2: The process involves the reaction between ammonium ions (NH₄⁺) and sodium tetraphenylborate (NaB(C₆H₅)₄) in an aqueous solution to form the insoluble salt, this compound (NH₄B(C₆H₅)₄), which precipitates out.[4][5]
Q3: What are the physical characteristics of the this compound precipitate? A3: When formed under optimal conditions, it is a thick, white, non-gelatinous, and granular precipitate that is easily filtered.[4][5] While it is very insoluble in water, it is soluble in organic solvents like acetone (B3395972) and acetonitrile.[4][5][6]
Q4: Which ions are known to interfere with this precipitation? A4: Several other monovalent cations form insoluble salts with the tetraphenylborate anion and will co-precipitate, leading to positive errors. The most common interfering ions are potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺).[7][8] The affinity for precipitation follows the order Cs⁺ > Rb⁺ > K⁺.[9] Additionally, silver (Ag⁺), mercury(II) (Hg²⁺), thallium(I) (Tl⁺), and some organic bases or quaternary ammonium salts can also interfere.[8][10]
Q5: How can the filterability of the precipitate be improved? A5: To obtain larger, more easily filterable crystals, a process known as digestion or Ostwald ripening is recommended.[11] This involves letting the precipitate stand in the mother liquor, sometimes with gentle heating (e.g., on a water bath), which allows smaller particles to dissolve and redeposit onto larger ones.[11][12] Performing the precipitation in a slightly acidic medium (e.g., 0.2 N) also promotes the formation of a well-defined precipitate.[8]
Q6: How stable is the sodium tetraphenylborate reagent solution? A6: The tetraphenylborate ion is unstable in acidic solutions and can decompose.[10][12] To improve stability for storage, the reagent solution should be adjusted to a slightly alkaline pH of approximately 8-9.[10][13]
Troubleshooting Guide
Problem: Precipitate yield is significantly lower than expected.
| Possible Cause | Recommended Solution |
| Incorrect pH | The optimal pH range for the precipitation is slightly acidic, typically between 4.0 and 6.0.[4][5] At higher acidities, the tetraphenylborate reagent can decompose, while at pH levels above 7, the formation of volatile ammonia can reduce the concentration of ammonium ions available for precipitation.[12] Verify and adjust the pH of your sample solution before adding the precipitant. |
| Insufficient Precipitant | To ensure complete precipitation, the precipitating agent (sodium tetraphenylborate) must be added in stoichiometric excess.[4] This shifts the reaction equilibrium towards the formation of the solid product according to Le Chatelier's principle. A molar ratio of at least 2:1 (TPB:NH₄⁺) is recommended.[12] |
| Incomplete Precipitation/Digestion | The formation of the precipitate is immediate but may not be complete.[4][5] For maximum yield, cool the solution with ice after adding the reagent and allow it to stand (digest) for a sufficient period, from several hours to overnight, to ensure precipitation is complete.[4][12] |
| Elevated Temperature | The solubility of this compound increases with temperature. Performing the precipitation and filtration at a reduced temperature (e.g., by cooling the mixture in an ice bath) will decrease the solubility of the salt and improve the recovery yield.[12] |
Problem: The precipitate is extremely fine and clogs the filter.
| Possible Cause | Recommended Solution |
| Rapid Precipitation | Adding the precipitant too quickly can lead to a high degree of supersaturation, resulting in the formation of many small nuclei and a very fine precipitate.[14] Add the sodium tetraphenylborate solution slowly and with constant stirring to promote particle growth over nucleation. |
| Lack of Digestion | As mentioned previously, the precipitate must be allowed to digest. During this time, smaller, less stable particles dissolve and reprecipitate onto larger, more stable crystals, resulting in a more granular and easily filterable product.[8][11] |
Problem: The final weighed mass is unexpectedly high.
| Possible Cause | Recommended Solution |
| Presence of Interfering Ions | Co-precipitation of ions like K⁺, Rb⁺, and Cs⁺ is a common source of positive error.[8] If your sample contains these ions, they must be removed prior to the addition of sodium tetraphenylborate. Various analytical separation techniques can be employed depending on the specific interferent. |
| Inadequate Washing | The filtered precipitate may retain soluble impurities from the mother liquor. Ensure the precipitate is washed thoroughly with a small amount of ice-cold, deionized water to remove these impurities without significantly dissolving the desired product. |
| Decomposition of Reagent | If the precipitation is carried out in a strongly acidic medium, the tetraphenylborate reagent can decompose. The decomposition byproducts may co-precipitate, leading to an artificially high mass.[8] Always ensure the pH is within the optimal range. |
Data Presentation
Table 1: Effect of pH on Ammonium Ion (NH₄⁺) Recovery This table summarizes the clearance of ammonium ions from a solution at different initial pH values, demonstrating the importance of maintaining an acidic environment for efficient precipitation.
| Initial [NH₄⁺] (ppm) | Solution pH | Final Supernatant [NH₄⁺] (ppm) |
| 100 | 4.0 | 3 |
| 200 | 4.1 | 2-3 |
| Data sourced from a study on the removal of ammonium ions by tetraphenylborate.[4] |
Table 2: Solubility Product Constants (Ksp) of Select Tetraphenylborate Salts This table highlights the low solubility of this compound and compares it to common interfering ions. The similar Ksp value for potassium tetraphenylborate underscores its significant potential for interference.
| Compound | Formula | Ksp at 25°C (approximate) |
| Cesium Tetraphenylborate | CsB(C₆H₅)₄ | 7.8 x 10⁻¹⁰ M² |
| Potassium Tetraphenylborate | KB(C₆H₅)₄ | 5.0 x 10⁻⁸ M² |
| This compound | NH₄B(C₆H₅)₄ | 7.1 x 10⁻⁸ M² |
| Data derived from multiple sources.[15][16][17] |
Experimental Protocols
Protocol: Gravimetric Determination of Ammonium
This protocol outlines the key steps for the quantitative precipitation of ammonium ions using sodium tetraphenylborate.
-
Sample Preparation:
-
Accurately weigh a sample containing a known amount of ammonium and dissolve it in deionized water.
-
Adjust the solution pH to between 4 and 5 using a dilute acid (e.g., acetic acid).
-
-
Precipitation:
-
Digestion and Cooling:
-
Once all the precipitant has been added, place the beaker in an ice bath and continue to stir gently for 5-10 minutes.
-
Allow the precipitate to stand in the cooled mother liquor for at least one hour to digest and ensure complete precipitation.[12] For very low ammonium concentrations, an overnight digestion period is recommended.[4]
-
-
Filtration and Washing:
-
Weigh a clean, dry sintered glass crucible of medium porosity.
-
Filter the cold mixture through the pre-weighed crucible using gentle suction.
-
Wash the precipitate with several small portions of ice-cold deionized water to remove any soluble impurities.
-
-
Drying and Weighing:
-
Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.[8]
-
Cool the crucible in a desiccator before weighing.
-
Calculate the mass of ammonium in the original sample based on the weight of the dried this compound precipitate (Molar Mass: 337.24 g/mol ).
-
Visual Guides
Caption: Workflow for gravimetric analysis of ammonium.
Caption: Troubleshooting logic for low precipitate yield.
Caption: Chemical pathway of the precipitation reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. δ15 N analysis of ammonium in freeze-dried natural groundwater samples by precipitation with sodium tetraphenylborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Removal of ammonia from urine by tetraphenylboron before amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]
- 5. DE69908322T2 - USE OF TETRAPHENYLBORATE TO EXTRACT AMMONIUM IONS AND AMINES FROM WATER - Google Patents [patents.google.com]
- 6. TETRA-N-BUTYLthis compound | 15522-59-5 [chemicalbook.com]
- 7. cdn.hach.com [cdn.hach.com]
- 8. ipipotash.org [ipipotash.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nationalacademies.org [nationalacademies.org]
- 16. srdata.nist.gov [srdata.nist.gov]
- 17. osti.gov [osti.gov]
Overcoming solubility issues with ammonium tetraphenylborate
Technical Support Center: Ammonium (B1175870) Tetraphenylborate (B1193919)
Welcome to the technical support center for ammonium tetraphenylborate (NH₄B(C₆H₅)₄). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an organoboron salt with the chemical formula C₂₄H₂₄BN.[1] It is a white, crystalline solid. Its primary application stems from its very low solubility in water, which makes it, and its sodium analogue, an effective precipitating agent for large, singly-charged cations like potassium (K⁺), rubidium (Rb⁺), and caesium (Cs⁺).[2][3] This property is widely used in analytical chemistry for the quantitative determination of these ions.
Q2: Why is the solubility of this compound often a challenge?
The low aqueous solubility is a fundamental chemical property and the very reason it is useful as a precipitating agent. The compound readily forms a thick, white, granular precipitate in aqueous solutions containing target cations like ammonium or potassium.[4][5] Therefore, issues arise when a dissolved state is required for an application where water is the solvent. While it is very insoluble in water, it is soluble in several organic solvents.[4][5]
Q3: In which solvents is this compound soluble?
This compound is soluble in polar organic solvents such as acetone (B3395972) and acetonitrile.[4][5] It can be recrystallized from an acetone/water mixture.[4] Its solubility in aqueous solutions is very low, with reported values around 1.07 x 10⁻⁴ to 2.88 x 10⁻⁴ mol/dm³ at 298 K (25°C).[6]
Q4: What key factors influence the solubility of this compound?
Several factors can alter the solubility of this compound:
-
Solvent Choice: The most significant factor. It is poorly soluble in water but shows good solubility in organic solvents like acetone.[4][5]
-
Temperature: Solubility generally increases with temperature, although the effect may be modest for dissolution rates in some salt solutions.[7][8]
-
pH: The tetraphenylborate anion is unstable in strongly acidic conditions, where it can undergo protonolysis to form triphenylborane (B1294497) and benzene.[2] In strongly alkaline solutions, this compound may not precipitate, a property that can be used to distinguish it from potassium tetraphenylborate.[9]
-
Presence of Other Ions: The presence of sodium ions (Na⁺) can influence the solubility of tetraphenylborate salts.[8] The presence of precipitating cations like K⁺ will dramatically decrease the concentration of the tetraphenylborate anion in the solution as an insoluble salt is formed.[10]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving solubility issues.
Q5: My this compound will not dissolve in water. What should I do?
This is the expected behavior. This compound is classified as very insoluble in water.[4][5] This property is essential for its role in precipitating cations from aqueous samples. If your goal is to perform such a precipitation, you should first dissolve the this compound in a suitable organic solvent (like acetone) before adding it to your aqueous sample.
Q6: I am trying to prepare a stock solution. What is the recommended procedure?
For applications requiring a dissolved form, organic solvents are necessary. Acetone is a common and effective choice. Refer to Protocol 1 for a detailed methodology. If you observe any cloudiness, gentle warming or sonication can aid dissolution. Always use high-purity solvents to avoid introducing contaminants.
Q7: I mixed my tetraphenylborate solution with an aqueous sample and a white precipitate formed immediately. Is this an error?
No, this is likely the desired reaction. The formation of a thick, white precipitate indicates the presence of cations such as K⁺, NH₄⁺, Rb⁺, or Cs⁺ in your sample.[2][3] The precipitate is the corresponding insoluble tetraphenylborate salt (e.g., potassium tetraphenylborate, K[B(C₆H₅)₄]).
Q8: How can I improve the dissolution rate in an appropriate organic solvent?
If dissolution is slow, you can try the following:
-
Sonication: Place the flask in an ultrasonic bath for 5-10 minutes.
-
Gentle Warming: Warm the solution gently in a water bath. Avoid excessive heat, as this can degrade the compound.
-
Increased Agitation: Use a magnetic stirrer or vortex mixer to increase agitation.
-
Mortar and Pestle: Grinding the crystalline powder into a finer powder before adding the solvent can increase the surface area and speed up dissolution.
Quantitative Data
The solubility of tetraphenylborate salts is highly dependent on the solvent system and the counter-ion.
Table 1: Solubility of this compound (NH₄BPh₄)
| Solvent System | Temperature | Solubility | Reference |
| Water | 298 K (25 °C) | 1.07 x 10⁻⁴ mol/dm³ | [6] |
| Water | 298 K (25 °C) | 2.88 x 10⁻⁴ mol/dm³ | [6] |
| Acetone | Ambient | Soluble | [4][5] |
| Acetonitrile | Ambient | Soluble | [4][5] |
| Water-t-butyl alcohol | 283-308 K | Varies with solvent ratio | [7] |
Note: The discrepancy in aqueous solubility values highlights the difficulty in measuring the solubility of sparingly soluble salts.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Stock Solution
Objective: To prepare a standardized solution for use as a precipitating agent.
Materials:
-
This compound (MW: 337.27 g/mol )
-
ACS Grade Acetone
-
100 mL volumetric flask
-
Weighing paper/boat
-
Spatula
-
Analytical balance
-
Funnel
Methodology:
-
Accurately weigh 3.373 g of this compound using an analytical balance.
-
Carefully transfer the weighed powder into a 100 mL volumetric flask using a funnel.
-
Add approximately 50-60 mL of acetone to the flask.
-
Swirl the flask gently to dissolve the solid. If necessary, cap the flask and place it in a sonicator bath for 5-10 minutes until all solid is dissolved.
-
Allow the solution to return to room temperature.
-
Carefully add acetone to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Store the solution in a tightly sealed, amber glass bottle away from light.
Protocol 2: Experimental Workflow for Potassium (K⁺) Precipitation
This protocol outlines the general steps for using a tetraphenylborate solution to precipitate potassium from an aqueous sample for gravimetric analysis or removal.
References
- 1. scbt.com [scbt.com]
- 2. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 3. cdn.hach.com [cdn.hach.com]
- 4. DE69908322T2 - USE OF TETRAPHENYLBORATE TO EXTRACT AMMONIUM IONS AND AMINES FROM WATER - Google Patents [patents.google.com]
- 5. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 8. inis.iaea.org [inis.iaea.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. nationalacademies.org [nationalacademies.org]
Technical Support Center: Potassium Determination with Tetraphenylborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tetraphenylborate (B1193919) for potassium determination.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind potassium determination with sodium tetraphenylborate?
A1: The determination of potassium using sodium tetraphenylborate is based on the precipitation of the sparingly soluble salt, potassium tetraphenylborate (K[B(C₆H₅)₄]), when an aqueous solution of a potassium salt is treated with an excess of a sodium tetraphenylborate solution. The reaction is as follows:
K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → K--INVALID-LINK--
The resulting precipitate can be quantified using gravimetric, turbidimetric, or titrimetric methods.
Q2: What are the most common ions that interfere with this method?
A2: The primary interfering ions are those that also form precipitates with the tetraphenylborate anion. These include ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), cesium (Cs⁺), silver (Ag⁺), thallium(I) (Tl⁺), and mercury(II) (Hg²⁺).[1]
Q3: How does pH affect the determination of potassium with tetraphenylborate?
A3: The pH of the solution is a critical parameter. The precipitation of potassium tetraphenylborate is typically carried out in a weakly alkaline or slightly acidic medium. Strongly acidic solutions can cause the decomposition of the tetraphenylborate reagent, while strongly alkaline conditions may lead to the precipitation of metal hydroxides, which can interfere with the measurement.
Q4: Can organic matter in the sample interfere with the analysis?
A4: Yes, the presence of organic matter can interfere with the precipitation and the subsequent measurement. It is recommended to remove organic materials, if present in significant amounts, through ashing of the sample or treatment with bromine water and activated charcoal.[2][3]
Troubleshooting Guides
Issue: I am getting a white precipitate even in my blank solution (without potassium).
-
Question: Have you checked your reagents for potassium contamination?
-
Answer: Sodium tetraphenylborate reagents, as well as other chemicals like sodium hydroxide (B78521), can sometimes contain trace amounts of potassium, leading to a positive blank reading. It is advisable to run a blank determination on all reagents to check for potassium contamination.[4]
-
-
Question: Is there a possibility of ammonium contamination in your sample or reagents?
-
Answer: Ammonium ions form a precipitate with tetraphenylborate, similar to potassium. Ensure that all glassware is thoroughly cleaned and that the reagents used are free from ammonium contamination.
-
Issue: My results are higher than expected.
-
Question: Does your sample contain any of the known interfering ions such as ammonium, rubidium, or cesium?
-
Answer: These ions co-precipitate with potassium tetraphenylborate, leading to erroneously high results.[1] Refer to the "Mitigation of Interferences" section in the experimental protocols below to learn how to address these interferences.
-
-
Question: Are you using the correct pH for the precipitation?
-
Answer: An incorrect pH can lead to the co-precipitation of other compounds. Ensure the pH is within the recommended range for the specific method you are using.
-
Issue: The precipitate is difficult to filter (in gravimetric analysis).
-
Question: At what temperature and acidity are you carrying out the precipitation?
-
Answer: The physical characteristics of the potassium tetraphenylborate precipitate are influenced by the precipitation conditions. A finely divided precipitate that is difficult to filter can form in neutral or very faintly acidic solutions. Performing the precipitation in a more acidic medium (e.g., 0.2 N) at a controlled temperature can result in a more crystalline and easily filterable precipitate.
-
Quantitative Data on Interferences
The following tables summarize the tolerance limits of common interfering ions in different methods for potassium determination with tetraphenylborate.
Table 1: Interference Levels in Turbidimetric Method [5]
| Interfering Substance | Interference Level |
| Ammonium (NH₄⁺-N) | 15 mg/L |
| Calcium (Ca²⁺ as CaCO₃) | 7000 mg/L |
| Chloride (Cl⁻) | 15,000 mg/L |
| Magnesium (Mg²⁺ as CaCO₃) | 6000 mg/L |
Table 2: General Interfering Ions
| Interfering Ion | Remarks | Mitigation Strategy |
| Ammonium (NH₄⁺) | Forms a precipitate with tetraphenylborate. | Masking with formaldehyde (B43269) or EDTA in an alkaline medium.[2][3][6][7] |
| Rubidium (Rb⁺) | Co-precipitates with potassium. | Separation is difficult due to similar chemical properties. |
| Cesium (Cs⁺) | Co-precipitates with potassium. | Separation is challenging. |
| Silver (Ag⁺) | Forms a precipitate with tetraphenylborate. | Preliminary removal by precipitation with chloride. |
| Thallium(I) (Tl⁺) | Forms a precipitate with tetraphenylborate. | Preliminary removal may be necessary. |
| Mercury(II) (Hg²⁺) | Forms a precipitate with tetraphenylborate. | Can be masked or removed prior to analysis. |
Experimental Protocols
Gravimetric Determination of Potassium
This method is suitable for accurate determination of potassium in the absence of significant amounts of interfering ions or after their removal.
1.1. Reagents:
-
Sodium Tetraphenylborate Solution (32.5 g/L): Dissolve 32.5 g of sodium tetraphenylborate in 480 mL of water. Add 2 mL of 10 N sodium hydroxide solution and 20 mL of a 100 g/L magnesium chloride hexahydrate solution. Stir for 15 minutes and filter. Store in a plastic container.[2]
-
Wash Liquid: Dilute 20 mL of the sodium tetraphenylborate solution to 1 L with water.[2]
-
EDTA Solution (4 g/100 mL): Dissolve 4 g of disodium (B8443419) EDTA dihydrate in 100 mL of water.[2]
-
Formaldehyde Solution (25-35%).[2]
-
Sodium Hydroxide Solution (10 N).[2]
-
Phenolphthalein (B1677637) Indicator Solution.[2]
1.2. Procedure:
-
Sample Preparation: Accurately weigh a quantity of the sample containing 30-60 mg of K₂O into a 250 mL beaker and dissolve in 50 mL of water. If organic matter is present, ash the sample in a muffle furnace at a temperature not exceeding 500°C, and then dissolve the ash in dilute hydrochloric acid.[2]
-
Interference Removal (Masking): Add a few drops of phenolphthalein indicator to the sample solution. Add the 10 N sodium hydroxide solution dropwise until a pink color appears, then add an excess of 2 mL. Add 10 mL of the EDTA solution and 5 mL of the formaldehyde solution.[2]
-
Precipitation: Heat the solution to about 60°C and slowly add, with constant stirring, 20 mL of the sodium tetraphenylborate solution. Let the mixture stand for at least 10 minutes.
-
Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible (porosity 5-20 microns). Wash the precipitate several times with the wash liquid and finally with a small amount of distilled water.[2]
-
Drying and Weighing: Dry the crucible with the precipitate in an oven at 120°C to a constant weight (approximately 15 minutes). Cool in a desiccator and weigh.[2]
1.3. Calculation: The potassium content is calculated from the weight of the potassium tetraphenylborate precipitate.
Turbidimetric Determination of Potassium
This is a rapid method suitable for determining low concentrations of potassium.
2.1. Reagents:
-
Potassium Reagent 1 (contains a masking agent for calcium and magnesium).
-
Potassium Reagent 2 (contains a masking agent for ammonium).
-
Potassium Reagent 3 (contains sodium tetraphenylborate). (Note: These reagents are often available in commercial test kits.)
2.2. Procedure: [5]
-
Sample Preparation: Take a 25 mL aliquot of the sample in a mixing cylinder.
-
Reagent Addition: Add the contents of one Potassium 1 Reagent pillow and one Potassium 2 Reagent pillow. Stopper and invert several times to mix until the solution becomes clear.
-
Add the contents of one Potassium 3 Reagent pillow. Stopper and shake for 30 seconds. A white turbidity will form if potassium is present.
-
Measurement: Allow a 3-minute reaction time. Pour 10 mL of the solution into a sample cell. Prepare a blank using 10 mL of the original sample. Measure the turbidity at a wavelength of 650 nm (spectrophotometer) or 610 nm (colorimeter).
2.3. Calibration: A calibration curve should be prepared using standard potassium solutions.
Potentiometric Titration of Potassium
This method involves the direct titration of potassium with a standard solution of sodium tetraphenylborate, monitoring the potential change with a potassium-selective electrode or a suitable reference electrode.
3.1. Apparatus:
-
Potentiometric titrator.
-
Potassium-selective electrode or a silver/silver chloride reference electrode.[5]
-
Buret.
-
Stirrer.
3.2. Reagents:
-
Standard Sodium Tetraphenylborate Solution (e.g., 0.1 M).
-
Buffer solution to maintain a suitable pH.
3.3. Procedure: [5]
-
Setup: Calibrate the potentiometric titrator and the electrode according to the manufacturer's instructions.
-
Titration: Place a known volume of the sample solution into the titration vessel. Immerse the electrode and the buret tip into the solution. Start the stirrer.
-
Add the standard sodium tetraphenylborate solution in small increments, recording the potential after each addition.
-
Continue the titration past the equivalence point, which is identified by a sharp change in the potential.
-
Endpoint Determination: The equivalence point can be determined from a plot of potential versus titrant volume or by using the first or second derivative of the titration curve.
3.4. Calculation: The concentration of potassium is calculated from the volume of sodium tetraphenylborate solution used to reach the equivalence point.
Visualizations
Caption: Workflow for potassium determination with tetraphenylborate, including interference mitigation steps.
Caption: Troubleshooting flowchart for inaccurate results in potassium determination.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. chem.uci.edu [chem.uci.edu]
- 5. ie.hach.com [ie.hach.com]
- 6. JPH02167472A - Reagent for turbidmetry determination of potassium - Google Patents [patents.google.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Ammonium Tetraphenylborate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ammonium (B1175870) tetraphenylborate (B1193919) precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common ions that co-precipitate with ammonium tetraphenylborate?
This compound is a salt with very low solubility in water.[1] Several other ions share this property and can co-precipitate, leading to inaccurate quantification of the target analyte. The most common interfering ions are potassium (K⁺), rubidium (Rb⁺), cesium (Cs⁺), silver (Ag⁺), thallium(I) (Tl⁺), and mercury(I) (Hg₂²⁺).[2] Additionally, some organic alkaloids, amines, and quaternary ammonium salts can form precipitates with the tetraphenylborate anion.
Q2: My primary analyte is potassium, but my sample contains a high concentration of ammonium ions. How can I prevent co-precipitation of this compound?
A well-established method to prevent the precipitation of this compound while precipitating potassium tetraphenylborate is to make the solution strongly alkaline using sodium hydroxide (B78521) (NaOH). In a sufficiently alkaline environment, this compound does not precipitate, whereas potassium tetraphenylborate remains insoluble.[3] It has been demonstrated that ammonium ion (NH₄⁺) concentrations as high as 1.0 M do not interfere with the precipitation of potassium when the reaction is carried out in a strongly alkaline solution.[3]
Q3: What is the optimal pH for the precipitation of this compound?
For the selective precipitation of this compound, a slightly acidic to neutral pH range of 3 to 7 is recommended. The tetraphenylborate reagent itself is unstable in strongly acidic solutions.
Q4: Are there any masking agents that can be used to prevent co-precipitation of other interfering ions?
Yes, masking agents can be employed to prevent the co-precipitation of interfering ions. One such masking agent is an aqueous solution containing copper(II) ions (Cu²⁺), tartaric acid, and a high concentration of hydrogen ions (H⁺). This solution is used to mask ammonium ions and other interfering ions. For enhanced masking, a basic solution of ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt can be added as an auxiliary masking agent before the addition of sodium tetraphenylborate.[4]
Q5: What is the proper procedure for washing the tetraphenylborate precipitate to minimize impurities?
Thorough washing of the precipitate is crucial to remove soluble impurities. A common and effective method for washing a potassium tetraphenylborate precipitate, which can be adapted for this compound, involves the following steps:
-
After decanting the supernatant, wash the precipitate three times with a saturated solution of potassium tetraphenylborate.
-
Follow this with three washes with a small amount of cold, deionized water.[5] The saturated solution of the precipitate minimizes the dissolution of the precipitate itself during the washing process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of precipitate | 1. Incomplete precipitation due to insufficient reagent. 2. The pH of the solution is outside the optimal range. 3. The temperature of the solution is too high, increasing solubility. 4. Loss of precipitate during washing. | 1. Add the precipitating agent dropwise until no more precipitate forms. 2. Adjust the pH to a slightly acidic to neutral range (pH 3-7) for this compound precipitation. 3. Perform the precipitation and filtration at a lower temperature, for instance, in an ice-water bath.[6] 4. Use a wash solution saturated with the precipitate to minimize dissolution. |
| Precipitate is off-color (not white) | Co-precipitation of colored ions from the sample matrix. | 1. Ensure the sample is adequately pre-treated to remove interfering colored species. 2. Employ masking agents as described in the FAQs. |
| Inaccurate results when quantifying potassium in the presence of ammonium | Co-precipitation of this compound. | 1. Make the sample solution strongly alkaline with NaOH before adding the sodium tetraphenylborate solution.[3] 2. Verify the pH of the solution to ensure it is sufficiently alkaline to prevent this compound precipitation. |
| Precipitate is difficult to filter (colloidal) | The precipitate particles are too small. | 1. Allow the precipitate to digest by letting it stand in the mother liquor for a longer period. This encourages the growth of larger crystals. 2. Add the precipitating agent slowly and with constant, gentle stirring. |
| Reagent solution appears turbid | The sodium tetraphenylborate reagent may be unstable or contain impurities. | 1. Prepare fresh reagent solution. 2. The stability of the sodium tetraphenylborate solution can be improved by making it slightly alkaline with NaOH. |
Quantitative Data
The following table summarizes the solubility data for ammonium and potassium tetraphenylborate. The significant difference in their solubility in alkaline solutions is the basis for preventing co-precipitation.
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water | Ksp at 25°C | Notes |
| This compound | NH₄B(C₆H₅)₄ | 337.27[7][8] | 1.07 x 10⁻⁴ mol/L to 2.88 x 10⁻⁴ mol/L[1] | - | Solubility is significantly increased in strongly alkaline solutions.[3] Published solubility data has shown some variability.[1] |
| Potassium Tetraphenylborate | KB(C₆H₅)₄ | 358.33[9] | 1.8 x 10⁻⁴ g/L[9] | 2.25 x 10⁻⁸ | Remains insoluble in strongly alkaline solutions.[3] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Potassium in the Presence of Ammonium Ions
This protocol describes a method for the quantitative determination of potassium in a sample containing ammonium ions by preventing the co-precipitation of this compound.
-
Sample Preparation: Accurately weigh a sample containing potassium and dissolve it in deionized water.
-
Alkalinization: Add 3 M sodium hydroxide (NaOH) solution to the sample solution until it is strongly alkaline. This will prevent the precipitation of this compound.
-
Precipitation: Slowly, and with constant stirring, add a 0.1 M solution of sodium tetraphenylborate to the alkaline sample solution. Continue adding the reagent until no more white precipitate of potassium tetraphenylborate is formed.
-
Digestion: Allow the precipitate to digest in the mother liquor for at least one hour to promote the formation of larger, more easily filterable crystals.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.
-
Washing:
-
Wash the precipitate three times with a saturated solution of potassium tetraphenylborate.
-
Follow with three washes using small portions of cold deionized water.
-
-
Drying: Dry the crucible containing the precipitate in an oven at 110°C to a constant weight.
-
Calculation: The mass of potassium in the original sample can be calculated from the mass of the dried potassium tetraphenylborate precipitate.
Protocol 2: Masking of Interfering Ions for Potassium Determination
This protocol utilizes a masking agent to prevent the co-precipitation of ammonium and other interfering ions.
-
Sample Preparation: Prepare an aqueous solution of the sample to be analyzed for potassium.
-
Addition of Masking Agent: To the sample solution, add the masking agent, which is an aqueous solution containing 0.01 to 0.04 mol/L of Cu²⁺, 0.04 to 0.10 mol/L of tartaric acid, and 5 to 10 mol/L of H⁺.[4]
-
Auxiliary Masking: Add a basic solution of EDTA disodium salt to the mixture to further mask any remaining interfering ions.[4]
-
Precipitation: Add a basic solution of sodium tetraphenylborate to the sample solution to precipitate the potassium.
-
Turbidity Measurement: Immediately after the addition of the precipitating agent and thorough mixing, measure the turbidity of the solution. The turbidity is proportional to the potassium concentration.[4] This method is often used in nephelometric or turbidimetric analyses.
Visualizations
Caption: Workflow for preventing ammonium co-precipitation using alkaline conditions.
Caption: Workflow for preventing co-precipitation using masking agents.
References
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 3. chem.uci.edu [chem.uci.edu]
- 4. CN101271072B - Method for measuring kalium in soil by tetraphenylboron sodium nephelometery and its screening agent - Google Patents [patents.google.com]
- 5. eusalt.com [eusalt.com]
- 6. The gravimetric determination of potassium in sea water as the potassium tetraphenylboron salt - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Ammonium TetraphenylborateCAS #: 14637-34-4 [eforu-chemical.com]
- 8. scbt.com [scbt.com]
- 9. Potassium tetraphenylborate - Wikipedia [en.wikipedia.org]
Technical Support Center: Ammonium Tetraphenylborate Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the precipitation of ammonium (B1175870) tetraphenylborate (B1193919).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the precipitation of ammonium tetraphenylborate?
The optimal pH for precipitating this compound is in the acidic range, typically between 4 and 6.[1] Within a broader pH range of 2.7 to 6.5, the solubility of this compound remains low and relatively constant, ensuring efficient precipitation.[2]
Q2: Why is an acidic pH recommended for the precipitation?
An acidic medium is utilized to facilitate the quantitative precipitation of ammonium ions by sodium tetraphenylborate.[1]
Q3: Are there any risks associated with using a highly acidic solution?
Caution is advised when working with strongly acidic solutions. The tetraphenylborate anion can undergo protonolysis in the presence of strong acids, which leads to the decomposition of the reagent into triphenylborane (B1294497) and benzene.[3] The reagent itself is noted to be unstable in acidic solutions, suggesting that a moderately acidic pH is preferable to a strongly acidic one.
Q4: What are the common interfering ions in this precipitation method?
Several other cations can interfere with the precipitation of this compound by forming their own insoluble tetraphenylborate salts. These include potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺) ions.[4] It is also reported that Tl⁺, Ce⁴⁺, and Cu⁺ can form insoluble compounds with the tetraphenylborate reagent.[5]
Q5: How can I differentiate between this compound and potassium tetraphenylborate precipitates?
This compound is soluble in warm sodium hydroxide (B78521) (NaOH) solution, whereas potassium tetraphenylborate is insoluble.[5] This difference in solubility can be used as a confirmatory test to distinguish between the two precipitates.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no precipitate formation | Incorrect pH of the solution. | Adjust the pH of the ammonium-containing solution to between 4 and 6 using a dilute acid such as acetic acid.[1][4] |
| Insufficient concentration of reagents. | Ensure that an excess of the sodium tetraphenylborate solution is added to the ammonium solution to drive the precipitation to completion.[1] | |
| Presence of interfering substances. | If other precipitating cations like K⁺ are present, consider a pre-treatment step to remove them. For instance, in qualitative analysis for potassium, ammonium interference is avoided by making the solution strongly alkaline with NaOH, which prevents the precipitation of this compound.[5] | |
| Precipitate dissolves | The solution is too alkaline. | This compound is soluble in strongly alkaline solutions.[5] Ensure the final pH of the solution remains in the acidic range. |
| The temperature is too high. | While not explicitly detailed for this compound in the search results, solubility of precipitates generally increases with temperature. Avoid excessively high temperatures during precipitation and washing. | |
| Inaccurate quantitative results | Co-precipitation of interfering ions. | If ions such as K⁺, Rb⁺, or Cs⁺ are present, they will co-precipitate and lead to erroneously high results.[4] Sample pre-treatment or use of an alternative analytical method may be necessary. |
| Decomposition of the tetraphenylborate reagent. | Using a strongly acidic solution can cause the decomposition of the sodium tetraphenylborate reagent.[3] Maintain the pH within the recommended range of 4 to 6. |
Quantitative Data Summary
The solubility of this compound has been determined under specific conditions, as summarized in the table below.
| pH Range | Temperature (°C) | Ionic Strength (mol dm⁻³) | Solubility (mol dm⁻³) |
| 2.7 - 6.5 | 20 ± 1 | 0.1 | (2.67 ± 0.067) x 10⁻⁴[2] |
Experimental Protocols
Gravimetric Determination of Ammonium
This protocol is adapted from procedures for similar tetraphenylborate precipitations.
Materials:
-
Ammonium chloride (NH₄Cl) solution of known concentration
-
Sodium tetraphenylborate solution (e.g., 0.1 M)
-
Dilute acetic acid
-
Wash solution: Saturated solution of this compound
-
Deionized water
-
Filtering crucible (fine-porosity)
-
Drying oven
Procedure:
-
Accurately weigh or measure a sample containing ammonium ions and dissolve it in approximately 100 mL of deionized water.
-
Adjust the pH of the solution to between 4 and 6 by adding dilute acetic acid.[1]
-
Slowly add a slight excess of the sodium tetraphenylborate solution to the ammonium solution while stirring continuously. A white precipitate of this compound will form.
-
Allow the mixture to stand for a sufficient time (e.g., overnight) to ensure complete precipitation and settling.[1]
-
Filter the precipitate through a pre-weighed, fine-porosity filtering crucible.
-
Wash the precipitate with a small amount of a saturated this compound solution to minimize solubility losses.
-
Finally, wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.
-
Dry the crucible with the precipitate in an oven at a suitable temperature (e.g., 105 °C) until a constant weight is achieved.[4]
-
Calculate the amount of ammonium in the original sample based on the weight of the dried this compound precipitate.
Visualizations
Experimental Workflow for this compound Precipitation
Caption: Workflow for the gravimetric analysis of ammonium.
References
Technical Support Center: Ammonium Tetraphenylborate Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of ammonium (B1175870) tetraphenylborate (B1193919) and its related analytical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid ammonium tetraphenylborate?
Solid this compound should be stored in a dry, well-ventilated place in a tightly sealed container.[1][2] It is known to be both hygroscopic (absorbs moisture from the air) and sensitive to light, so storage in a dark place is recommended.[1][3][4] The product is chemically stable under standard room temperature conditions.[1]
Q2: How should I prepare and store a sodium tetraphenylborate stock solution for precipitation?
Aqueous solutions of sodium tetraphenylborate, the reagent used to precipitate ammonium, are prone to decomposition. To enhance stability, solutions should be made slightly alkaline (pH adjusted to ~8-9).[5][6] These solutions are stable for several weeks at room temperature when sufficiently alkaline.[5] Store the solution in a tightly sealed polyethylene (B3416737) or polypropylene (B1209903) container.[4] A strong odor of benzene (B151609) indicates that the solution has started to decompose.[5]
Q3: What factors influence the stability of tetraphenylborate solutions?
Several factors can cause the degradation of tetraphenylborate in aqueous solutions:
-
pH: The tetraphenylborate anion is susceptible to protonolysis in strongly acidic solutions, which breaks it down into triphenylborane (B1294497) and benzene.[7] Alkaline conditions enhance stability.[5][8]
-
Temperature: Elevated temperatures accelerate decomposition. It is recommended to store solutions at or below room temperature.[6]
-
Light: Tetraphenylborate solutions can be light-sensitive.[9]
-
Catalysts: The presence of certain metal ions, particularly copper(II), can catalyze the decomposition of tetraphenylborate.[8][10]
Q4: How can I visually identify a degraded tetraphenylborate solution?
Degradation of a sodium tetraphenylborate solution can be monitored by observing its color and a drop in pH.[8] A fresh, stable solution is typically colorless. As it begins to decompose, it may turn a golden color, progressing to dark red, brown, and eventually black with increasing degradation.[8] The presence of a benzene odor is another key indicator of decomposition.[5]
Q5: I've added sodium tetraphenylborate to my sample, but no precipitate is forming. What could be the cause?
The lack of precipitation could be due to several reasons:
-
Incorrect pH: The precipitation of this compound is typically carried out in a slightly acidic solution (pH 4-6).[11] If the solution is strongly alkaline, the ammonium precipitate may not form.[5]
-
Low Analyte Concentration: The concentration of ammonium ions in your sample may be below the detection limit for precipitation.
-
Degraded Reagent: Your sodium tetraphenylborate solution may have decomposed, reducing its effectiveness. Check the solution for color changes or a benzene odor.[5][8]
-
Solubility: this compound, while highly insoluble in water, has some solubility in organic solvents like acetone (B3395972) and acetonitrile.[11][12] The presence of high concentrations of these solvents could prevent precipitation.
Q6: How can I distinguish between an ammonium and a potassium precipitate?
Potassium is a common interferent as it also forms a white, insoluble precipitate (potassium tetraphenylborate) with the reagent.[7][13] A key difference is their solubility in alkaline solutions. The this compound precipitate is soluble in warm sodium hydroxide (B78521) (NaOH), while the potassium salt is insoluble.[5]
Q7: What are the primary chemical interferences when using sodium tetraphenylborate?
Besides potassium, other monovalent cations can also form precipitates, including rubidium (Rb⁺), cesium (Cs⁺), silver (Ag⁺), and mercury(I) (Hg₂²⁺).[5][7][13] The reagent is also incompatible with strong oxidizing agents and strong acids.[3][4][7]
Data on Stability and Solubility
Table 1: Factors Affecting the Stability of Aqueous Tetraphenylborate Solutions
| Factor | Condition | Effect on Stability | Citation |
| pH | Strongly Acidic | Decreased | The anion undergoes protonolysis, decomposing to triphenylborane and benzene. |
| Slightly Alkaline (pH ~8-9) | Increased | Enhances the stability of stock solutions for several weeks. | |
| Temperature | Elevated (e.g., 65°C) | Decreased | Significantly accelerates the rate of decomposition. |
| Room Temperature or below | Increased | Recommended for storage to prolong shelf life. | |
| Contaminants | Copper(II) ions | Decreased | Acts as a catalyst, initiating and accelerating decomposition. |
| Light | Exposure to Light | Decreased | The compound is known to be light-sensitive. |
Table 2: Solubility of this compound (NH₄BPh₄)
| Solvent | Solubility | Notes | Citation |
| Water | Very Insoluble / Partly Miscible | Forms a thick, white precipitate. The low solubility is the basis for gravimetric analysis. | [4][11][12] |
| Acetone | Soluble | Can be used for recrystallization. | [11][12] |
| Acetonitrile | Soluble | Can be used for recrystallization. | [11][12] |
| Water-t-butyl alcohol | Variable | Solubility varies in a complex manner with the mole fraction of t-butyl alcohol. | [14] |
Experimental Protocols
Protocol 1: Preparation of 0.01 M Sodium Tetraphenylborate Titrant/Precipitating Agent
Objective: To prepare a standardized solution of sodium tetraphenylborate for use in the precipitation of ammonium ions.
Materials:
-
Sodium tetraphenylborate (NaB(C₆H₅)₄), reagent grade
-
Deionized distilled water
-
Sodium hydroxide (NaOH) solution (e.g., 6 M for pH adjustment)
-
pH meter or pH paper
-
Volumetric flask (1 L)
-
Filter paper (e.g., Whatman No. 42)
-
Storage bottle (polypropylene or borosilicate glass)
Procedure:
-
Weigh 3.422 g of sodium tetraphenylborate.
-
Dissolve the solid in approximately 800 mL of deionized water in a 1 L volumetric flask.
-
Adjust the pH of the solution to approximately 9 with the NaOH solution.
-
Dilute the solution to the 1 L mark with deionized water.
-
Let the solution stand for 24 hours to allow any impurities to settle.[15]
-
Filter the solution through a suitable filter paper to obtain a clear titrant.[15]
-
Store the solution in a well-sealed bottle, protected from light.
Protocol 2: Gravimetric Analysis of Ammonium
Objective: To determine the concentration of ammonium ions in an aqueous sample via precipitation with sodium tetraphenylborate.
Materials:
-
Ammonium-containing sample solution
-
0.01 M Sodium Tetraphenylborate solution (from Protocol 1)
-
Dilute HCl or acetic acid for pH adjustment
-
Filtration apparatus (e.g., Gooch crucible, filter paper)
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
-
Take a known volume of the sample solution.
-
Adjust the pH of the solution to between 4 and 6 with dilute acid.[11]
-
Slowly add an excess of the 0.01 M sodium tetraphenylborate solution while stirring. An immediate, thick, white precipitate of this compound should form.[11][12]
-
Allow the mixture to stand to ensure complete precipitation.
-
Collect the precipitate by filtering through a pre-weighed filtering crucible.
-
Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.
-
Dry the crucible with the precipitate in a drying oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.
-
Cool the crucible in a desiccator before weighing.
-
Calculate the mass of the this compound precipitate and, using its molecular weight (337.27 g/mol ), determine the amount of ammonium in the original sample.[16]
Visual Guides
Experimental Workflow: Reagent Preparation
Caption: Workflow for preparing a stable sodium tetraphenylborate solution.
Troubleshooting Logic: No or Poor Precipitation
Caption: Troubleshooting flowchart for precipitation issues in ammonium analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. TETRA-N-BUTYLthis compound | 15522-59-5 [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 8. osti.gov [osti.gov]
- 9. Page loading... [guidechem.com]
- 10. nationalacademies.org [nationalacademies.org]
- 11. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]
- 12. DE69908322T2 - USE OF TETRAPHENYLBORATE TO EXTRACT AMMONIUM IONS AND AMINES FROM WATER - Google Patents [patents.google.com]
- 13. grokipedia.com [grokipedia.com]
- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 15. sites.utoronto.ca [sites.utoronto.ca]
- 16. scbt.com [scbt.com]
Technical Support Center: Minimizing Interferences from Other Alkali Metals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences from other alkali metals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of interferences caused by other alkali metals in atomic spectroscopy?
A1: Alkali metals are prone to causing several types of interferences in atomic spectroscopy techniques such as Flame Photometry, Atomic Absorption Spectroscopy (AAS), and Inductively Coupled Plasma (ICP) Spectroscopy. The most common interferences include:
-
Ionization Interference: Easily ionized alkali metals in the sample can increase the free electron concentration in the plasma or flame, which can suppress the ionization of the analyte element. This leads to an enhanced signal for the neutral atom line of the analyte.
-
Spectral Interference: This occurs when the emission line of an interfering alkali metal is very close to the analyte's wavelength, and the instrument cannot resolve them.
-
Matrix Effects: These are caused by differences in the physical properties (e.g., viscosity, surface tension) between the sample and the standard solutions, which can affect the sample introduction and atomization efficiency. High concentrations of alkali metal salts can significantly alter the sample matrix.
-
Chemical Interference: Alkali metals can form stable compounds with the analyte in the flame or plasma, which may not dissociate completely, leading to a decrease in the free atom population of the analyte.
Q2: How can I identify if I have an alkali metal interference problem in my analysis?
A2: You can suspect an alkali metal interference if you observe one or more of the following:
-
Inconsistent or non-reproducible results for your analyte.
-
A significant change in the analyte signal when you dilute the sample.
-
A recovery of less than 90% or more than 110% in a spike-and-recovery experiment.
-
A noticeable difference in the signal of a standard solution prepared in deionized water versus one prepared in a matrix that mimics your sample.
Q3: What is an ionization suppressor and how does it work?
A3: An ionization suppressor is a substance that is more easily ionized than the analyte. By adding an excess of an ionization suppressor to both the samples and the standards, a high concentration of free electrons is created in the flame or plasma. This high electron density shifts the ionization equilibrium of the analyte towards its neutral atomic state, thus minimizing fluctuations in the analyte's ionization and leading to more accurate measurements. Salts of cesium (Cs) and potassium (K) are commonly used as ionization suppressors due to their low ionization potentials.[1][2]
Q4: What is a releasing agent and when should I use it?
A4: A releasing agent is a substance that preferentially reacts with the interfering species, thereby "releasing" the analyte to be atomized. Releasing agents are typically used to overcome chemical interferences. For example, lanthanum (La) is a common releasing agent used to counter the interference of phosphate (B84403) on the determination of calcium.[3][4][5] The lanthanum preferentially binds with the phosphate, preventing the formation of stable calcium phosphate compounds.[3][4][6]
Troubleshooting Guides
Issue: My analyte signal is unexpectedly high and unstable, especially for samples with high concentrations of sodium or potassium.
Cause: This is a classic symptom of ionization interference. The high concentration of easily ionized alkali metals (like Na or K) is suppressing the ionization of your analyte, leading to an artificially high signal for the neutral atom line.
Solution:
-
Use an Ionization Suppressor: Add a high concentration of an easily ionizable element to both your samples and standards. Cesium chloride (CsCl) or potassium chloride (KCl) are effective choices.[2]
-
Recommendation: Prepare all your solutions (blanks, standards, and samples) to contain 0.1% to 1% (w/v) of the ionization suppressor.
-
-
Optimize Instrumental Parameters: If available on your instrument, using a lower flame temperature or lower plasma power can sometimes reduce the extent of ionization.
Issue: The signal for my analyte (e.g., Calcium) is significantly lower in my samples compared to my standards, and my samples contain high levels of phosphate or silicate (B1173343).
Cause: This indicates a chemical interference where the analyte is forming a stable, less volatile compound with the interfering anion (e.g., phosphate or silicate).
Solution:
-
Add a Releasing Agent: Introduce a releasing agent that will preferentially bind with the interfering anion.
-
Use a Protective Agent: A protective agent forms a stable but volatile complex with the analyte, preventing the formation of non-volatile compounds with the interferent. EDTA is a common protective agent for calcium and magnesium.[4]
Issue: My calibration curve has a good correlation coefficient, but my sample results are inconsistent when I change the sample dilution.
Cause: This points to a matrix effect. The overall composition of your sample (the matrix) is different from your simple aqueous standards, affecting the efficiency of nebulization, desolvation, or atomization.
Solution:
-
Matrix Matching: The most effective way to correct for matrix effects is to prepare your calibration standards in a matrix that is as similar as possible to your samples.[7][8] This includes matching the acid concentration and the approximate concentration of major dissolved solids, including the interfering alkali metals.
-
Method of Standard Additions: If the sample matrix is complex or unknown, the method of standard additions is a powerful technique to compensate for matrix effects.[1][9][10] This involves adding known amounts of the analyte to aliquots of the sample and extrapolating to find the original concentration.
Quantitative Data Summary
The following table summarizes the effectiveness of common interference suppression techniques for alkali metal interferences.
| Interference Type | Technique | Suppressor/Agent | Typical Concentration | Effectiveness & Remarks |
| Ionization | Ionization Suppression | Cesium Chloride (CsCl) | 0.1 - 1% (w/v) | Highly effective due to Cs having the lowest ionization potential among alkali metals. Considered the most efficient ionization suppressor.[2] |
| Potassium Chloride (KCl) | 0.1 - 1% (w/v) | Very effective and more commonly used due to lower cost compared to CsCl. Sufficient for most applications. | ||
| Chemical | Releasing Agent | Lanthanum Chloride (LaCl₃) | 0.1 - 1% (w/v) | Very effective for phosphate and silicate interference on alkaline earth metals like Ca and Mg.[3][4][6] |
| Strontium Chloride (SrCl₂) | 0.1 - 1% (w/v) | Also effective as a releasing agent for alkaline earth metals. | ||
| Protective Agent | EDTA | 0.1 - 0.5% (w/v) | Forms a stable, volatile complex with the analyte, preventing the formation of non-volatile interferent compounds.[4] | |
| Matrix Effects | Matrix Matching | Sample-specific major components | Variable | Highly effective but requires knowledge of the sample matrix.[7][8] |
| Standard Addition | Analyte of interest | Variable | Very effective for unknown or complex matrices as it inherently corrects for proportional matrix effects.[1][9][10] |
Detailed Experimental Protocols
Protocol 1: Using an Ionization Suppressor (e.g., KCl)
This protocol describes the preparation of solutions for the analysis of an analyte in the presence of a high concentration of an interfering alkali metal.
Objective: To suppress ionization interference from sodium in the determination of lithium.
Materials:
-
Lithium standard stock solution (1000 mg/L)
-
Potassium chloride (KCl), analytical grade
-
Deionized water
-
Your samples containing lithium and high sodium
Procedure:
-
Prepare the Ionization Suppressor Stock Solution:
-
Weigh 10.0 g of KCl.
-
Dissolve it in 100 mL of deionized water to make a 10% (w/v) KCl solution.
-
-
Prepare the Blank Solution:
-
Pipette 1.0 mL of the 10% KCl stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with deionized water. This is your blank, containing 0.1% KCl.
-
-
Prepare the Calibration Standards:
-
Prepare a series of lithium calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the lithium stock solution.
-
For each standard, ensure that the final solution contains 0.1% KCl. For example, to prepare 100 mL of a 1.0 mg/L Li standard, pipette 0.1 mL of the 1000 mg/L Li stock solution and 1.0 mL of the 10% KCl stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
-
Prepare the Sample Solutions:
-
Take a known volume of your sample (e.g., 10 mL) and place it in a volumetric flask (e.g., 100 mL).
-
Add 1.0 mL of the 10% KCl stock solution.
-
Dilute to the mark with deionized water. This ensures your diluted sample also contains 0.1% KCl.
-
-
Analysis:
-
Analyze the blank, standards, and sample solutions using your analytical instrument (e.g., Flame Photometer, AAS, or ICP-OES).
-
Protocol 2: Using a Releasing Agent (e.g., LaCl₃)
This protocol details the use of lanthanum chloride to overcome phosphate interference in the determination of calcium.
Objective: To accurately measure calcium concentration in a sample containing high levels of phosphate.
Materials:
-
Calcium standard stock solution (1000 mg/L)
-
Lanthanum oxide (La₂O₃) or Lanthanum chloride (LaCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Your samples containing calcium and phosphate
Procedure:
-
Prepare the Lanthanum Releasing Agent Solution (e.g., 5% La w/v):
-
If using La₂O₃: Carefully weigh 5.86 g of La₂O₃ into a 100 mL volumetric flask. Slowly and cautiously add 25 mL of concentrated HCl to dissolve the oxide. Once dissolved, dilute to the mark with deionized water.
-
If using LaCl₃·7H₂O: Weigh 13.4 g of the hydrated salt and dissolve in 100 mL of deionized water.
-
-
Prepare the Blank Solution:
-
Pipette 2.0 mL of the 5% La solution into a 100 mL volumetric flask.
-
Dilute to the mark with deionized water. This blank contains 0.1% La.
-
-
Prepare the Calibration Standards:
-
Prepare a series of calcium standards (e.g., 1, 5, 10, 20, 50 mg/L).
-
For each 100 mL of standard, add 2.0 mL of the 5% La solution before diluting to the final volume.
-
-
Prepare the Sample Solutions:
-
Take a known volume of your sample (e.g., 10 mL) and place it in a 100 mL volumetric flask.
-
Add 2.0 mL of the 5% La solution.
-
Dilute to the mark with deionized water.
-
-
Analysis:
-
Analyze all solutions using your atomic spectroscopy instrument.
-
Protocol 3: Method of Standard Additions
This protocol provides a generalized procedure for the method of standard additions.
Objective: To determine the concentration of an analyte in a complex sample matrix.
Procedure:
-
Prepare Sample Aliquots:
-
Take several identical aliquots of your unknown sample (e.g., four 10.0 mL aliquots).
-
-
Spike the Aliquots:
-
To the first aliquot, add no standard.
-
To the second, third, and fourth aliquots, add increasing known amounts of a standard solution of your analyte (e.g., 0.5, 1.0, and 1.5 times the expected sample concentration).
-
-
Dilute to a Final Volume:
-
Dilute all aliquots to the same final volume (e.g., 25.0 mL) with deionized water or a suitable solvent.
-
-
Analysis:
-
Measure the analytical signal for each of the prepared solutions.
-
-
Data Analysis:
-
Plot the measured signal (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line is the concentration of the analyte in the original sample.
-
Protocol 4: Matrix Matching
This protocol outlines the general steps for performing matrix matching.
Objective: To create calibration standards that mimic the matrix of the samples to be analyzed.
Procedure:
-
Characterize the Sample Matrix:
-
If possible, determine the approximate concentrations of the major components in your sample matrix, especially the interfering alkali metals and acid content.
-
-
Prepare a Matrix Blank:
-
Prepare a solution that contains the major matrix components at similar concentrations to your samples, but without the analyte of interest.
-
-
Prepare Matrix-Matched Standards:
-
Use the matrix blank as the diluent to prepare your series of calibration standards. This ensures that the standards have the same matrix composition as your samples.
-
-
Prepare Samples:
-
Dilute your samples as needed using the matrix blank as the diluent.
-
-
Analysis:
-
Analyze the matrix blank, matrix-matched standards, and prepared samples.
-
Diagrams
Caption: Workflow for troubleshooting interferences from other alkali metals.
Caption: The logical flow of the standard addition method.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Addition of CsCl reduces ion suppression effects in the matrix-assisted laser desorption/ionization mass spectra of triacylglycerol/phosphatidylcholine mixtures and adipose tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Types of interferences in AAS [delloyd.50megs.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. info.asistandards.com [info.asistandards.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ammonium Sulfate Precipitation of Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the ammonium (B1175870) sulfate (B86663) precipitation of proteins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind ammonium sulfate precipitation of proteins?
Ammonium sulfate precipitation is a widely used method for the purification and fractionation of proteins based on their solubility at high salt concentrations.[1][2] The underlying principle is the "salting-out" effect.[3] At high ionic strengths, ammonium sulfate ions compete with protein molecules for water, reducing the amount of water available to hydrate (B1144303) the protein surface. This leads to increased protein-protein hydrophobic interactions, causing the proteins to aggregate and precipitate out of the solution.[4] Proteins with larger or more numerous hydrophobic patches will precipitate at lower ammonium sulfate concentrations.[5]
Q2: Why is ammonium sulfate the preferred salt for protein precipitation?
Ammonium sulfate is favored for several reasons:
-
High Solubility: It is highly soluble in water, allowing for the preparation of solutions with high ionic strength.[6]
-
Protein Stabilization: It generally stabilizes the native structure of proteins and does not cause denaturation.[1][3]
-
Position in the Hofmeister Series: The sulfate and ammonium ions are highly effective at precipitating proteins according to the Hofmeister series.[1]
-
Low Cost: It is a relatively inexpensive reagent.[7]
-
Inhibition of Bacterial Growth: It can inhibit microbial growth, which is beneficial for protein storage.[1]
Q3: How do I determine the optimal ammonium sulfate concentration for my protein of interest?
The optimal concentration of ammonium sulfate required to precipitate a specific protein is empirical and must be determined experimentally.[6] A common approach is to perform a stepwise precipitation by gradually increasing the ammonium sulfate concentration and analyzing the protein content in the precipitate and supernatant at each step.[1][6] This allows for the creation of a fractionation profile to identify the concentration range at which the target protein precipitates while leaving contaminants in solution.[6] Generally, higher molecular weight proteins tend to precipitate at lower salt concentrations.[3]
Q4: How do I remove ammonium sulfate from my protein sample after precipitation?
After precipitation, the high concentration of ammonium sulfate must be removed before downstream applications. Common methods include:
-
Dialysis: This is a standard method to remove salts from a protein preparation.[8] However, it can be a slow process.[8]
-
Size-Exclusion Chromatography (Gel Filtration): Desalting columns are effective for removing salt and exchanging the buffer.[8][9]
-
Ultrafiltration/Diafiltration: Using centrifugal concentrators with a specific molecular weight cutoff (MWCO) can efficiently remove salt while concentrating the protein.[8]
Troubleshooting Guide
Issue 1: Low or No Protein Precipitate
Q: I've added ammonium sulfate, but I'm not seeing any protein precipitate. What could be the problem?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Protein concentration is too low. | Ammonium sulfate precipitation is less effective for protein concentrations below 1 mg/mL.[10] Consider concentrating your sample before precipitation. |
| Incorrect ammonium sulfate concentration. | The optimal precipitation range for your protein may not have been reached. Increase the ammonium sulfate concentration in a stepwise manner (e.g., to 50%, 60%, 70%, 80% saturation) to determine the precipitation point.[9] |
| Incomplete dissolution of ammonium sulfate. | Ensure the solid ammonium sulfate is finely ground and added slowly with constant, gentle stirring to allow for complete dissolution.[3][4][11] Avoid foaming, as this can denature the protein.[3][12] |
| Incubation time is too short. | Allow sufficient time for the precipitate to form. Incubation for 30 minutes to overnight at 4°C with gentle stirring is often recommended.[11][13][14] |
| Sample viscosity is too high. | High viscosity, for example due to the presence of DNA, can hinder protein precipitation.[14] Consider treating the sample with DNase or sonicating to reduce viscosity.[14] |
| pH of the solution is not optimal. | The addition of solid ammonium sulfate can lower the pH of the solution, which can affect protein solubility.[1] It is advisable to use a buffered solution (e.g., 50 mM Tris-HCl or HEPES) to maintain a stable pH.[3][4][12] |
Issue 2: Precipitate Does Not Pellet Upon Centrifugation
Q: After centrifugation, my precipitate is floating on the surface instead of forming a pellet. Why is this happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitate is less dense than the ammonium sulfate solution. | This can occur with membrane proteins or proteins associated with lipids or detergents, as these complexes have a lower density.[3][15] Using a swing-out rotor during centrifugation is recommended in these cases.[3][15] You can also carefully collect the floating precipitate with a spatula.[15] |
| Insufficient centrifugation force or time. | The dense ammonium sulfate solution can make pelleting difficult.[11] Increase the centrifugation speed and/or time. For example, centrifugation at 10,000 x g for 15-30 minutes is a common starting point.[16][17] |
Issue 3: Difficulty in Redissolving the Protein Pellet
Q: My protein pellet will not dissolve after precipitation. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient volume of resuspension buffer. | The residual ammonium sulfate in the pellet can prevent the protein from redissolving if the buffer volume is too low.[18] Try increasing the volume of the resuspension buffer.[9] |
| Protein has aggregated irreversibly. | While ammonium sulfate precipitation is generally non-denaturing, some proteins may be prone to irreversible aggregation. |
| Inappropriate resuspension buffer. | Ensure the buffer composition (pH, ionic strength) is optimal for your protein's solubility.[18] Consider using a buffer with additives like mild detergents (e.g., Triton X-100) for hydrophobic proteins, or glycerol (B35011) to reduce hydrophobic interactions.[18][19][20] |
| High concentration of residual ammonium sulfate. | The remaining salt in the pellet can hinder solubilization.[20] Dialyze the resuspended pellet against a suitable buffer to remove the excess salt.[9][20] |
| Protein concentration is too high in the resuspension buffer. | Attempting to dissolve the pellet in a very small volume can lead to concentrations that exceed the protein's solubility limit.[20] Use a larger volume of buffer for resuspension. |
| Presence of nucleic acids. | Contaminating nucleic acids can make the pellet difficult to dissolve.[18] Consider treating the lysate with streptomycin (B1217042) sulfate to precipitate nucleic acids before ammonium sulfate precipitation.[18] |
Issue 4: Low Purity of the Precipitated Protein
Q: The protein I precipitated is not pure. How can I improve the purity?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of contaminating proteins. | Ammonium sulfate precipitation is a bulk precipitation method, and contaminants with similar solubility properties will co-precipitate.[1][4] |
| Fractional precipitation was not optimized. | Perform a more detailed fractionation by testing narrower ranges of ammonium sulfate saturation to selectively precipitate the target protein.[5][6] |
| Inadequate washing of the pellet. | Wash the pellet with an ammonium sulfate solution at the same concentration used for precipitation. This can help remove loosely bound contaminants without redissolving the protein of interest. |
| Ammonium sulfate precipitation as the sole purification step. | This method is often used as an initial, crude purification step.[1][21] Further purification steps, such as ion-exchange chromatography, size-exclusion chromatography, or affinity chromatography, are typically required to achieve high purity.[1][7] |
Experimental Protocols
Standard Ammonium Sulfate Precipitation Protocol
-
Preparation:
-
Ensure your protein solution is clarified by centrifugation or filtration to remove any initial precipitates.[13]
-
Chill the protein solution and a saturated ammonium sulfate solution to 4°C.[2]
-
If necessary, buffer the protein solution to maintain a stable pH (e.g., with 50 mM Tris-HCl or HEPES).[3][12]
-
-
Precipitation:
-
Place the protein solution on a magnetic stirrer in a cold room or on ice.
-
Slowly add finely ground solid ammonium sulfate or a saturated ammonium sulfate solution dropwise while stirring gently.[3][11] Avoid creating foam.[3][12]
-
Continue stirring for 30 minutes to 1 hour after all the ammonium sulfate has been added to allow for equilibration.[11][16] For some proteins, overnight incubation at 4°C may be beneficial.[13]
-
-
Recovery of Precipitate:
-
Redissolving and Desalting:
Calculating the Amount of Ammonium Sulfate to Add
The addition of solid ammonium sulfate increases the volume of the solution, which can make precise concentration calculations challenging.[1][6] Online calculators or nomograms are available to determine the correct amount of ammonium sulfate to add to reach a desired saturation level.[1][3][6][16]
Ammonium Sulfate Saturation Table ( g/100 mL at 0°C)
| Initial Saturation (%) | Target Saturation (%) | 20 | 30 | 40 | 50 | 60 | 70 | 80 | 90 | 100 |
| 0 | 10.6 | 16.4 | 22.6 | 29.1 | 36.1 | 43.6 | 51.6 | 60.3 | 69.7 | |
| 20 | - | 5.5 | 11.3 | 17.5 | 24.1 | 31.2 | 38.7 | 46.9 | 55.7 | |
| 30 | - | 5.6 | 11.7 | 18.1 | 24.9 | 32.3 | 40.2 | 48.8 | ||
| 40 | - | 5.8 | 12.1 | 18.7 | 25.8 | 33.4 | 41.6 | |||
| 50 | - | 6.1 | 12.5 | 19.4 | 26.7 | 34.6 | ||||
| 60 | - | 6.2 | 12.9 | 20.0 | 27.6 | |||||
| 70 | - | 6.5 | 13.5 | 20.9 | ||||||
| 80 | - | 6.8 | 14.1 | |||||||
| 90 | - | 7.1 |
This table is adapted from published data and provides an approximation. For precise calculations, an online tool is recommended.[22]
Visualizations
Caption: General workflow for ammonium sulfate precipitation of proteins.
Caption: A logical troubleshooting guide for common issues.
References
- 1. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Untitled Document [ucl.ac.uk]
- 6. Ammonium sulfate precipitation [bionity.com]
- 7. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. problem with amonium sulfate precipitation - Protein Expression and Purification [protocol-online.org]
- 11. hymanlab.org [hymanlab.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. content.abcam.com [content.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. files.encorbio.com [files.encorbio.com]
- 17. Ammoium Sulfate Precipitation [user.eng.umd.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. static.igem.org [static.igem.org]
Technical Support Center: Decomposition of Ammonium Tetraphenylborate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ammonium (B1175870) tetraphenylborate (B1193919). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, particularly concerning its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition temperature of ammonium tetraphenylborate?
This compound typically begins to decompose at approximately 220 °C. Some literature suggests a decomposition range of 230-236 °C.
Q2: What are the primary decomposition products of this compound?
The decomposition of the tetraphenylborate anion can be complex and depends on the conditions (e.g., temperature, atmosphere, presence of catalysts or water). In aqueous solutions, particularly under acidic conditions or in the presence of catalysts like copper(II), decomposition can yield benzene, phenol, biphenyl, and various phenylboronic acids.[1] The thermal decomposition in an inert atmosphere is expected to primarily yield volatile organic compounds.
Q3: How can I monitor the decomposition of this compound?
Several analytical techniques can be employed to monitor the decomposition:
-
Thermogravimetric Analysis (TGA): To determine the temperature ranges of decomposition and quantify mass loss.[2]
-
Differential Thermal Analysis (DTA): To characterize the thermal events as endothermic or exothermic.[2][3]
-
Infrared Spectroscopy (FTIR): To identify changes in functional groups and detect gaseous decomposition products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to characterize the decomposition products in solution.[4][5]
-
Mass Spectrometry (MS): Coupled with TGA (TGA-MS), it can identify the gaseous products evolved during decomposition.
Q4: Are there any specific storage conditions to prevent premature decomposition?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is also sensitive to light. While chemically stable at room temperature, prolonged exposure to heat, moisture, or acidic conditions can promote decomposition.
Troubleshooting Guides
Issue 1: Unexpected Thermal Events in TGA/DTA Analysis
Problem: My TGA/DTA curve for this compound shows multiple unexpected peaks or a gradual weight loss at temperatures lower than the expected 220 °C.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Impurities: Solvents or byproducts from synthesis may be present. | Ensure the sample is thoroughly dried under vacuum before analysis. If impurities are suspected, purify the sample by recrystallization. |
| Hygroscopic Nature: The sample may have absorbed moisture from the atmosphere. | Handle and load the sample into the TGA instrument in a low-humidity environment, such as a glove box. |
| Reaction with Crucible Material: The sample may react with the crucible at elevated temperatures. | Use an inert crucible material such as alumina (B75360) or platinum. Run a blank with an empty crucible to ensure there are no reactions with the atmosphere. |
| Atmosphere in the Instrument: The decomposition profile can vary with the atmosphere (e.g., inert vs. oxidative). | Ensure a consistent and appropriate atmosphere (e.g., nitrogen or argon for inert decomposition studies) with a steady flow rate. |
Issue 2: Inconsistent or Unclear Spectroscopic Results (FTIR/NMR)
Problem: The FTIR or NMR spectra of my decomposed sample are difficult to interpret, showing broad peaks or unexpected signals.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Complex Mixture of Products: Thermal decomposition can lead to a wide array of products. | Couple your analytical instrument with a separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), for better identification of individual components. |
| Interference from Solvents: Residual solvent from sample preparation can obscure signals. | Ensure your sample is completely free of solvent before analysis. For NMR, use a deuterated solvent that does not have signals in the region of interest. |
| Paramagnetic Impurities: The presence of paramagnetic species can lead to peak broadening in NMR. | If metal catalysts were used in any preceding steps, ensure they are completely removed. |
| Low Concentration of Products: Some decomposition products may be present in very low concentrations. | Concentrate your sample before analysis, if possible. Use more sensitive analytical techniques if available. |
Quantitative Data Summary
The thermal decomposition of this compound involves multiple stages. The following table summarizes the expected thermal events based on typical TGA/DTA analysis in an inert atmosphere.
| Temperature Range (°C) | Mass Loss (%) (from TGA) | DTA Peak | Description | Probable Gaseous Products |
| ~220 - 350 | Significant | Endothermic/Exothermic | Initial decomposition of the this compound. | Ammonia, Benzene, Phenylboranes |
| > 350 | Gradual | Exothermic | Further decomposition of non-volatile residues. | Biphenyl, other organic fragments |
Note: The exact temperatures, mass loss percentages, and nature of the DTA peaks can vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Thermogravimetric Analysis - Differential Thermal Analysis (TGA-DTA)
-
Instrument: A calibrated simultaneous thermal analyzer (TGA-DTA).
-
Sample Preparation: Place 5-10 mg of this compound in an alumina or platinum crucible.
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[6]
-
Data Analysis: Record the mass loss as a function of temperature (TGA curve) and the temperature difference between the sample and a reference (DTA curve). Determine the onset and peak temperatures for each thermal event.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy
-
Instrument: An FTIR spectrometer equipped with a heated, sealed transmission cell or an Attenuated Total Reflectance (ATR) accessory with a heating stage.
-
Sample Preparation: Prepare a thin film of the sample on an infrared-transparent window (e.g., KBr) or place the powdered sample directly on the ATR crystal.
-
Atmosphere: The cell should be purged with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Data Acquisition: Record FTIR spectra at regular temperature intervals as the sample is heated, following a similar temperature program to the TGA-DTA analysis.
-
Data Analysis: Analyze the changes in the infrared spectra, paying close attention to the disappearance of N-H stretching and bending vibrations from the ammonium ion and the appearance of new bands corresponding to decomposition products.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Decomposition Products
-
Sample Preparation: Decompose a known quantity of this compound in a sealed, inert-atmosphere tube at a set temperature (e.g., 250 °C) for a specific duration. After cooling, dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A high-resolution NMR spectrometer.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum to identify aromatic and other proton-containing decomposition products.
-
¹¹B NMR Analysis: Acquire a ¹¹B NMR spectrum to characterize the boron-containing species. Phenylborates typically appear in the -3.0 to -20 ppm range when referenced against a sodium borate (B1201080) standard.[4]
-
Data Analysis: Integrate the peaks to quantify the relative amounts of the different products.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the decomposition of this compound.
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Experimental workflow for analyzing decomposition.
Caption: Troubleshooting flowchart for decomposition experiments.
References
Reducing background signal in ion-selective electrodes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and resolve common issues encountered during experiments with ion-selective electrodes (ISEs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my ISE signal drifting or unstable?
Signal drift, a gradual change in the electrode's response over time, can be a significant source of error in ISE measurements.[1][2] Unstable or noisy signals can also obscure the true measurement.[3]
Answer:
Signal drift and instability can be caused by several factors:
-
Temperature Fluctuations: ISE measurements are sensitive to temperature changes, which can affect the electrode's slope, liquid junction potential, and the solubility of salts in the reference system.[1][4] It is crucial to ensure that all standards and samples are at the same temperature, ideally within ± 2°C.[4]
-
Membrane Contamination or Damage: The ion-selective membrane can become contaminated with substances from the sample or physically damaged, leading to a sluggish or erratic response.[1][5] Regular cleaning and proper storage are essential.
-
Reference Electrode Issues: A clogged or improperly filled reference electrode can cause an unstable liquid junction potential, leading to signal drift.[3] Minute air bubbles in the reference electrode electrolyte can also cause erratic signals.[1]
-
Improper Conditioning: ISEs require conditioning to sensitize the membrane to the ion of interest, especially when new or after prolonged storage.[5] Insufficient conditioning can lead to drifting signals as the electrode equilibrates during use.
-
Sample Matrix Effects: High ionic strength or the presence of interfering ions in the sample can affect the electrode's response and stability.[2]
Troubleshooting Steps:
-
Stabilize Temperature: Ensure all solutions (standards and samples) have equilibrated to a constant room temperature.[4]
-
Check the Reference Electrode: Inspect the reference electrode for proper filling solution level and ensure the junction is not clogged. If air bubbles are present, gently shake the electrode downwards to dislodge them.[1]
-
Clean the ISE Membrane: If contamination is suspected, follow the appropriate cleaning protocol for your electrode type.
-
Re-condition the Electrode: Condition the electrode by soaking it in a low-concentration standard solution as recommended by the manufacturer.
-
Use an Ionic Strength Adjustment Buffer (ISAB): For samples with high or variable ionic strength, using an ISAB will help to maintain a constant background ionic strength.[6][7]
2. How do I minimize interference from other ions?
Ion-selective electrodes are selective, not specific, meaning they can respond to other ions present in the sample, which can lead to inaccurate measurements.[2][8]
Answer:
Minimizing ionic interference is critical for accurate ISE measurements. The extent of interference is quantified by the selectivity coefficient; a lower value indicates better selectivity for the target ion.[9][10]
Mitigation Strategies:
-
Use of Ionic Strength Adjustment Buffers (ISABs): ISABs help to maintain a high and constant ionic strength in both standards and samples.[6][7] This can "mask" the effects of minor interfering ions.[11]
-
Removal of Interfering Ions: In some cases, the interfering ion can be chemically removed from the sample. For example, chloride interference on a nitrate (B79036) electrode can be reduced by adding silver sulfate (B86663) to precipitate the chloride.[9][10]
-
pH Adjustment: The pH of the sample can influence the form of the target ion and potential interfering ions. Adjusting the pH can sometimes eliminate interference.
-
Use a Double Junction Reference Electrode: If the filling solution of a single junction reference electrode contains ions that interfere with your measurement (e.g., measuring low levels of chloride with a Ag/AgCl reference), a double junction reference electrode with a non-interfering outer filling solution should be used.[9]
3. What is a liquid junction potential and how can I reduce it?
A liquid junction potential (LJP) arises at the interface of two electrolyte solutions with different compositions, such as between the reference electrode filling solution and the sample.[9] This potential can be a source of error in potentiometric measurements.
Answer:
The LJP is a diffusion potential caused by the different mobilities of ions crossing the junction.[9] To minimize the LJP:
-
Use a Salt Bridge: The most common method is to use a salt bridge containing a concentrated solution of an electrolyte where the cation and anion have similar mobilities, such as potassium chloride (KCl).[12] This ensures that the current at the junction is primarily carried by the salt bridge ions, minimizing the potential difference.
-
Proper Reference Electrode Selection: Use a reference electrode with a filling solution that has a high concentration and equitransferent ions (ions with similar diffusion rates). Saturated KCl is a common choice.
4. Why are my low-concentration measurements inaccurate?
Measuring low concentrations with an ISE can be challenging due to non-linear electrode response and a lower signal-to-noise ratio.
Answer:
At low concentrations, the electrode response may deviate from the linear Nernstian behavior.[9] To improve accuracy at low levels:
-
Perform a Multi-Point Calibration: Use several calibration standards that bracket the expected sample concentration, especially in the non-linear range.[13]
-
Use the Standard Addition Method: This technique involves adding a known amount of the target ion to the sample and measuring the change in potential. It can be more accurate for low concentrations and complex matrices.
-
Proper Electrode Conditioning: Ensure the electrode is well-conditioned in a low-concentration standard to improve its sensitivity and response time.
-
Allow for Longer Stabilization Times: At low concentrations, the electrode may take longer to reach a stable reading.[14]
5. How can I reduce electrical noise in my ISE setup?
Electrical noise from external sources like power lines, motors, and other electronic equipment can interfere with sensitive ISE measurements.[15]
Answer:
Proper grounding and shielding are essential to minimize electrical noise:[15][16]
-
Grounding: A single-point or star grounding configuration is recommended to avoid ground loops, which can induce noise.[17] Ensure the meter and any connected equipment are properly grounded.
-
Shielding: Use shielded cables to connect the ISE to the meter. The shield acts as a Faraday cage, blocking external electromagnetic fields.[18] The shield should be connected to the ground at one end.[17]
-
Physical Separation: Keep the ISE setup away from sources of electromagnetic interference. Do not run power cables and signal cables in the same bundle.[18]
-
Use a Faraday Cage: For highly sensitive measurements, enclosing the entire setup in a Faraday cage can provide maximum protection from external noise.
Quantitative Data Summary
Table 1: Selectivity Coefficients of Common Ion-Selective Electrodes
The selectivity coefficient (k) indicates the preference of the ISE for the interfering ion relative to the primary ion. A smaller value signifies less interference.
| Primary Ion | Interfering Ion | Selectivity Coefficient (k) |
| Ammonium (NH₄⁺) | Potassium (K⁺) | 0.1 |
| Sodium (Na⁺) | 0.002 | |
| Magnesium (Mg²⁺) | 0.0002 | |
| Calcium (Ca²⁺) | 0.00006 | |
| Bromide (Br⁻) | Chloride (Cl⁻) | 0.002 |
| Hydroxide (OH⁻) | 0.00003 | |
| Calcium (Ca²⁺) | Iron (Fe²⁺) | 0.02 |
| Strontium (Sr²⁺) | 0.008 | |
| Barium (Ba²⁺) | 0.005 | |
| Copper (Cu²⁺) | 0.002 | |
| Nitrate (NO₃⁻) | Chloride (Cl⁻) | 0.006 |
| Bicarbonate (HCO₃⁻) | 0.005 | |
| Nitrite (NO₂⁻) | 0.001 | |
| Potassium (K⁺) | Rubidium (Rb⁺) | 2 |
| Cesium (Cs⁺) | 0.4 | |
| Ammonium (NH₄⁺) | 0.01 | |
| Sodium (Na⁺) | 0.0004 | |
| Sodium (Na⁺) (PVC) | Potassium (K⁺) | 0.6 |
| Ammonium (NH₄⁺) | 0.2 | |
| Calcium (Ca²⁺) | 0.02 | |
| Data compiled from various sources.[8][19] |
Table 2: Influence of Temperature on Electrode Slope
The theoretical slope of an ISE is dependent on temperature according to the Nernst equation.
| Temperature (°C) | Slope for Monovalent Ion (mV/decade) | Slope for Divalent Ion (mV/decade) |
| 20 | 58.17 | 29.08 |
| 25 | 59.16 | 29.58 |
| 30 | 60.15 | 30.07 |
| 37 | 61.54 | 30.77 |
| 40 | 62.14 | 31.07 |
| Data from Mettler Toledo.[13] |
Experimental Protocols
Protocol 1: General Purpose ISE Calibration
This protocol describes a direct calibration method for determining the concentration of an unknown sample.
Materials:
-
Ion-Selective Electrode and reference electrode (or combination ISE)
-
pH/mV meter
-
Stock standard solution (e.g., 1000 ppm)
-
Deionized water
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bars
-
Ionic Strength Adjustment Buffer (ISAB)
Procedure:
-
Prepare Standards: Prepare a series of at least three standards by serial dilution of the stock solution. The concentrations should bracket the expected sample concentration and ideally be a decade apart (e.g., 1, 10, 100 ppm).[11][20]
-
Connect Electrodes: Connect the ISE and reference electrode to the pH/mV meter. Set the meter to the millivolt (mV) mode.[20]
-
Start with the Lowest Concentration: Place a known volume (e.g., 50 or 100 mL) of the most dilute standard into a beaker with a stir bar.[20]
-
Add ISAB: Add the recommended volume of ISAB to the standard (e.g., 1-2 mL per 100 mL of standard).[11][20]
-
Stir Solution: Begin stirring at a constant, moderate rate. Ensure the stir rate is consistent for all measurements.[20]
-
Measure Potential: Rinse the electrodes with deionized water and blot dry with a lint-free wipe. Immerse the electrodes in the standard solution.[20]
-
Record Reading: Wait for the mV reading to stabilize and then record the value.
-
Repeat for Other Standards: Repeat steps 3-7 for the remaining standards, moving from the lowest to the highest concentration.
-
Create Calibration Curve: Plot the stable mV readings on the y-axis against the logarithm of the standard concentrations on the x-axis.
-
Measure Sample: Rinse the electrodes, place them in the sample (to which the same proportion of ISAB has been added), and record the stable mV reading. Determine the concentration of the unknown sample from the calibration curve.[20]
Protocol 2: Cleaning a PVC Membrane ISE
This protocol is for general cleaning of ISEs with PVC membranes (e.g., nitrate, ammonium, calcium).
Materials:
-
Deionized water
-
Soft, lint-free cloth or cotton swab
-
Low-concentration standard solution
Procedure:
-
Rinse: Thoroughly rinse the probe with deionized water.[21]
-
Blot Dry: Gently blot the electrode body dry with a lint-free cloth. Do not touch or wipe the membrane at the tip of the electrode.[21]
-
Remove Contaminants (if necessary): If there are visible contaminants on the junction ring (not the central membrane), gently polish the ring with a soft, damp cloth or cotton swab.[21]
-
Soak: Soak the electrode for approximately 30 minutes in the lowest concentration standard used for calibration.[21]
Protocol 3: Preparation of a Salt Bridge (Agar-Gel)
This protocol describes the preparation of a simple salt bridge using agar (B569324) and KCl.
Materials:
-
Glass capillary tubing (U-shaped)
-
Agar
-
Potassium chloride (KCl)
-
Deionized water
-
Hotplate with stirrer
-
Beaker
Procedure:
-
Prepare the Agar Solution: Create a 2-5% (w/v) agar solution in 1M KCl. For example, for 3 mL of solution, add 60-150 mg of agar to 3 mL of 1M KCl.[22]
-
Heat and Dissolve: Gently heat the mixture on a hotplate with stirring until the agar is completely dissolved and the solution is clear.[22]
-
Fill the Bridge: While the agar solution is still hot, dip one end of the U-shaped capillary tubing into the solution. Capillary action will draw the hot agar into the tube.[22]
-
Cool and Solidify: Allow the filled tubes to cool, which will cause the agar to solidify.[22]
-
Storage: Store the prepared salt bridges in a fresh KCl solution in the refrigerator. They can be stored for up to 90 days.[22]
Visualizations
Caption: A logical workflow for troubleshooting inaccurate ISE readings.
References
- 1. Frequently Asked Questions about ion-selective electrode measurements. [nico2000.net]
- 2. researchgate.net [researchgate.net]
- 3. coleparmer.com [coleparmer.com]
- 4. Hexis - Customer Service [suporte.hexis.com.br]
- 5. Ion-selective electrodes: General tips - Part 1 | Metrohm [metrohm.com]
- 6. edt.co.uk [edt.co.uk]
- 7. adidharma.co.id [adidharma.co.id]
- 8. edt.co.uk [edt.co.uk]
- 9. nico2000.net [nico2000.net]
- 10. Guide to ISE Measurements, Chap. 6) LIMITATIONS and CONSTRAINTS on the application of ISE measurements [nico2000.net]
- 11. xylem.com [xylem.com]
- 12. A quick guide on Preparing Salt Bridge [unacademy.com]
- 13. static.fishersci.eu [static.fishersci.eu]
- 14. vernier.com [vernier.com]
- 15. What is Grounding and Shielding in Electronics and How Does it Reduce Noise? [eureka.patsnap.com]
- 16. eepower.com [eepower.com]
- 17. blog.picamfg.com [blog.picamfg.com]
- 18. maplesystems.com [maplesystems.com]
- 19. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 20. benchchem.com [benchchem.com]
- 21. MyHach - Customer Service [support.hach.com]
- 22. warneronline.com [warneronline.com]
Validation & Comparative
A Comparative Guide to Ammonium Tetraphenylborate and Sodium Tetraphenylborate for Precipitation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and chemical synthesis, the selection of an appropriate precipitating agent is paramount to ensure the purity, yield, and accurate quantification of a target analyte. Among the reagents utilized for the selective precipitation of monovalent cations, tetraphenylborate (B1193919) salts, particularly sodium and ammonium (B1175870) tetraphenylborate, are frequently employed. This guide provides an objective comparison of ammonium tetraphenylborate and sodium tetraphenylborate, offering experimental data and protocols to aid researchers in making an informed decision for their specific applications.
Executive Summary
Both this compound and sodium tetraphenylborate are effective precipitating agents for large monovalent cations such as potassium (K⁺), rubidium (Rb⁺), cesium (Cs⁺), and certain organic cations. The choice between the two often hinges on the specific experimental conditions, the presence of interfering ions, and the desired properties of the final precipitate. Sodium tetraphenylborate is more commonly used and well-documented in standard analytical methods. However, the inherent presence of the ammonium cation in this compound can be a critical factor, acting as a potential interferent in some assays while being inconsequential in others.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is essential for their effective application.
| Property | This compound | Sodium Tetraphenylborate |
| CAS Number | 14637-34-4[1][2] | 143-66-8[3] |
| Molecular Formula | NH₄B(C₆H₅)₄[1][2] | NaB(C₆H₅)₄[3] |
| Molecular Weight | 337.27 g/mol [1][2] | 342.22 g/mol [3] |
| Appearance | White powder or crystalline solid[2] | White crystalline solid[3] |
| Solubility in Water | Sparingly soluble | Soluble[3] |
| Melting Point | 220 °C (decomposes)[2] | >300 °C[3] |
Performance in Precipitation Reactions
The primary application of both reagents is the precipitation of potassium and other large monovalent cations. The efficiency of this process is dictated by the solubility of the resulting tetraphenylborate salt.
Solubility of Precipitates
The solubility product constant (Ksp) is a critical parameter for evaluating the completeness of a precipitation reaction. A lower Ksp value indicates a less soluble salt and, therefore, a more complete precipitation.
| Compound | Ksp at 25°C | Reference |
| Potassium Tetraphenylborate (KB(C₆H₅)₄) | Varies, reported as low as 2.25 x 10⁻⁸ | |
| This compound (NH₄B(C₆H₅)₄) | Data not consistently available, but known to be sparingly soluble |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the gravimetric determination of potassium using sodium tetraphenylborate, which highlight the necessary steps to mitigate ammonium interference. A hypothetical protocol for using this compound is also presented for comparative purposes.
Gravimetric Determination of Potassium using Sodium Tetraphenylborate
This protocol is adapted from established analytical methods.[4][5][6]
Objective: To determine the concentration of potassium in a sample by precipitating it as potassium tetraphenylborate.
Workflow:
References
A Comparative Guide to Precipitating Agents for Potassium Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of potassium is crucial in numerous fields, from pharmaceutical development to environmental monitoring. Gravimetric analysis, which relies on the precipitation of an insoluble salt, remains a fundamental and widely used technique. The choice of precipitating agent is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the most common precipitating agents for potassium analysis—Sodium Tetraphenylborate (B1193919), Perchloric Acid, and Sodium Cobaltinitrite—supported by experimental data and detailed protocols.
Performance Comparison of Precipitating Agents
The selection of an appropriate precipitating agent depends on several factors, including the required sensitivity, the presence of interfering ions, and safety considerations. The following table summarizes the key performance characteristics of the three most prominent reagents for potassium precipitation.
| Property | Sodium Tetraphenylborate (Na[B(C₆H₅)₄]) | Perchloric Acid (HClO₄) | Sodium Cobaltinitrite (Na₃[Co(NO₂)₆]) |
| Precipitate Formed | Potassium Tetraphenylborate (K[B(C₆H₅)₄]) | Potassium Perchlorate (B79767) (KClO₄) | Potassium Cobaltinitrite (K₃[Co(NO₂)₆] or K₂Na[Co(NO₂)₆]·H₂O) |
| Solubility Product (Ksp) at 25°C | 2.25 x 10⁻⁸[1] | 1.1 x 10⁻²[2] | Low, but variable depending on composition[3] |
| Solubility of Potassium Salt | Very low in water (1.8 x 10⁻⁴ g/L)[4], soluble in organic solvents like acetone. | Relatively low in water (1.5 g/100 mL at 25°C)[5][6], practically insoluble in alcohol.[7] | Sparingly soluble in cold water[3][8]; 1 g dissolves in 1120 g of water at 17°C.[8] |
| Optimal pH for Precipitation | Quantitative precipitation occurs in a pH range from 1 to 9.[9] A slightly acidic medium (pH 4-5) is often recommended.[9] | Strongly acidic conditions are required. | Slightly acidic with acetic acid.[3] |
| Key Advantages | High sensitivity and selectivity for potassium.[10] The precipitate has a high molecular weight, leading to a favorable gravimetric factor. | The precipitate is of constant composition and can be dried to a constant weight.[7] It is a relatively inexpensive reagent.[7] | Forms a characteristic yellow precipitate, useful for both gravimetric and volumetric analysis.[3] |
| Potential Interferences | Ammonium (NH₄⁺), Rubidium (Rb⁺), Cesium (Cs⁺), Silver (Ag⁺), Mercury(II) (Hg²⁺), and Thallium(I) (Tl⁺) ions form precipitates.[9][11] | Ammonium salts and sulfates can interfere.[7] | Ammonium (NH₄⁺) ions interfere by forming a similar precipitate. |
| Safety Considerations | Generally considered safe to handle with standard laboratory precautions. | Highly hazardous. Perchloric acid is a strong oxidizing agent and can be explosive, especially when heated or in contact with organic materials.[7] | The reagent can be unstable, and the composition of the precipitate may vary.[7] |
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reproducible results in gravimetric analysis. The following are generalized protocols for the determination of potassium using each of the discussed precipitating agents.
Gravimetric Determination of Potassium with Sodium Tetraphenylborate
This method is favored for its high sensitivity and the formation of a precipitate with a high molecular weight.
Reagents:
-
Sodium Tetraphenylborate solution (1% w/v): Dissolve 1 g of sodium tetraphenylborate in 100 mL of distilled water. If necessary, adjust the pH to about 8-9 with sodium hydroxide (B78521) to stabilize the solution.
-
Wash solution: A saturated solution of potassium tetraphenylborate in distilled water.
-
Hydrochloric acid (HCl), dilute solution.
Procedure:
-
Sample Preparation: Prepare an acidic solution of the sample containing potassium.
-
Precipitation: To the sample solution, slowly add the sodium tetraphenylborate solution with constant stirring. A white, finely divided precipitate of potassium tetraphenylborate will form.
-
Digestion: Allow the precipitate to stand for a suitable period (e.g., 1 hour) to ensure complete precipitation. Cooling the solution can further decrease the solubility of the precipitate.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.
-
Washing: Wash the precipitate with small portions of the wash solution to remove any co-precipitated impurities. Finally, wash with a small amount of cold distilled water.
-
Drying: Dry the crucible and precipitate in an oven at 110-120°C to a constant weight.
-
Calculation: Calculate the amount of potassium from the weight of the potassium tetraphenylborate precipitate.
Gravimetric Determination of Potassium with Perchloric Acid
This method is a classic approach but requires stringent safety precautions due to the hazardous nature of perchloric acid.
Reagents:
-
Perchloric acid (HClO₄), concentrated (70-72%).
-
Ethyl alcohol (95%).
-
Wash solution: 95% ethyl alcohol saturated with potassium perchlorate.
Procedure:
-
Sample Preparation: Prepare a solution of the sample. If sulfates are present, they should be removed by precipitation with barium chloride.
-
Precipitation: Add an excess of concentrated perchloric acid to the sample solution. Evaporate the solution until dense white fumes of perchloric acid appear. This step should be performed in a fume hood designed for perchloric acid use.
-
Crystallization: Cool the solution, and add a small amount of water. Then add ethyl alcohol to precipitate the potassium perchlorate.
-
Filtration: Filter the precipitate through a pre-weighed filtering crucible.
-
Washing: Wash the precipitate with the alcohol wash solution.
-
Drying: Dry the crucible and precipitate at 110-130°C to a constant weight.
-
Calculation: Determine the amount of potassium from the weight of the potassium perchlorate precipitate.
Gravimetric Determination of Potassium with Sodium Cobaltinitrite
This method produces a characteristic yellow precipitate, but the composition of the precipitate can be variable, affecting the accuracy of the gravimetric determination.
Reagents:
-
Sodium Cobaltinitrite solution: Dissolve sodium cobaltinitrite in water. The solution should be freshly prepared.
-
Acetic acid, dilute.
-
Wash solution: A dilute solution of acetic acid.
Procedure:
-
Sample Preparation: The sample solution should be neutral or slightly acidic.
-
Precipitation: Add the sodium cobaltinitrite reagent to the sample solution, followed by the addition of acetic acid. A yellow precipitate of potassium cobaltinitrite will form.[3]
-
Digestion: Allow the mixture to stand for at least 2 hours, or preferably overnight, to ensure complete precipitation.
-
Filtration: Filter the precipitate using a pre-weighed filtering crucible.
-
Washing: Wash the precipitate with the dilute acetic acid wash solution and then with small portions of cold water.
-
Drying: Dry the precipitate at 110°C to a constant weight.
-
Calculation: The weight of the precipitate is used to calculate the amount of potassium. However, due to the variable composition of the precipitate, this method is often less accurate than the tetraphenylborate or perchlorate methods for gravimetric analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the gravimetric analysis of potassium using a precipitating agent.
Caption: General workflow for potassium analysis.
Conclusion
The choice of precipitating agent for potassium analysis is a critical decision that impacts the accuracy, efficiency, and safety of the procedure. Sodium tetraphenylborate is often the preferred reagent due to its high sensitivity and the formation of a stable precipitate with a favorable gravimetric factor. However, its cost and potential interferences from other large cations must be considered. The perchloric acid method, while historically significant, is now less commonly used due to the severe safety hazards associated with perchloric acid. The sodium cobaltinitrite method can be useful for qualitative or semi-quantitative analysis, but the variable composition of the precipitate limits its accuracy for precise gravimetric determinations. Researchers and analysts should carefully evaluate the specific requirements of their analysis to select the most appropriate precipitating agent.
References
- 1. osti.gov [osti.gov]
- 2. Solubility Product Constants or Ksp Values for Insoluble Salts [physicsclassroom.com]
- 3. ia600805.us.archive.org [ia600805.us.archive.org]
- 4. Potassium tetraphenylborate - Wikipedia [en.wikipedia.org]
- 5. POTASSIUM PERCHLORATE - Ataman Kimya [atamanchemicals.com]
- 6. Potassium perchlorate - Wikipedia [en.wikipedia.org]
- 7. ia600607.us.archive.org [ia600607.us.archive.org]
- 8. ic.unicamp.br [ic.unicamp.br]
- 9. datapdf.com [datapdf.com]
- 10. scielo.br [scielo.br]
- 11. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
A Comparative Guide to Potassium Determination: The Tetraphenylborate Method vs. Alternative Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of potassium is crucial across a vast spectrum of applications, from assessing the purity of pharmaceutical ingredients to analyzing physiological samples. While numerous methods exist for potassium determination, the tetraphenylborate (B1193919) method has long been a staple in analytical chemistry. This guide provides an objective comparison of the tetraphenylborate method with two other widely used techniques: Flame Photometry and Ion-Selective Electrodes (ISE). The comparison is supported by experimental data to aid in selecting the most suitable method for specific analytical needs.
Overview of Potassium Determination Methods
The choice of an analytical method for potassium quantification hinges on factors such as the required accuracy and precision, the concentration of potassium in the sample, the sample matrix, and practical considerations like sample throughput and cost. The three methods discussed here represent different analytical principles: precipitation/turbidimetry, atomic emission, and potentiometry.
The Tetraphenylborate Method is a classical analytical technique that relies on the precipitation of potassium ions (K⁺) by sodium tetraphenylborate (Na[B(C₆H₅)₄]) to form insoluble potassium tetraphenylborate (K[B(C₆H₅)₄])[1]. The amount of potassium can then be determined gravimetrically, volumetrically, or turbidimetrically. The turbidimetric approach, where the resulting turbidity is proportional to the potassium concentration, is particularly common[2].
Flame Photometry is an atomic emission spectroscopic technique. When a solution containing potassium is introduced into a flame, the potassium atoms are excited to a higher energy state. Upon returning to their ground state, they emit light at a characteristic wavelength (766.5 nm), and the intensity of this emitted light is proportional to the concentration of potassium in the sample[2][3].
Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. A potassium ISE contains a membrane that is selectively permeable to potassium ions. The potential difference across this membrane, measured against a reference electrode, is logarithmically proportional to the potassium ion concentration in the sample[1].
Performance Comparison
The following table summarizes the key performance characteristics of the tetraphenylborate method, flame photometry, and ion-selective electrodes for potassium determination. It is important to note that performance metrics can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Tetraphenylborate Method | Flame Photometry | Ion-Selective Electrode (ISE) |
| Principle | Precipitation (Gravimetric/Volumetric/Turbidimetric) | Atomic Emission Spectroscopy | Potentiometry |
| Accuracy | Good to Excellent (e.g., ±2% for spectrophotometric method)[4] | Good (Relative error of 2.3% in a multi-lab study)[3] | Good (Results are generally comparable to other methods)[5] |
| Precision | Good (Outperforms other methods in some studies) | Moderate (RSD of 15.5% in a multi-lab study)[3] | Good (Reproducibility of ±2-3% or ±11% of full scale)[5][6] |
| Limit of Detection (LOD) | Dependent on the specific technique (e.g., spectrophotometric method applicable down to 2-30 ppm)[4] | Low (e.g., 0.1 mg/L)[7] | Wide range (e.g., 0.3 to 39,000 mg/L)[8] |
| Throughput | Moderate to Low (Precipitation and filtration steps can be time-consuming) | High (Especially with autosamplers) | High (Rapid, direct measurements) |
| Cost | Low (Inexpensive reagents and basic equipment) | Moderate to High (Requires a dedicated flame photometer) | Low to Moderate (ISEs are relatively inexpensive, but require a compatible meter) |
| Common Interferences | Ammonium, rubidium, cesium, silver, and thallium ions[9]; Magnesium and calcium can also interfere | High concentrations of sodium, calcium, and magnesium[3]; Ionization interference from other alkali metals | Ammonium, lithium, sodium, and calcium ions[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for each of the discussed methods.
Tetraphenylborate Method (Spectrophotometric/Turbidimetric)
This protocol is adapted for the spectrophotometric determination of potassium.
-
Sample Preparation: An aqueous solution of the sample is prepared. The pH is adjusted to a range of 4.0 to 5.0 using dilute sodium hydroxide (B78521) or sulfuric acid[4].
-
Reagent Preparation: A stock solution of sodium tetraphenylborate is prepared by dissolving the reagent in water. To aid in clarification, aluminum chloride hexahydrate or aluminum nitrate (B79036) hexahydrate can be added, and the solution is filtered to remove any turbidity[4].
-
Precipitation: A known volume of the sample solution is mixed with an excess of the sodium tetraphenylborate reagent in a centrifuge tube. The mixture is centrifuged to facilitate the precipitation of potassium tetraphenylborate[4].
-
Washing: The supernatant is removed, and the precipitate is washed with a cold, saturated solution of potassium tetraphenylborate to remove any co-precipitated impurities[4].
-
Dissolution and Measurement: The washed precipitate is dissolved in a suitable organic solvent, such as a mixture of acetonitrile (B52724) and water. The absorbance of the resulting solution is measured at a specific wavelength (e.g., 266 nm), and the potassium concentration is determined from a calibration curve[4].
Flame Photometry
This protocol outlines the general procedure for potassium determination by flame photometry.
-
Standard Preparation: A series of standard solutions with known potassium concentrations are prepared by diluting a stock potassium solution.
-
Instrument Calibration: The flame photometer is calibrated using the prepared standard solutions. The instrument's emission readings are plotted against the known potassium concentrations to generate a calibration curve.
-
Sample Preparation: The sample is diluted as necessary to bring the potassium concentration within the linear range of the instrument.
-
Measurement: The diluted sample is aspirated into the flame, and the emission intensity at 766.5 nm is recorded.
-
Quantification: The potassium concentration in the sample is determined by comparing its emission reading to the calibration curve.
Ion-Selective Electrode (ISE)
This protocol describes the direct measurement of potassium using an ISE.
-
Electrode Preparation: The potassium ISE is conditioned according to the manufacturer's instructions, which may involve soaking in a standard solution.
-
Calibration: A two-point or multi-point calibration is performed using standard solutions of known potassium concentrations. An ionic strength adjuster (ISA) is added to both the standards and samples to ensure a constant ionic background.
-
Sample Preparation: The sample is placed in a beaker, and the appropriate volume of ISA is added.
-
Measurement: The potassium ISE and the reference electrode are immersed in the sample solution. The potential difference is allowed to stabilize, and the potassium concentration is read directly from the meter.
-
Post-Measurement: Between measurements, the electrodes should be rinsed with deionized water and blotted dry.
Workflow and Pathway Diagrams
To visually represent the experimental processes, the following diagrams have been created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of a colorimetric potassium method with flame photometry and ion-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion‐selective electrode (ISE) and colorimetric enzymatic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis for strength serum sodium and potassium in three different methods: Flame photometry, ion-selective electrode (ISE) and colorimetric enzymatic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ezkem.com [ezkem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijhsr.org [ijhsr.org]
- 9. benchchem.com [benchchem.com]
Alternative methods to ammonium tetraphenylborate for cesium detection
A Comprehensive Guide to Alternative Methods for Cesium Detection Beyond Ammonium (B1175870) Tetraphenylborate (B1193919)
For decades, the precipitation of cesium with ammonium tetraphenylborate has been a reference method for its detection and quantification. However, the landscape of analytical chemistry has evolved, offering a suite of alternative techniques that provide significant advantages in terms of sensitivity, selectivity, speed, and applicability to diverse sample matrices. This guide provides a detailed comparison of modern alternatives to the this compound method for cesium detection, tailored for researchers, scientists, and drug development professionals.
Comparison of Cesium Detection Methods
The selection of an appropriate analytical method for cesium detection is contingent on factors such as the required sensitivity, the nature of the sample matrix, the isotopic form of cesium (stable or radioactive), and available resources. The following table summarizes the key performance characteristics of the traditional this compound method and its modern alternatives.
| Method | Typical Detection Limit | Selectivity | Analysis Time | Cost | Principle |
| This compound Precipitation | ~ 10⁻⁴ M | Moderate; potential interference from K⁺, Rb⁺, NH₄⁺ | Several hours to days | Low | Gravimetric or radiometric analysis of the precipitate |
| Gamma Spectrometry | ~ a few Bq/m³ (for ¹³⁷Cs in water)[1] | High for gamma-emitting isotopes | Minutes to hours | High (instrumentation) | Detection of characteristic gamma rays from radioactive Cs isotopes |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | ~ 0.003 µg/L (0.02 nM)[2] | High; isobaric interferences can be managed | Minutes per sample | High (instrumentation) | Mass-to-charge ratio analysis of ionized cesium |
| Ion-Selective Electrodes (ISEs) | ~ 10⁻⁶ M[3] | Good to high; dependent on ionophore | Minutes per sample | Low to moderate | Potentiometric measurement of Cs⁺ activity |
| Prussian Blue-Based Methods | Qualitative to semi-quantitative | High | Varies (minutes to hours) | Low | Adsorption or colorimetric change |
Detailed Experimental Protocols
For researchers seeking to implement these methods, detailed experimental protocols are essential. Below are step-by-step procedures for the key techniques discussed.
This compound Precipitation Method (Reference)
This method relies on the low solubility of cesium tetraphenylborate.
Protocol:
-
Sample Preparation: Acidify the aqueous sample containing cesium with nitric acid to a pH of approximately 1.
-
Precipitation: Add a fresh solution of sodium tetraphenylborate dropwise to the sample while stirring. A white precipitate of cesium tetraphenylborate will form.
-
Digestion: Gently heat the solution to coagulate the precipitate. Allow the solution to cool and stand for several hours to ensure complete precipitation.
-
Filtration and Washing: Filter the precipitate through a pre-weighed filter paper. Wash the precipitate with a small amount of cold, dilute acetic acid and then with cold water to remove interfering ions.
-
Drying and Weighing: Dry the precipitate in an oven at a low temperature (e.g., 110°C) to a constant weight.
-
Quantification: Determine the mass of the cesium tetraphenylborate precipitate and calculate the concentration of cesium in the original sample. For radioactive cesium, the activity of the precipitate can be measured using a suitable detector.
Gamma Spectrometry for Radioactive Cesium
This technique is highly specific for detecting gamma-emitting isotopes like ¹³⁴Cs and ¹³⁷Cs.
Protocol for ¹³⁷Cs in Seawater: [1]
-
Sampling and Preparation: Collect seawater samples and filter them immediately using a 0.5 µm filter cartridge. Acidify the sample with nitric acid or hydrochloric acid.[1]
-
Ion Exchange: Pass the acidified seawater through an ion exchange column containing potassium-nickel hexacyanoferrate in a polyacrylonitrile (B21495) binding matrix (KNiFC-PAN) to selectively retain cesium isotopes.[1]
-
Source Preparation: Quantitatively transfer the ion exchanger to a suitable measuring container. Allow the material to settle.[1]
-
Gamma Spectrometric Measurement: Place the container with the ion exchanger in a high-purity germanium (HPGe) detector shielded with lead. Acquire the gamma-ray spectrum for a sufficient time to achieve the desired detection limit.
-
Data Analysis: Identify the characteristic gamma-ray peak for ¹³⁷Cs at 661.7 keV. Calculate the activity concentration based on the peak area, detector efficiency, and sample volume.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for detecting both stable and radioactive cesium isotopes at trace levels.
Protocol for Cesium in Soil: [2]
-
Sample Digestion: Accurately weigh a dried and homogenized soil sample into a digestion vessel. Add a mixture of concentrated nitric acid, hydrofluoric acid, and perchloric acid.
-
Microwave Digestion: Heat the mixture in a microwave digestion system following a programmed temperature ramp to ensure complete dissolution.
-
Dilution: After cooling, dilute the digested sample solution to a known volume with ultrapure water. An internal standard (e.g., ¹⁰³Rh) is typically added to correct for matrix effects and instrumental drift.[2]
-
Instrumental Analysis: Introduce the diluted sample into the ICP-MS. The sample is nebulized, ionized in the argon plasma, and the ions are separated by their mass-to-charge ratio in the mass spectrometer.
-
Quantification: Monitor the ion intensity at m/z 133 for stable cesium or at the respective masses for its isotopes. Quantify the cesium concentration using a calibration curve prepared from certified cesium standards. Isobaric interferences from barium can be mitigated using collision/reaction cell technology.[4]
Ion-Selective Electrodes (ISEs)
ISEs offer a rapid and cost-effective method for the potentiometric determination of cesium ion activity.
-
Electrode Preparation: Condition a cesium-selective electrode according to the manufacturer's instructions. This typically involves soaking the electrode in a cesium chloride solution.[6]
-
Calibration: Prepare a series of standard cesium chloride solutions of known concentrations. Immerse the cesium ISE and a reference electrode in each standard solution and record the potential (in mV). Plot a calibration curve of potential versus the logarithm of the cesium concentration.
-
Sample Measurement: Immerse the electrode pair in the sample solution, to which an ionic strength adjustment buffer (ISAB) has been added to maintain a constant ionic strength.[6]
-
Quantification: Record the stable potential reading from the sample and determine the cesium concentration using the calibration curve.
Prussian Blue-Based Detection
Prussian blue (iron(III) hexacyanoferrate(II)) and its analogues exhibit a high affinity and selectivity for cesium ions. This can be utilized for both removal and detection.
Protocol for Synthesis of Prussian Blue Nanoparticles: [7][8]
-
Precursor Solutions: Prepare aqueous solutions of potassium hexacyanoferrate(II) and iron(III) chloride.[7]
-
Nanoparticle Formation: Add the potassium hexacyanoferrate(II) solution dropwise to the iron(III) chloride solution under vigorous stirring. A deep blue precipitate of Prussian blue nanoparticles will form immediately.[7]
-
Washing and Purification: Centrifuge or filter the nanoparticle suspension to collect the solid. Wash the nanoparticles repeatedly with deionized water to remove unreacted precursors.
-
Drying: Dry the purified Prussian blue nanoparticles in an oven at a moderate temperature (e.g., 80°C).[7]
Detection Principle: The synthesized nanoparticles can be incorporated into various sensor platforms. For example, they can be coated onto an electrode for electrochemical sensing or used in a colorimetric assay where the color change upon cesium binding is measured. The adsorption of cesium onto Prussian blue can also be quantified by measuring the depletion of cesium from a solution using another analytical technique like ICP-MS.[7]
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
Conclusion
While the this compound precipitation method remains a viable option for cesium analysis, particularly in settings with limited access to advanced instrumentation, a range of superior alternatives now exist. For the detection of radioactive cesium, gamma spectrometry offers unparalleled specificity. For ultra-trace analysis of both stable and radioactive isotopes, ICP-MS provides exceptional sensitivity. Ion-selective electrodes represent a rapid and cost-effective approach for routine monitoring. Finally, emerging methods based on materials like Prussian blue hold promise for developing simple and highly selective sensing platforms. The choice of the optimal method will depend on the specific research question, sample type, and available resources, with each of the described techniques offering distinct advantages for the modern analytical laboratory.
References
- 1. bundesumweltministerium.de [bundesumweltministerium.de]
- 2. shs-conferences.org [shs-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of radioactive cesium isotope ratios by triple quadrupole ICP-MS and its application to rainwater following the Fukushima Daiichi Nuclear Power Plant accident - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. practicum.chem.uu.nl [practicum.chem.uu.nl]
- 6. sentek.co.uk [sentek.co.uk]
- 7. More Efficient Prussian Blue Nanoparticles for an Improved Caesium Decontamination from Aqueous Solutions and Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Tetraphenylborate-Based Ion-Selective Electrodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tetraphenylborate-based ion-selective electrodes (ISEs) with alternative ionophores. The cross-reactivity of these electrodes is a critical factor in their application for accurate and reliable ion concentration measurements. This document summarizes quantitative data, details experimental protocols for determining selectivity, and visualizes the methodologies for clear comprehension.
Performance Comparison: Selectivity of Ion-Selective Electrodes
The potentiometric selectivity coefficient, KpotA,B, is the key parameter used to quantify the cross-reactivity of an ISE. It measures the preference of the electrode for the primary ion (A) over an interfering ion (B). A smaller value for KpotA,B indicates a higher selectivity for the primary ion. The performance of tetraphenylborate-based ISEs is compared below with commonly used alternatives for potassium, sodium, and ammonium (B1175870) ions.
Potassium (K⁺) Ion-Selective Electrodes
Potassium ISEs are frequently employed in various fields, including clinical diagnostics and environmental monitoring. The most established ionophore for potassium is valinomycin. Tetraphenylborate (B1193919) and its derivatives are also utilized as ion-exchangers in K⁺-selective membranes.
| Primary Ion | Ionophore/Ion-Exchanger | Interfering Ion (B) | log KpotK,B | Reference(s) |
| K⁺ | Tetraphenylborate Derivative (KTpClPB) | Na⁺ | -4.81 ± 0.17 | [1] |
| Ca²⁺ | -5.22 ± 0.10 | [1] | ||
| K⁺ | Valinomycin | Na⁺ | -5.0 | [2] |
| NH₄⁺ | -2.7 | [2] | ||
| Ca²⁺ | -4.1 | [2] | ||
| Mg²⁺ | -4.3 | [2] |
Note: KTpClPB stands for potassium tetrakis(4-chlorophenyl)borate.
Sodium (Na⁺) Ion-Selective Electrodes
Accurate measurement of sodium ions is crucial in many biological and chemical processes. While specific ionophores for sodium exist, tetraphenylborate salts are often used as lipophilic additives in the electrode membrane.
| Primary Ion | Ionophore/Ion-Exchanger | Interfering Ion (B) | KpotNa,B | Reference(s) |
| Na⁺ | Sodium Ionophore | K⁺ | 0.6 | [3] |
| NH₄⁺ | 0.2 | [3] | ||
| Ca²⁺ | 0.02 | [3] | ||
| Mg²⁺ | 0.03 | [3] | ||
| Na⁺ | Sodium Tetraphenylborate (as additive) | K⁺ | Data not available in a directly comparable format |
Ammonium (NH₄⁺) Ion-Selective Electrodes
Ammonium concentration is a key indicator in environmental water quality and certain clinical assays. Nonactin is a commonly used ionophore for ammonium ISEs. Tetraphenylborate derivatives have also been explored for this application.
| Primary Ion | Ionophore/Ion-Exchanger | Interfering Ion (B) | KpotNH₄,B | Reference(s) |
| NH₄⁺ | Nonactin | K⁺ | 0.1 | [4] |
| Na⁺ | 0.002 | [4] | ||
| NH₄⁺ | Tetraphenylborate-based | K⁺ | Significant interference reported | [5] |
| Na⁺ | Data not available in a directly comparable format |
Experimental Protocols for Determining Selectivity Coefficients
The potentiometric selectivity coefficients presented in this guide are determined using standardized experimental methods. The two most common methods, the Fixed Interference Method (FIM) and the Matched Potential Method (MPM), are detailed below.
Fixed Interference Method (FIM)
The FIM involves measuring the potential of solutions containing a constant activity of the interfering ion and varying activities of the primary ion.
Protocol:
-
Prepare a series of solutions: Each solution should contain a fixed concentration of the interfering ion (B) and a varying, known concentration of the primary ion (A).
-
Condition the electrode: Immerse the ion-selective electrode and a suitable reference electrode in a solution of the primary ion until a stable potential reading is achieved.
-
Measure the potential: Sequentially immerse the conditioned electrode pair in the prepared solutions, starting from the lowest concentration of the primary ion. Record the stable potential (E) for each solution.
-
Plot the data: Plot the measured potential (E) as a function of the logarithm of the activity of the primary ion (log aA).
-
Determine the intersection: The plot will typically show two linear regions. Extrapolate these linear portions to find their intersection point. The activity of the primary ion at this intersection is used to calculate the selectivity coefficient.
-
Calculate the selectivity coefficient: The selectivity coefficient is calculated using the Nicolsky-Eisenman equation, adapted for the FIM.
Matched Potential Method (MPM)
The MPM is an alternative method that does not rely on the Nicolsky-Eisenman equation and is often preferred for its robustness.[2]
Protocol:
-
Prepare a reference solution: This solution contains a known, fixed activity of the primary ion (aA).
-
Measure the initial potential: Immerse the ion-selective and reference electrodes in the reference solution and record the stable potential (E₁).
-
Add primary ion: Add a known volume of a standard solution of the primary ion to the reference solution to achieve a new, higher activity (a'A). Record the new stable potential (E₂). The potential change is ΔE = E₂ - E₁.
-
Prepare a fresh reference solution: Use the same initial reference solution as in step 1.
-
Add interfering ion: To this fresh reference solution, add a solution of the interfering ion (B) until the same potential change (ΔE) is observed, resulting in a final potential of E₃ = E₁ + ΔE.
-
Calculate the selectivity coefficient: The selectivity coefficient is calculated from the change in activity of the primary ion and the activity of the interfering ion required to produce the same potential change.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining potentiometric selectivity coefficients.
Conclusion
Tetraphenylborate-based ion-selective electrodes offer a viable alternative to more traditional ionophores for certain applications. For potassium sensing, while valinomycin-based electrodes generally exhibit superior selectivity against sodium, tetraphenylborate derivatives can provide comparable performance for other interfering ions.[1][2] The choice of ionophore or ion-exchanger should be guided by the specific requirements of the analysis, particularly the expected concentrations of interfering ions in the sample matrix. The experimental protocols outlined in this guide provide a standardized framework for researchers to evaluate and compare the performance of different ion-selective electrodes in their own laboratories.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. zimmerpeacocktech.com [zimmerpeacocktech.com]
- 4. smartstormgroup.com [smartstormgroup.com]
- 5. US6171503B1 - Use of tetraphenyloborate for extraction of ammonium ions and amines from water - Google Patents [patents.google.com]
A Comparative Guide to Ammonium Determination: Infrared Spectrophotometry vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common methods for the determination of ammonium (B1175870) concentration: Infrared (IR) Spectrophotometry, the Nessler method, the Indophenol (B113434) Blue method, and the use of Ion-Selective Electrodes (ISEs). The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and environmental monitoring. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most suitable technique for your specific application.
Performance Comparison
The following table summarizes the key performance parameters for each of the four ammonium determination methods. These values are compiled from various validation studies and standard method protocols.
| Performance Parameter | Infrared Spectrophotometry (FTIR) | Nessler Method | Indophenol Blue Method | Ion-Selective Electrode (ISE) |
| Linearity Range | 1 - 20 mg/L[1] | 0.05 - 1.0 mg/L[2][3] | 0.025 - 5.0 mg/L[4] | 10⁻⁵ - 1 M[5] |
| Limit of Detection (LOD) | ~1 mg/L[1] | 0.05 mg/L[2][3] | 0.026 mg/L[6] | 5.7 x 10⁻⁵ M[5] |
| Limit of Quantitation (LOQ) | Not consistently reported | Not consistently reported | Not consistently reported | Not consistently reported |
| Accuracy (% Recovery) | Not consistently reported | ~101%[7] | ~106%[7] | Typically within ±10% |
| Precision (% RSD) | < 5% | 3.41%[7] | 3.64%[7] | < 10%[8] |
| Analysis Time | < 10 minutes[9] | ~30 minutes[10][11] | ~90 minutes[10][11] | < 5 minutes |
| Specificity/Interferences | High specificity due to unique spectral fingerprints.[9] Water can be a significant interferent.[12] | Turbidity, color, and various organic and inorganic compounds can interfere.[3][7] | Formaldehyde can cause negative interference.[13] High mineral content can interfere.[6] | Potassium ions are a significant interferent.[14] |
| Toxicity of Reagents | Generally low, solvent-dependent. | High (contains mercury).[4][8] | Moderate (contains phenol (B47542) and sodium hypochlorite).[4] | Low. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are summarized protocols for the key experiments cited in this guide.
Infrared Spectrophotometry (FTIR)
This method relies on the absorption of infrared radiation by the ammonium ion, which causes molecular vibrations at specific frequencies.
Experimental Workflow:
Figure 1. Experimental workflow for ammonium determination by FTIR spectroscopy.
Methodology:
-
Sample Preparation: An aqueous sample containing ammonium is taken. The pH of the sample is adjusted to above 11 using a strong base (e.g., NaOH) to convert ammonium ions (NH₄⁺) to ammonia (B1221849) gas (NH₃).[9]
-
Gas Extraction: The gaseous ammonia is then introduced into a gas cell within the FTIR spectrometer. This can be achieved by headspace analysis or by purging the solution with an inert gas and directing the gas flow into the cell.
-
Spectral Acquisition: An infrared spectrum of the gas sample is acquired.
-
Quantification: The concentration of ammonia is determined by measuring the absorbance at a characteristic peak for ammonia, typically in the mid-IR region.[9] A calibration curve is generated using standards of known ammonium concentrations.
Nessler Method
This colorimetric method involves the reaction of ammonia with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)) to form a yellow-to-brown colored complex.[2][15]
Methodology:
-
Sample Preparation: If necessary, a distillation step is performed to separate ammonia from interfering substances.[2][16]
-
Color Development: To 50 mL of the sample or distillate, 1-2 mL of Nessler's reagent is added.[2] The solution is mixed and allowed to stand for 10-20 minutes for color development.[2][17]
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of 420-425 nm.[2][4]
-
Quantification: The ammonium concentration is determined by comparing the absorbance to a calibration curve prepared from ammonium standards.
Indophenol Blue Method
This is another colorimetric method where ammonia reacts with phenol and hypochlorite (B82951) in an alkaline solution, catalyzed by sodium nitroprusside, to form a blue-colored indophenol compound.[4][13]
Methodology:
-
Reagent Preparation: Prepare separate solutions of phenol, sodium nitroprusside, and an alkaline hypochlorite solution.
-
Color Development: To the sample, add the phenol solution, followed by the sodium nitroprusside and the alkaline hypochlorite solution. The mixture is then incubated for a specific time (typically 60-90 minutes) at a controlled temperature to allow for complete color development.[10][11]
-
Measurement: The absorbance of the blue solution is measured at a wavelength of 630-640 nm.[4][7]
-
Quantification: The concentration of ammonium is determined from a calibration curve prepared using standard ammonium solutions.
Ion-Selective Electrode (ISE)
This potentiometric method utilizes an electrode with a membrane that is selectively permeable to ammonium ions. The potential difference that develops across the membrane is proportional to the concentration of ammonium in the sample.
Methodology:
-
Electrode Preparation and Calibration: The ISE is conditioned according to the manufacturer's instructions. A multi-point calibration is performed using standard solutions of ammonium chloride.[18][19]
-
Sample Preparation: An ionic strength adjustment buffer (ISAB) is added to both the standards and the samples to ensure a constant ionic background and to adjust the pH to a level where ammonium exists predominantly as NH₄⁺.[18]
-
Measurement: The electrode is immersed in the sample, and the potential (in millivolts) is recorded once the reading stabilizes.
-
Quantification: The ammonium concentration is determined from the calibration curve by plotting the potential versus the logarithm of the ammonium concentration.
Logical Comparison of Methods
The choice of method depends on various factors including the required sensitivity, the sample matrix, available equipment, and time constraints. The following diagram illustrates a logical comparison of the key characteristics of each method.
Figure 2. Comparison of key features of ammonium determination methods.
Conclusion
The validation of an analytical method for ammonium determination is paramount to ensuring data quality. Infrared spectrophotometry offers a rapid and highly specific, non-destructive method, particularly advantageous for complex sample matrices where minimal sample preparation is desired. However, its sensitivity may be lower compared to traditional colorimetric techniques.
The Nessler and Indophenol Blue methods are well-established and highly sensitive, but they are more time-consuming, involve the use of hazardous reagents, and are susceptible to a wider range of interferences. Ion-Selective Electrodes provide a fast, portable, and user-friendly alternative, suitable for on-site measurements, though they can be affected by interfering ions like potassium and require regular calibration.
Ultimately, the selection of the optimal method will depend on a careful evaluation of the specific analytical requirements, including the desired detection limit, sample throughput, and the chemical composition of the sample matrix.
References
- 1. ossmaine.com [ossmaine.com]
- 2. Measuring Ammonia Nitrogen in Water: The Nessler Reagent Photometric Method and Portable Solutions [erunwas.com]
- 3. NEMI Method Summary - 350.2 (Nesslerization) [nemi.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ejournal.undiksha.ac.id [ejournal.undiksha.ac.id]
- 8. Comparison of Three Methods for Determination of Ammonia Nitrogen in Surface Water - ProQuest [proquest.com]
- 9. An infrared spectroscopy method to detect ammonia in gastric juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. metrohm.com [metrohm.com]
- 12. researchgate.net [researchgate.net]
- 13. Indophenol Method | PDF [slideshare.net]
- 14. diva-portal.org [diva-portal.org]
- 15. Ammonia Detection Methods in Photocatalytic and Electrocatalytic Experiments: How to Improve the Reliability of NH3 Production Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. umass.edu [umass.edu]
- 17. rsc.org [rsc.org]
- 18. cdn.pasco.com [cdn.pasco.com]
- 19. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide: Gravimetric vs. Potentiometric Titration with Tetraphenylborate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and other organic compounds is paramount. Sodium tetraphenylborate (B1193919) (Na[B(C₆H₅)₄]) serves as a versatile precipitating agent for a wide range of organic cations, including alkaloids, quaternary ammonium (B1175870) compounds, and certain pharmaceuticals. This guide provides an objective comparison of two common analytical techniques that utilize this reagent: gravimetric titration and potentiometric titration.
This comparison is supported by experimental data from various studies to help you determine the most suitable method for your analytical needs.
Principle of the Methods
Both gravimetric and potentiometric titrations with tetraphenylborate are based on the precipitation of a poorly soluble salt formed between the cationic analyte (C⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻).
Gravimetric Titration is a quantitative method of analysis in which the analyte is converted into a stable, insoluble precipitate. The precipitate is then separated from the solution, washed, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the analyte in the original sample.
Potentiometric Titration involves measuring the change in potential of a solution as a titrant is added. In this case, a solution of sodium tetraphenylborate is added to the sample containing the cationic analyte. An ion-selective electrode (ISE) that is sensitive to either the analyte cation or the tetraphenylborate anion is used to monitor the change in potential. The endpoint of the titration is determined from the point of maximum potential change, which corresponds to the stoichiometric equivalence point.
Quantitative Data Comparison
The following table summarizes quantitative data from various studies for both gravimetric and potentiometric titrations with tetraphenylborate. It is important to note that these data are from different studies and for different analytes, but they provide a general overview of the expected performance of each method.
| Parameter | Gravimetric Titration | Potentiometric Titration |
| Analyte(s) | Quaternary ammonium salts, Chlorhexidine | Lidocaine, Quaternary ammonium compounds, Various organic cations (e.g., procaine, diphenhydramine) |
| Accuracy | Determination accuracy can reach 99.5% for quaternary ammonium salts[1] | Recovery percentages are typically high, for example, 98.97 ± 0.53% for Ketotifen Fumarate using a carbon paste electrode[2] |
| Precision (RSD%) | Not explicitly stated in the reviewed abstracts, but gravimetric methods are generally known for high precision. | Relative standard deviations (RSD) are generally low, for instance, less than 1.0% for montelukast (B128269) sodium[3]. For Ketotifen Fumarate, RSDs of 1.42% and 0.63% were reported for different electrode types[2]. |
| Linearity (R²) | Not applicable in the same way as instrumental methods. | Can be excellent, with R² values of 0.9999 reported over a weight range from 50% to 150% for the assay of potassium bicarbonate by titration with hydrochloric acid[4]. |
| Detection Limit | Generally higher than instrumental methods. | Can be quite low, for example, a detection limit of 1.1 × 10⁻⁷ mol L⁻¹ was achieved for maprotiline (B82187) hydrochloride using a modified carbon paste electrode[5]. |
Experimental Protocols
Below are detailed, representative methodologies for both gravimetric and potentiometric titrations with sodium tetraphenylborate.
Gravimetric Titration Protocol (General)
This protocol is a generalized procedure based on the principles of gravimetric analysis for the determination of a cationic analyte.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the sample containing the cationic analyte.
-
Dissolve the sample in an appropriate solvent (e.g., distilled water, dilute acid). The pH may need to be adjusted to ensure complete dissolution and to prevent hydrolysis of the analyte.
2. Precipitation:
-
Slowly add a standardized solution of sodium tetraphenylborate to the sample solution while stirring continuously. An excess of the precipitating agent is added to ensure complete precipitation of the analyte.
-
The formation of a white or off-white precipitate indicates the reaction is proceeding.
3. Digestion:
-
Gently heat the solution containing the precipitate (without boiling) for a period to encourage the formation of larger, more easily filterable crystals. This process is known as digestion.
4. Filtration:
-
Allow the solution to cool to room temperature.
-
Separate the precipitate from the supernatant by filtration through a pre-weighed sintered glass crucible or ashless filter paper.
5. Washing:
-
Wash the precipitate with several small portions of a suitable wash liquid (e.g., a dilute solution of the precipitating agent or a volatile electrolyte) to remove any co-precipitated impurities.
6. Drying and Weighing:
-
Dry the precipitate to a constant weight in an oven at an appropriate temperature.
-
Cool the crucible and precipitate in a desiccator to prevent absorption of atmospheric moisture.
-
Weigh the crucible and precipitate accurately.
7. Calculation:
-
Calculate the mass of the precipitate by subtracting the mass of the empty crucible.
-
Use the stoichiometry of the reaction and the molar masses of the precipitate and the analyte to determine the amount of analyte in the original sample.
Potentiometric Titration Protocol
This protocol is based on the potentiometric titration of organic cations using a tetraphenylborate-sensitive ion-selective electrode.[6]
1. Apparatus:
-
Automatic potentiometric titrator or a pH/mV meter.
-
Tetraphenylborate-sensitive ion-selective electrode (e.g., liquid-membrane type).
-
Double-junction silver-silver chloride reference electrode.
-
Burette and magnetic stirrer.
2. Reagents:
-
Titrant: A standardized solution of sodium tetraphenylborate (e.g., 0.01 M).
-
Analyte Solution: A precisely weighed amount of the sample dissolved in a suitable solvent.
-
Buffer Solutions: For pH adjustment if necessary.
3. Electrode Preparation and Calibration:
-
Prepare the ion-selective electrode according to the manufacturer's instructions. This may involve filling with an internal reference solution and conditioning the membrane.
-
Calibrate the electrode system using standard solutions of the analyte or titrant to ensure a Nernstian response.
4. Titration Procedure:
-
Pipette a known volume of the analyte solution into a beaker.
-
If necessary, add a buffer to maintain a constant pH.
-
Immerse the electrodes in the solution and start the stirrer.
-
Add the sodium tetraphenylborate titrant in small increments from the burette.
-
Record the potential (mV) after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
5. Endpoint Determination:
-
The endpoint is determined by plotting the potential (mV) versus the volume of titrant added. The point of the steepest change in potential corresponds to the equivalence point.
-
Alternatively, the first or second derivative of the titration curve can be plotted to determine the endpoint more accurately.
6. Calculation:
-
Use the volume of titrant at the equivalence point, its concentration, and the stoichiometry of the reaction to calculate the concentration of the analyte in the sample.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the gravimetric and potentiometric titration procedures.
Caption: Workflow for Gravimetric Titration with Tetraphenylborate.
Caption: Workflow for Potentiometric Titration with Tetraphenylborate.
Comparison of the Two Methods
| Feature | Gravimetric Titration | Potentiometric Titration |
| Principle | Measurement of mass of a precipitate. | Measurement of potential change during titration. |
| Endpoint Detection | Relies on the complete precipitation of the analyte. | Instrumental detection of the equivalence point. |
| Speed | Generally slower due to multiple steps (precipitation, digestion, filtration, drying, weighing). | Faster, especially with automated titrators. |
| Automation | Difficult to automate. | Easily automated, which can improve reproducibility and throughput.[7] |
| Sensitivity | Less sensitive, requires a larger amount of sample to obtain a weighable precipitate. | More sensitive, capable of determining lower concentrations of analyte.[5] |
| Precision & Accuracy | Can be very accurate and precise if performed carefully, as it is a primary analytical method. | Offers high accuracy and precision, with the potential for human error reduced through automation.[7] |
| Interferences | Susceptible to interferences from other ions that may co-precipitate with the analyte. | Can be more selective, as the electrode is designed to be sensitive to a specific ion. However, other ions can still interfere. |
| Cost | Lower initial equipment cost (balances, glassware, oven). | Higher initial investment for an automatic potentiometric titrator. |
| Operator Skill | Requires significant technical skill and careful technique to minimize errors. | Simpler to perform with modern automated equipment. |
| Applications | Best suited for the analysis of pure substances or samples with a simple matrix where high accuracy is required. | Versatile and widely used in the pharmaceutical industry for the analysis of a broad range of drugs in various formulations.[7][8] |
Conclusion and Recommendations
Both gravimetric and potentiometric titrations with sodium tetraphenylborate are powerful techniques for the quantitative analysis of cationic organic compounds.
Gravimetric titration is a classic, absolute method that can provide highly accurate and precise results without the need for calibration with a standard of the same analyte. However, it is a time-consuming and labor-intensive process that is not easily automated. It is best suited for applications where the highest accuracy is required for a pure substance or a simple mixture, and where sample throughput is not a major concern.
Potentiometric titration , on the other hand, offers a faster, more sensitive, and easily automated alternative. It is well-suited for routine analysis in a quality control setting, where a large number of samples need to be analyzed efficiently and with good precision. The availability of various ion-selective electrodes enhances its selectivity. While it requires a higher initial investment in equipment, the long-term benefits in terms of speed, reduced labor, and improved reproducibility often outweigh the costs in a professional drug development environment.
For researchers and scientists in the pharmaceutical industry, potentiometric titration is generally the more practical and efficient choice for the routine analysis of drugs that form precipitates with tetraphenylborate. Gravimetric analysis may be reserved for specific applications such as the certification of reference materials or when an independent, primary method is needed to validate results from other techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpls.org [wjpls.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Determination of Quaternary Ammonium Salts by Sodium [research.amanote.com]
- 5. mdpi.com [mdpi.com]
- 6. sites.utoronto.ca [sites.utoronto.ca]
- 7. blog.metrohmusa.com [blog.metrohmusa.com]
- 8. metrohm.com [metrohm.com]
Efficacy of Tetraphenylborate Salts in Diverse Sample Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precise and reliable quantification of potassium and ammonium (B1175870) ions, as well as organic amines, tetraphenylborate-based precipitation methods offer a compelling alternative to conventional analytical techniques. This guide provides a comprehensive comparison of the efficacy of ammonium tetraphenylborate (B1193919) and its sodium salt counterpart across various sample matrices, supported by experimental data and detailed protocols.
Principle of Tetraphenylborate Precipitation
The fundamental principle behind this analytical approach lies in the reaction of the tetraphenylborate anion ([B(C₆H₅)₄]⁻) with specific monovalent cations, most notably potassium (K⁺) and ammonium (NH₄⁺), to form a stable, white precipitate. The low solubility of potassium tetraphenylborate and ammonium tetraphenylborate in aqueous solutions allows for their separation and subsequent quantification through gravimetric, turbidimetric, or titrimetric methods.
Key Applications and Sample Matrices
Tetraphenylborate precipitation has demonstrated its utility across a wide spectrum of sample types:
-
Environmental Analysis: Determination of potassium in water, wastewater, and soil extracts.[1]
-
Clinical Chemistry: Quantification of potassium in biological fluids such as blood serum and urine.[2][3]
-
Pharmaceutical Analysis: Assay of organic amine drugs and quaternary ammonium compounds.
-
Industrial Quality Control: Measurement of potassium content in fertilizers and salts.[1][4]
Performance Comparison: Tetraphenylborate vs. Alternative Methods
The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a comparative overview of the tetraphenylborate method against other common techniques for potassium and ammonium determination.
Potassium (K⁺) Analysis
The tetraphenylborate method for potassium analysis is often compared with techniques like Flame Photometry, Atomic Absorption Spectroscopy (AAS), and Ion-Selective Electrodes (ISE).
Table 1: Comparison of Analytical Methods for Potassium Determination
| Feature | Tetraphenylborate Method (Turbidimetric) | Flame Photometry | Ion-Selective Electrode (ISE) | Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) |
| Principle | Precipitation and measurement of turbidity.[1][5] | Emission of light by excited atoms in a flame.[6] | Potentiometric measurement of ion activity.[2] | Emission of light from excited ions in a plasma.[7] |
| Sample Matrix | Water, wastewater, serum, urine, soil extracts.[1][2][8] | Serum, urine, water.[9] | Serum, water.[2] | Serum, water, various environmental samples.[7] |
| Interferences | Ammonium, magnesium, calcium (can be masked).[1] | Sodium, ionization effects.[10] | pH, other ions. | Spectral and matrix effects. |
| Accuracy | Good; results show complete agreement with ISE at a 99% confidence level for serum samples.[2][3] | Good, but can be affected by dust in the air.[11] | Good, but measures activity, not concentration. | High. |
| Precision | Good; observed mean RSD of 3.8% for serum samples.[2][3] | Generally good. | Variable, depends on electrode condition. | High. |
| Detection Limit | Analytical sensitivity of 0.002 mmol/L reported for a commercial kit.[12] | Typically in the low ppm range. | Dependent on electrode specifications. | Low ppb to high ppm range. |
| Advantages | Inexpensive, rapid, suitable for field testing.[1] | Rapid, sensitive.[6] | Direct measurement, portable. | Multi-element analysis, high throughput.[7] |
| Disadvantages | Susceptible to interferences, precipitate can adhere to glassware. | Requires flammable gases, potential for interferences. | Requires frequent calibration, sensitive to matrix effects. | High initial instrument cost, requires skilled operator. |
Ammonium (NH₄⁺) Analysis
While the precipitation of ammonium with tetraphenylborate is well-established for removal from aqueous streams, its application for quantitative analysis is less common than for potassium. The primary methods for ammonium determination are colorimetric, such as the Nessler and indophenol (B113434) blue methods, and the use of ion-selective electrodes.
Table 2: Comparison of Analytical Methods for Ammonium Determination
| Feature | Tetraphenylborate Precipitation | Nessler Method | Indophenol Blue Method | Ion-Selective Electrode (ISE) |
| Principle | Gravimetric or turbidimetric determination of the this compound precipitate. | Reaction with Nessler's reagent to form a colored complex.[13][14][15] | Reaction with phenol (B47542) and hypochlorite (B82951) to form indophenol blue.[16] | Potentiometric measurement of ammonia (B1221849) gas or ammonium ions. |
| Sample Matrix | Aqueous solutions, wastewater. | Water, wastewater.[13] | Water, wastewater, seawater.[16] | Water, wastewater, biological fluids. |
| Interferences | Potassium, some organic amines.[10] | Aldehydes, ketones, some amines, turbidity.[15] | Turbidity, sulfide, some organic compounds. | Volatile amines, metal ions that form complexes with ammonia. |
| Accuracy | Potentially high, based on gravimetric principles. | Good for concentrations > 0.1 mg/L. | High. | Good, but can be affected by interfering ions. |
| Precision | Dependent on careful technique. | Good. | High. | Good. |
| Detection Limit | Not well-established for routine analysis. | 0.05–1.0 mg/L NH₃-N.[13] | Lower than Nessler method, typically in the µg/L range. | Dependent on electrode specifications. |
| Advantages | Can be used for removal and potential quantification. | Rapid color development.[15] | High sensitivity, stable color. | Direct measurement, no sample distillation required for some samples. |
| Disadvantages | Not a standard method for quantification, potential for co-precipitation. | Uses toxic mercury reagent, color is not very stable.[15] | Longer reaction time, sensitive to pH. | Requires frequent calibration, potential for electrode fouling. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative protocols for the determination of potassium and a general guideline for the gravimetric analysis of ammonium using tetraphenylborate.
Turbidimetric Determination of Potassium in Water
This method is adapted from established procedures for water analysis.[1][5]
Reagents:
-
Potassium Reagent 1 (contains a masking agent for calcium and magnesium)
-
Potassium Reagent 2 (contains a masking agent for calcium and magnesium)
-
Potassium Reagent 3 (contains sodium tetraphenylborate)
-
Standard Potassium Solution (100 mg/L K)
Procedure:
-
Sample Preparation: If the sample is turbid, filter it before analysis.
-
Reaction:
-
To a 25 mL graduated mixing cylinder, add 25 mL of the sample.
-
Add the contents of one Potassium Reagent 1 Powder Pillow.
-
Add the contents of one Potassium Reagent 2 Solution Pillow.
-
Stopper the cylinder and invert several times to mix until the solution is clear.
-
Add the contents of one Potassium Reagent 3 Powder Pillow.
-
Stopper and shake the cylinder vigorously for 30 seconds. A white turbidity will form if potassium is present.
-
-
Measurement:
-
Allow the reaction to proceed for a set time (e.g., 3 minutes).
-
Pour the solution into a spectrophotometer cell.
-
Measure the turbidity at a wavelength of 650 nm.
-
-
Quantification: Determine the potassium concentration from a calibration curve prepared using standard potassium solutions.
Gravimetric Determination of Ammonium
This is a general procedure based on the principles of gravimetric analysis.[17][18]
Reagents:
-
This compound Solution (prepared by dissolving this compound in a suitable solvent and ensuring it is free of turbidity)
-
Wash Solution (e.g., cold deionized water)
Procedure:
-
Sample Preparation: Take a known volume of the sample containing the ammonium to be determined. Adjust the pH if necessary to ensure complete precipitation and stability of the reagent.
-
Precipitation: Slowly add a slight excess of the this compound solution to the sample while stirring continuously. A white precipitate of this compound will form.
-
Digestion: Gently heat the solution (do not boil) for a short period to encourage the formation of larger, more easily filterable crystals. Allow the precipitate to settle.
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.
-
Washing: Wash the precipitate with several small portions of a suitable wash solution to remove any soluble impurities.
-
Drying: Dry the crucible with the precipitate in an oven at a suitable temperature (e.g., 105-110 °C) until a constant weight is achieved.
-
Calculation: Calculate the mass of ammonium in the original sample based on the weight of the dried this compound precipitate and its known stoichiometry.
Visualizing the Workflow and Chemical Interactions
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
The use of this compound and its sodium salt provides a robust and cost-effective method for the determination of potassium and ammonium in a variety of sample matrices. For potassium analysis, the turbidimetric method, in particular, offers a rapid and accurate alternative to more instrument-intensive techniques, making it well-suited for both laboratory and field applications. While the quantitative application of this compound for ammonium analysis is less established, the principles of gravimetric analysis suggest its potential for accurate determination, especially in the absence of interfering ions like potassium. Researchers and drug development professionals can leverage the information and protocols in this guide to select and implement the most appropriate analytical strategy for their specific needs, ensuring reliable and high-quality data.
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. eusalt.com [eusalt.com]
- 5. ie.hach.com [ie.hach.com]
- 6. ijmpronline.com [ijmpronline.com]
- 7. Comparison of an inductively coupled plasma-atomic emission spectrometry method for the determination of calcium, magnesium, sodium, potassium, copper and zinc with atomic absorption spectroscopy and flame photometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nonexchangeable ammonium and potassium determination in soils with a modified sodium tetraphenylboron method | Semantic Scholar [semanticscholar.org]
- 9. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Determination of potassium by an automatic ultraviolet absorptiometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Measuring Ammonia Nitrogen in Water: The Nessler Reagent Photometric Method and Portable Solutions [erunwas.com]
- 14. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomosul.edu.iq [uomosul.edu.iq]
A Comparative Guide: Ammonium Tetraphenylborate vs. Perchlorate Method for Quantitative Analysis
For researchers, scientists, and drug development professionals requiring precise quantification of specific ions, the choice of analytical method is paramount. This guide provides an objective comparison between the ammonium (B1175870) tetraphenylborate (B1193919) and the perchlorate (B79767) precipitation methods, offering insights into their respective advantages and limitations, supported by experimental data and detailed protocols.
Executive Summary
The ammonium tetraphenylborate method generally presents a more advantageous alternative to the perchlorate method for the gravimetric and titrimetric analysis of potassium and other specific ions. The primary benefits of the tetraphenylborate method include its high selectivity for potassium, lower solubility of the resulting precipitate leading to more complete precipitation, and significantly enhanced safety profile. In contrast, the perchlorate method, while historically significant, is hampered by considerable safety concerns related to the handling of perchloric acid, a potent oxidizer with explosive potential, and suffers from greater solubility of the potassium salt, potentially leading to less accurate results.
Quantitative Performance Comparison
A key differentiator between the two methods lies in the solubility of the respective potassium salts. The lower the solubility, the more complete the precipitation and the more accurate the gravimetric determination.
| Parameter | Potassium Tetraphenylborate (K[B(C₆H₅)₄]) | Potassium Perchlorate (KClO₄) | Advantage |
| Molar Mass ( g/mol ) | 358.33 | 138.55 | - |
| Solubility in Water (25 °C) | 1.8 x 10⁻⁴ g/L[1] | 1.5 g/100 mL (15 g/L)[2][3][4] | This compound |
| Solubility Product (Ksp) at 25 °C | 5.03 x 10⁻⁸ M²[5] | 1.05 x 10⁻²[2] | This compound |
The significantly lower solubility of potassium tetraphenylborate in water, nearly 83,000 times less than potassium perchlorate, underscores its superior efficiency in precipitating potassium ions from solution. This translates to a more quantitative recovery and enhanced accuracy in gravimetric analysis.
Selectivity and Interferences
This compound Method: This method exhibits high selectivity for potassium.[6][7] However, it is not entirely specific. Ions of similar size and charge can also precipitate with the tetraphenylborate anion. Known interferences include:
Interference from ammonium ions can be mitigated by performing the precipitation in an alkaline medium, which converts NH₄⁺ to ammonia (B1221849) (NH₃).[8]
Perchlorate Method: The perchlorate method is susceptible to interference from ammonium and sulfate (B86663) ions, which must be removed prior to the determination of potassium.[10] The co-precipitation of sodium perchlorate can also be a source of error.
Safety Profile
A critical advantage of the this compound method is its superior safety profile.
This compound: Sodium tetraphenylborate, the typical precipitating reagent, is classified as toxic if swallowed.[11][12][13][14][15] Standard laboratory precautions for handling toxic chemicals should be observed.
Perchlorate Method: The use of perchloric acid poses significant safety hazards. Perchloric acid is a strong oxidizer, especially when heated or in concentrations above 72%.[16][17][18][19][20] It can form explosive mixtures with organic materials and other reducing agents.[16][17][19] Vapors can condense in fume hood ductwork to form explosive perchlorate salts.[17] Due to these dangers, specialized fume hoods with wash-down systems are required for heating perchloric acid.[18]
Experimental Protocols
Gravimetric Determination of Potassium using Sodium Tetraphenylborate
This protocol is based on established gravimetric procedures.[21][22]
1. Reagent Preparation:
- Sodium Tetraphenylborate Solution (30 g/L): Dissolve 15.0 g of sodium tetraphenylborate in 500 mL of distilled water. Adjust the pH to between 6 and 7 if necessary. Add a drop of saturated aluminum chloride solution to aid in the flocculation of any precipitate. Filter the solution and store it in a polyethylene (B3416737) bottle.[21]
- Wash Solution (Saturated Potassium Tetraphenylborate): Prepare a saturated solution by adding an excess of potassium tetraphenylborate to distilled water, stirring, and filtering before use.[21]
2. Sample Preparation:
- Accurately weigh a sample containing potassium and dissolve it in distilled water. If necessary, perform acid digestion to bring the sample into solution. Ensure any interfering ions, such as ammonium, are removed or masked.
3. Precipitation:
- Heat the sample solution to approximately 70 °C.
- Slowly add the sodium tetraphenylborate solution dropwise with constant stirring.
- Cool the mixture in a water bath to room temperature to ensure complete precipitation.
4. Filtration and Washing:
- Filter the precipitate under vacuum using a pre-weighed sintered glass crucible.
- Wash the precipitate three times with the saturated potassium tetraphenylborate wash solution.
- Follow with three washes with small portions of cold distilled water.
5. Drying and Weighing:
- Dry the crucible containing the precipitate in an oven at 105-120 °C for one hour.[22]
- Cool the crucible in a desiccator and weigh.
- Repeat the drying and weighing cycle until a constant weight is achieved.
6. Calculation:
- Calculate the mass of potassium using the stoichiometric factor for potassium in potassium tetraphenylborate (K[B(C₆H₅)₄]).
Gravimetric Determination of Potassium using the Perchlorate Method
This protocol is based on established procedures for perchlorate precipitation.[10][23] Extreme caution must be exercised when handling perchloric acid.
1. Reagent Preparation:
- Perchloric Acid (HClO₄): Use a commercially available solution (typically 60-70%).
- Wash Solution (Ethanol with 0.2% Perchloric Acid): Add 0.2 mL of perchloric acid to 100 mL of 95% ethanol.[10]
2. Sample Preparation:
- Dissolve the sample containing potassium in water or a suitable acid.
- If sulfates or ammonium ions are present, they must be removed prior to precipitation. Sulfates can be precipitated with barium chloride. Ammonium salts can be expelled by heating.[10]
3. Precipitation:
- Add a slight excess of perchloric acid to the sample solution.
- Evaporate the solution gently on a hot plate until dense white fumes of perchloric acid appear. This step must be performed in a dedicated perchloric acid fume hood.
- Cool the mixture. The potassium perchlorate will precipitate.
4. Filtration and Washing:
- Filter the precipitate using a pre-weighed filtering crucible.
- Wash the precipitate with the ethanol-perchloric acid wash solution.
5. Drying and Weighing:
- Dry the crucible and precipitate in an oven at 120-130 °C for one hour.[23]
- Cool in a desiccator and weigh.
- Repeat the drying and weighing cycle to a constant weight.
6. Calculation:
- Calculate the mass of potassium using the stoichiometric factor for potassium in potassium perchlorate (KClO₄).
Visualizing the Methodologies
The following diagrams illustrate the workflows and a comparative overview of the two methods.
Caption: Experimental workflow for the this compound method.
Caption: Experimental workflow for the perchlorate method.
Caption: Logical comparison of the two analytical methods.
Conclusion
The this compound method emerges as a superior choice for the quantitative determination of potassium in most applications when compared to the perchlorate method. Its key advantages of high selectivity, the very low solubility of the potassium tetraphenylborate precipitate, and a significantly better safety profile make it a more accurate, reliable, and user-friendly technique. While the perchlorate method has historical relevance, the inherent and severe safety risks associated with the use of perchloric acid necessitate extreme caution and specialized laboratory infrastructure, making it a less desirable option for routine analysis. For researchers and professionals in drug development, where accuracy and safety are non-negotiable, the this compound method is the recommended approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potassium perchlorate - Wikipedia [en.wikipedia.org]
- 3. Potassium Perchlorate | KClO4 | CID 516900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potassium perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 5. osti.gov [osti.gov]
- 6. scielo.br [scielo.br]
- 7. Determination of potassium content in potassium perchlorate used for fireworks and firecrackersbased on Energy Dispersive X-ray Fluorescence Spectrometry (EDXRF | Atlantis Press [atlantis-press.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]
- 10. ia600607.us.archive.org [ia600607.us.archive.org]
- 11. carlroth.com [carlroth.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. concordia.ca [concordia.ca]
- 17. labconco.com [labconco.com]
- 18. Perchloric Acid Use | Research Safety [researchsafety.uky.edu]
- 19. ehs.ua.edu [ehs.ua.edu]
- 20. Fact Sheet: Perchloric Acid | PennEHRS [ehrs.upenn.edu]
- 21. eusalt.com [eusalt.com]
- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Ammonium Quantification: Focus on the Reproducibility of the Ammonium Tetraphenylborate Method
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of ammonium (B1175870) is critical in a multitude of applications, from environmental monitoring to pharmaceutical quality control. This guide provides an objective comparison of the performance of the ammonium tetraphenylborate (B1193919) precipitation method with other common analytical techniques, supported by experimental data and detailed protocols.
The choice of an appropriate analytical method for ammonium quantification hinges on several factors, including the sample matrix, the expected concentration range, and the required level of precision and accuracy. While various methods exist, the gravimetric determination using ammonium tetraphenylborate offers a primary method of analysis but is not without its challenges regarding reproducibility. This guide delves into the nuances of this and other methods to aid in informed decision-making.
Comparison of Ammonium Quantification Methods
The following table summarizes the performance characteristics of several common methods for ammonium determination, providing a comparative overview of their reproducibility.
| Method | Principle | Typical Reproducibility (Coefficient of Variation, Cv) | Advantages | Disadvantages |
| This compound | Gravimetric | Data not readily available in direct comparative studies | High accuracy as a primary method | Susceptible to interferences from other large cations; reproducibility can be technique-dependent |
| Distillation and Titration | Separation of ammonia (B1221849) by distillation followed by acid-base titration | 0.77% [1] | High precision and accuracy; effective in complex matrices[1] | Time-consuming; potential for ammonia loss or contamination |
| Ion-Selective Electrode (ISE) | Potentiometric measurement of ammonium ion activity | 1.83% [1] | Rapid analysis; portable for in-situ measurements | Susceptible to interferences from other ions (e.g., K+, Na+); lower precision at low concentrations[2] |
| Berthelot (Indophenol) Method | Spectrophotometric measurement of the indophenol (B113434) blue color formed from the reaction of ammonia, phenol, and hypochlorite (B82951) | 3.97% [1] | High sensitivity; suitable for low ammonium concentrations | Susceptible to interferences from various compounds; color development can be slow and pH-dependent[3] |
| Ion Chromatography (IC) | Separation of ammonium ions followed by conductivity detection | High precision and repeatability[2] | High selectivity and sensitivity; can simultaneously measure other cations[2] | High initial instrument cost; requires skilled operation |
Factors Influencing Reproducibility with this compound
The reproducibility of the this compound method is contingent on meticulous control of several experimental parameters:
-
Precipitant Purity and Concentration: The purity of the sodium tetraphenylborate reagent is crucial. Impurities can lead to incomplete precipitation or co-precipitation of other ions. The concentration of the precipitant must be carefully controlled to ensure complete precipitation of the ammonium ions without causing the precipitation of interfering ions.
-
pH of the Solution: The pH of the solution plays a critical role in the precipitation process. An optimal pH range must be maintained to ensure the quantitative precipitation of this compound and to prevent the precipitation of metal hydroxides or the decomposition of the tetraphenylborate ion.
-
Presence of Interfering Ions: The tetraphenylborate anion can also precipitate other monovalent cations with similar ionic radii to the ammonium ion, such as potassium (K+), rubidium (Rb+), and cesium (Cs+). The presence of these ions in the sample can lead to positive errors and poor reproducibility. Masking agents or preliminary separation steps may be necessary to mitigate these interferences.
-
Precipitation and Digestion Conditions: The temperature and the rate of addition of the precipitant can influence the particle size and morphology of the precipitate, which in turn affects its filterability and purity. A digestion period, where the precipitate is allowed to stand in the mother liquor, can improve the crystallinity and reduce co-precipitation, thereby enhancing reproducibility.
-
Washing and Drying of the Precipitate: Incomplete washing of the precipitate can leave behind soluble impurities, while excessive washing can lead to losses of the precipitate. The drying temperature must be carefully controlled to ensure the complete removal of water without causing decomposition of the this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
Gravimetric Determination of Ammonium with Sodium Tetraphenylborate
Objective: To determine the concentration of ammonium in a sample by precipitation as this compound.
Materials:
-
Sodium tetraphenylborate solution (0.1 M, freshly prepared)
-
Wash solution (e.g., dilute acetic acid)
-
Ammonium-containing sample
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Filter crucible (sintered glass, fine porosity)
-
Drying oven
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample into a beaker. Dilute with deionized water.
-
pH Adjustment: Adjust the pH of the sample solution to the optimal range (typically acidic) using HCl or NaOH.
-
Precipitation: Slowly add a slight excess of the sodium tetraphenylborate solution to the sample while stirring continuously.
-
Digestion: Allow the precipitate to digest at room temperature or a slightly elevated temperature for a specified period (e.g., 1 hour) to promote the formation of larger, purer crystals.
-
Filtration: Filter the precipitate through a pre-weighed filter crucible.
-
Washing: Wash the precipitate with several small portions of the wash solution to remove any soluble impurities.
-
Drying: Dry the crucible and precipitate in an oven at a suitable temperature (e.g., 105 °C) to a constant weight.
-
Calculation: Calculate the mass of ammonium in the original sample based on the weight of the dried this compound precipitate.
Distillation and Titration Method for Ammonium Determination
Objective: To separate ammonia from the sample matrix by distillation and quantify it by titration.
Materials:
-
Kjeldahl distillation apparatus
-
Boric acid solution (2%) with mixed indicator
-
Standardized sulfuric acid or hydrochloric acid (e.g., 0.02 N)
-
Sodium hydroxide (NaOH) solution (for distillation)
-
Ammonium-containing sample
Procedure:
-
Sample Preparation: Place a known volume of the sample into the distillation flask.
-
Distillation Setup: Add NaOH solution to the sample in the distillation flask to make it alkaline. Immediately connect the flask to the distillation apparatus. The receiving flask should contain a known volume of boric acid solution with indicator.
-
Distillation: Heat the distillation flask to distill the ammonia into the boric acid solution. The ammonia will react with the boric acid.
-
Titration: Titrate the ammonium borate (B1201080) formed in the receiving flask with the standardized acid. The endpoint is indicated by a color change of the indicator.
-
Calculation: Calculate the amount of ammonium in the sample based on the volume and concentration of the standard acid used in the titration.
Berthelot (Indophenol) Method for Ammonium Determination
Objective: To determine the concentration of ammonium spectrophotometrically.
Materials:
-
Phenol solution
-
Sodium nitroprusside solution
-
Alkaline citrate (B86180) solution
-
Sodium hypochlorite solution
-
Ammonium standard solutions
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Prepare a series of ammonium standard solutions and prepare the unknown sample.
-
Color Development: To a known volume of sample or standard, add the reagents in the correct order (e.g., phenol, sodium nitroprusside, alkaline citrate, and sodium hypochlorite).
-
Incubation: Allow the color to develop for a specific time at a controlled temperature.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically around 640 nm) using a spectrophotometer.
-
Calibration and Calculation: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of ammonium in the sample from the calibration curve.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the gravimetric and distillation methods.
Caption: Experimental workflow for the gravimetric determination of ammonium.
Caption: Experimental workflow for the distillation and titration of ammonium.
Conclusion
The choice of a suitable method for ammonium quantification requires a careful consideration of the specific analytical needs. While the this compound gravimetric method can serve as a highly accurate primary method, its reproducibility is highly dependent on stringent control over experimental conditions and the absence of significant interfering ions. For routine analysis, particularly in complex matrices, the distillation and titration method offers excellent precision. The ion-selective electrode provides a rapid and portable option, though with potentially lower precision. The Berthelot method is highly sensitive for low-level quantification but is more susceptible to interferences. By understanding the strengths and limitations of each method, researchers can select the most appropriate technique to ensure reliable and reproducible results in their specific applications.
References
Safety Operating Guide
Proper Disposal of Ammonium Tetraphenylborate: A Step-by-Step Guide
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential procedural guidance for the proper disposal of ammonium (B1175870) tetraphenylborate (B1193919), tailored for researchers, scientists, and drug development professionals.
Ammonium tetraphenylborate is classified as a hazardous substance that can cause irritation to the eyes, respiratory system, and skin.[1][2] Adherence to the following procedures is critical to mitigate risks and ensure compliance with local, state, and federal regulations.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Respiratory Protection | Particulate respirator (e.g., N95) |
| Protective Clothing | Laboratory coat |
Data sourced from multiple safety data sheets.[1][2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Minor Spills:
-
Eliminate Ignition Sources: Immediately remove all potential sources of ignition from the area.[1]
-
Isolate the Area: Cordon off the spill area to prevent unauthorized entry.
-
Cleanup: Wearing full PPE, clean up the spill using dry methods to avoid generating dust.[1] Do not use water.
-
Collect Waste: Place the collected material into a clearly labeled, sealable container designated for hazardous chemical waste.[1]
Major Spills:
-
Evacuate: Immediately evacuate all personnel from the affected area.[1]
-
Alert Authorities: Notify your institution's emergency response team or local emergency services.[1]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Restrict Access: Prevent entry to the spill area until it has been declared safe by emergency responders.
Disposal Procedure
All waste containing this compound must be treated as hazardous waste and handled in accordance with all applicable regulations.[1][3][4]
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including contaminated materials, in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines. The compound is incompatible with strong oxidizing agents.[1][5]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
The recommended disposal method is typically high-temperature incineration at a permitted hazardous waste facility.[6][7] An alternative method involves dissolving the material in a combustible solvent and burning it in a chemical scrubber.[7]
-
Never dispose of this compound down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ammonium tetraphenylborate
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ammonium (B1175870) tetraphenylborate (B1193919). Adherence to these procedures is critical for ensuring laboratory safety.
Ammonium tetraphenylborate is considered a hazardous substance that can cause irritation to the skin, eyes, and respiratory system.[1][2] Ingestion may be harmful to health.[3] It is a combustible solid, and fine dust particles may form explosive mixtures with air.[3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or safety glasses with side shields meeting ANSI Z.87.1 or European Standard EN166 standards are required to prevent eye contact. |
| Hand Protection | Chemically resistant gloves should be worn. Suitable materials include polychloroprene, nitrile rubber, butyl rubber, and fluorocaoutchouc.[3] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[3] |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved N95 particulate respirator or equivalent is recommended.[5] In case of insufficient ventilation, a higher level of respiratory protection may be necessary.[6] |
| Body Protection | A laboratory coat or overalls should be worn to prevent skin contact.[3] For larger-scale operations or when there is a significant risk of splashing, a PVC apron is also recommended.[3] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: A workflow diagram for selecting appropriate PPE when handling this compound.
Operational Plan: Handling Procedures
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][8]
Safe Handling Practices:
-
Before beginning work, wash hands thoroughly and inspect all PPE for damage.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[4][9]
-
Avoid the formation of dust during handling. If dust clouds are generated, be aware that they can be explosive.[3][4]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[7][2]
Accidental Release Measures
Minor Spills:
-
Remove all sources of ignition.[3]
-
Clean up spills immediately.[3]
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3]
-
Sweep up the spilled material and place it in a suitable, labeled container for waste disposal.
Major Spills:
-
Evacuate the area and alert emergency responders.[3]
-
Avoid all personal contact, including inhalation.[3]
-
Wear a self-contained breathing apparatus and full protective clothing.[7]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[3][9]
-
Dispose of contents and containers to an approved waste disposal plant.[7][8][9]
-
Consult with your institution's environmental health and safety department for specific disposal guidance.[3] Empty containers may retain product residue and should be treated as hazardous waste.[3]
References
- 1. This compound | C24H24BN | CID 14496924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 四苯基硼酸铵 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
